molecular formula C15H29NO8 B1682599 Boc-NH-PEG4-CH2COOH CAS No. 876345-13-0

Boc-NH-PEG4-CH2COOH

Cat. No.: B1682599
CAS No.: 876345-13-0
M. Wt: 351.39 g/mol
InChI Key: SHMYENBXRNPSOG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid is a high-purity heterocyclic building block and functionalized PEG linker critical for advanced chemical and pharmaceutical research . This compound features a terminal carboxylic acid, enabling efficient conjugation with amines and alcohols to form stable amide or ester bonds, and a Boc-protected primary amine, which offers orthogonal reactivity for sophisticated synthetic strategies . Its integrated polyethyleneglycol (PEG) spacer chain enhances the solubility and stability of biomolecules, making it an invaluable tool for modifying peptides, proteins, and other complex structures . Researchers primarily utilize this reagent in bioconjugation, proteomics, and the development of Antibody-Drug Conjugates (ADCs) and targeted drug delivery systems, where it serves as a crucial component for creating stable, soluble, and biologically active conjugates . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO8/c1-15(2,3)24-14(19)16-4-5-20-6-7-21-8-9-22-10-11-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYENBXRNPSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG4-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-NH-PEG4-CH2COOH, a key heterobifunctional linker used in modern drug development and scientific research. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's characteristics, provides established experimental protocols for its use, and illustrates its role in complex bioconjugation strategies.

Executive Summary

This compound is a versatile chemical tool extensively used in bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure features a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for a controlled, stepwise conjugation of different molecules, making it an invaluable asset in the development of targeted therapeutics and other advanced biomaterials. The hydrophilic PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the terminal functional groups provide orthogonal reactivity for sequential conjugation.[4][5]

Chemical Structure and Properties

The chemical structure of this compound consists of a tert-butyloxycarbonyl (Boc) protecting group attached to an amine, which is connected to a four-unit polyethylene glycol (PEG) chain, terminating in a carboxylic acid. This structure provides a balance of hydrophilicity and reactivity, crucial for its applications in bioconjugation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 876345-13-0
Molecular Formula C₁₅H₂₉NO₈
Molecular Weight 351.39 g/mol
Appearance Viscous Liquid or Waxy Solid[6]
Purity ≥95% (typical)[4]
Storage Conditions -20°C, under inert atmosphere[6]
Solubility Soluble in organic solvents such as DCM, DMF, and DMSO. Exhibits some aqueous solubility.[6]

Table 2: Structural and Computed Properties of this compound

PropertyValueReference(s)
SMILES String O=C(O)COCCOCCOCCOCCNC(OC(C)(C)C)=O
Topological Polar Surface Area (TPSA) 112.55 Ų[6]
logP (calculated) 0.6621[6]
Hydrogen Bond Acceptors 7[6]
Hydrogen Bond Donors 2[6]
Rotatable Bonds 14[6]

Experimental Protocols

The utility of this compound lies in its ability to undergo sequential and orthogonal reactions. The following protocols provide a detailed methodology for the key experimental steps.

Activation of the Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid of this compound to form a reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on a target molecule (e.g., an antibody).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Molecule containing a primary amine (e.g., antibody, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Reagent Preparation: Allow all reagents to come to room temperature. Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Activation: In a microcentrifuge tube, dissolve this compound (1.5-3 molar excess over the amine-containing molecule) in Activation Buffer. Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the linker solution.

  • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: Immediately add the activated PEG linker solution to the solution of the primary amine-containing molecule in Conjugation Buffer.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification: Purify the conjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC), to remove unreacted PEG linker, EDC, and NHS by-products.

Deprotection of the Boc Group

This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Nitrogen or argon gas

Procedure:

  • Reaction Setup: Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., mass spectrometry) to confirm the removal of the Boc group (indicated by a mass decrease of 100.12 g/mol ). The reaction is typically complete within 1-2 hours.

  • Removal of TFA and Solvent: Remove the TFA and DCM under a stream of nitrogen or argon gas, or by rotary evaporation.

  • Precipitation and Washing: Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to pellet the product and decant the ether.

  • Wash the pellet with cold diethyl ether two more times to remove residual TFA.

  • Drying and Storage: Dry the final product under vacuum. Store the deprotected conjugate under appropriate conditions (typically -20°C or -80°C).

Applications in Drug Development

The unique structural features of this compound make it a valuable tool in the synthesis of complex therapeutic molecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound serves as a linker to connect a cytotoxic drug to an antibody. The carboxylic acid end is typically conjugated to the antibody, and after deprotection of the Boc group, the newly exposed amine is reacted with an activated drug molecule. This allows for precise control over the drug-to-antibody ratio (DAR).

PROteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. This compound is an ideal linker for synthesizing PROTACs. A common strategy involves first conjugating the linker to one of the ligands (either for the target protein or the E3 ligase), followed by Boc deprotection and conjugation to the second ligand. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

Visualizations

The following diagrams illustrate key processes involving this compound.

G General Workflow for ADC Synthesis cluster_0 Step 1: Linker Activation & Antibody Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Drug Conjugation A This compound B EDC/NHS Activation A->B Activate Carboxyl C Activated Boc-PEG4-NHS Ester B->C E Boc-PEG4-Antibody Conjugate C->E React with Lysine Residues D Antibody D->E F Boc-PEG4-Antibody Conjugate G TFA/DCM Treatment F->G Remove Boc Group H H2N-PEG4-Antibody Conjugate G->H I H2N-PEG4-Antibody Conjugate K Final ADC I->K Form Amide Bond J Activated Cytotoxic Drug J->K

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

G Chemical Reactions of this compound cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Coupling cluster_deprotection Boc Deprotection start Boc-NH-PEG4-COOH activated Boc-NH-PEG4-CO-NHS start->activated + EDC, NHS activated_c Boc-NH-PEG4-CO-NHS conjugate Boc-NH-PEG4-CO-NH-R activated_c->conjugate amine R-NH2 amine->conjugate conjugate_d Boc-NH-PEG4-CO-NH-R deprotected H2N-PEG4-CO-NH-R conjugate_d->deprotected + TFA

Key Chemical Transformations of the Linker.

Conclusion

This compound is a fundamental building block in the field of bioconjugation, enabling the precise and controlled synthesis of complex biomolecules for therapeutic and research applications. Its well-defined structure and predictable reactivity provide researchers with a reliable tool for developing next-generation antibody-drug conjugates, PROTACs, and other targeted therapies. This guide provides the essential information for the effective utilization of this versatile linker in the laboratory.

References

The Versatile Bifunctional Linker: A Technical Guide to Boc-NH-PEG4-CH2COOH in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of success. Boc-NH-PEG4-CH2COOH, a heterobifunctional linker, has emerged as a pivotal tool for researchers. This molecule incorporates three key chemical motifs: a tert-butyloxycarbonyl (Boc) protected amine, a flexible tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique architecture allows for a controlled, stepwise conjugation of different molecules, making it an invaluable asset in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Boc group provides a stable yet easily removable protecting group for the amine functionality, which can be deprotected under mild acidic conditions. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and provides optimal spatial separation between the conjugated moieties. The terminal carboxylic acid allows for covalent attachment to primary amines, such as those on the surface of proteins or other molecules, through the formation of a stable amide bond. This technical guide provides an in-depth overview of the applications, experimental protocols, and quantitative data associated with the use of this compound in research.

Core Applications in Research

The primary utility of this compound lies in its role as a versatile crosslinking agent. Its principal applications are in the development of ADCs and PROTACs, where the precise linking of a targeting moiety to a payload or an E3 ligase ligand is essential.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG4 linker has been shown to be of an optimal length for facilitating the degradation of certain targets, such as the Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays a crucial role in ensuring that the cytotoxic payload remains attached to the antibody while in circulation and is efficiently released upon internalization into the target cancer cell. The this compound linker can be used to conjugate a drug to an antibody in a controlled manner.

Bioconjugation and Surface Functionalization

Beyond ADCs and PROTACs, this linker is used for general bioconjugation purposes, such as attaching peptides, small molecules, or reporter tags to proteins and nanoparticles. For example, it has been used in the development of targeted gene delivery systems by linking targeting peptides to polyplex carriers.

Quantitative Data

The efficacy of PROTACs and ADCs synthesized with this compound can be quantified by several key parameters. The following tables summarize representative data for PROTACs targeting BRD4.

Table 1: In Vitro Degradation Performance of a BRD4-Targeting PROTAC Utilizing a PEG4 Linker

ParameterValueCell LineDescription
DC50 20 nMVCaPThe concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.
Dmax 95%VCaPThe maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.

Data is representative of typical performance for JQ1-based BRD4 degraders with a PEG4 linker.

Table 2: Physicochemical Properties of a Representative BRD4-Targeting PROTAC with a PEG4 Linker

PropertyValueMethod
Molecular Weight ~950-1100 g/mol Calculated
Topological Polar Surface Area (TPSA) ~200-250 ŲCalculated
Cellular Target Engagement (NanoBRET) IC50 = 35 nMNanoBRET Assay

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows involving this compound.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - E3 Ligase Ligand (Amine-functionalized) - Target Protein Ligand (Carboxyl-functionalized) step1 Step 1: Amide Coupling Activate linker's COOH with HATU/DIPEA. React with E3 Ligase Ligand's amine. start->step1 intermediate1 Intermediate 1: Boc-PEG4-E3 Ligase Conjugate step1->intermediate1 step2 Step 2: Boc Deprotection Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). intermediate1->step2 intermediate2 Intermediate 2: NH2-PEG4-E3 Ligase Conjugate step2->intermediate2 step3 Step 3: Final Amide Coupling Activate Target Ligand's COOH with HATU/DIPEA. React with Intermediate 2's amine. intermediate2->step3 final_product Final PROTAC Molecule step3->final_product purification Purification & Characterization (HPLC, LC-MS, NMR) final_product->purification

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are representative protocols for its use in PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC (e.g., BRD4 Degrader)

This protocol describes a stepwise synthesis, first conjugating the linker to an E3 ligase ligand (e.g., a pomalidomide derivative) and then to the target protein ligand (e.g., a JQ1 derivative).

Part A: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

  • Reagents and Materials:

    • This compound (1.0 equivalent)

    • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.1 equivalents)

    • HATU (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound and the E3 ligase ligand in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add HATU to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product (Boc-PEG4-E3 Ligase Conjugate) by flash column chromatography.

Part B: Boc Deprotection

  • Reagents and Materials:

    • Boc-PEG4-E3 Ligase Conjugate from Part A

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified conjugate from Part A in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting crude amine (NH2-PEG4-E3 Ligase Conjugate) can often be used in the next step without further purification.

Part C: Final Coupling to Target Protein Ligand

  • Reagents and Materials:

    • NH2-PEG4-E3 Ligase Conjugate from Part B (1.0 equivalent)

    • Carboxyl-functionalized Target Protein Ligand (e.g., JQ1-acid) (1.2 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (3.0 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the crude product from Part B and the target protein ligand in anhydrous DMF.

    • Add DIPEA and stir for 5 minutes at room temperature.

    • Add HATU to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm identity and purity.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the synthesized PROTAC.

  • Procedure:

    • Cell Culture and Treatment: Plate cells (e.g., VCaP for BRD4) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein concentrations and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane (e.g., with 5% non-fat milk in TBST).

      • Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin).

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

This compound is a powerful and versatile bifunctional linker that has become a staple in modern chemical biology and drug discovery. Its well-defined structure, which includes an orthogonal protecting group, a biocompatible spacer, and a reactive handle, provides researchers with a high degree of control in the synthesis of complex bioconjugates. The successful application of this linker in the development of potent PROTACs and other targeted therapies underscores its importance. A thorough understanding of its properties and the associated experimental protocols is essential for its effective use in advancing research and developing next-generation therapeutics.

The Core Mechanism of Boc-NH-PEG4-CH2COOH in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the sophisticated landscape of bioconjugation, the precise chemical linkage of molecules is paramount to the efficacy and safety of novel therapeutics and research agents. Among the arsenal of tools available, heterobifunctional linkers play a critical role. This technical guide delves into the core mechanism of action of Boc-NH-PEG4-CH2COOH, a widely utilized crosslinker in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker. Its structure is defined by three key components, each serving a distinct and crucial function in sequential bioconjugation strategies:

  • Boc-Protected Amine (Boc-NH-) : The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the primary amine. This group is resistant to a wide range of reaction conditions, including those used for activating the carboxylic acid, but can be readily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1] This "orthogonal" reactivity is fundamental to multi-step conjugation schemes.[2]

  • PEG4 Spacer (-PEG4-) : The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain.[1] This component is instrumental in enhancing the aqueous solubility of the resulting bioconjugate, a critical feature when dealing with hydrophobic drug payloads.[3][4] The PEG spacer can also reduce the immunogenicity of the conjugate and provides a defined spatial separation between the conjugated molecules, which can be essential for maintaining their biological activity.[2][5]

  • Terminal Carboxylic Acid (-CH2COOH) : This functional group is the primary site for the initial conjugation reaction. It can be chemically activated to react with nucleophiles, most commonly primary amines (e.g., the side chains of lysine residues on proteins), to form a stable amide bond.[2][6]

Mechanism of Action: Amide Bond Formation

The core mechanism of this compound in bioconjugation is the formation of a stable amide linkage with a target biomolecule. This is typically a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from a primary amine on the biomolecule.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is generally unreactive towards amines under physiological conditions. Therefore, it must first be activated. The most common method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]

EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[8] The addition of NHS mitigates this instability by reacting with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9][10] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines.[8]

Step 2: Nucleophilic Attack and Amide Bond Formation

The NHS-activated linker is then introduced to the amine-containing biomolecule (e.g., a protein or peptide). A primary amine on the biomolecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This results in the displacement of the NHS leaving group and the formation of a stable, covalent amide bond, thus linking the PEG spacer to the biomolecule.[2][11]

Orthogonal Deprotection and Sequential Conjugation

Once the linker is securely attached to the first biomolecule, the Boc-protected amine at the other end of the linker can be deprotected. This is typically achieved by treating the conjugate with a mild acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[1][9] The acid cleaves the Boc group, releasing isobutene and carbon dioxide, and exposing a new primary amine.[1]

This newly available amine can then be used for a second conjugation reaction, for instance, by reacting it with a pre-activated molecule (e.g., an NHS-ester functionalized drug payload) to complete the synthesis of the final bioconjugate, such as an ADC or a PROTAC.[7] The orthogonal nature of the Boc and NHS-ester chemistries ensures a controlled, stepwise assembly of the final complex molecule.[2]

Data Presentation

Table 1: Physicochemical Properties of a Representative Boc-PEG4-Acid Linker
PropertyValueReference
CAS Number 756525-91-4[12]
Molecular Formula C₁₆H₃₁NO₈[6]
Molecular Weight 365.4 g/mol [6]
Appearance Viscous oil or waxy solid[2]
Storage Conditions -20°C, desiccated, under inert atmosphere[2][6]
Solubility Soluble in DCM, DMF, DMSO, and has a degree of aqueous solubility[2]
Table 2: Recommended Reagent Stoichiometry for EDC/NHS Conjugation
ReagentMolar Excess (relative to the limiting substrate)PurposeExpected Yield
This compound 1.5 - 20 equivalentsPEGylating agent---
EDC 1.5 - 5 equivalentsCarboxyl group activator60-80%
NHS/Sulfo-NHS 1.5 - 5 equivalentsStabilizer for the activated carboxyl group60-80%
Expected yields are highly dependent on the specific substrates and reaction conditions and should be optimized empirically.[7][9]
Table 3: Typical Reaction Conditions for Bioconjugation and Deprotection
ProcessParameterRecommended Value/RangeReference
Carboxylic Acid Activation pH4.5 - 7.2[8][9]
SolventAnhydrous DMF or DMSO[9]
Time15 - 30 minutes[7]
TemperatureRoom Temperature[7]
Amine Coupling (NHS Ester) pH7.0 - 8.0[9]
SolventAqueous buffer (e.g., PBS) with <10% organic co-solvent[1]
Time2 hours to overnight[7][9]
Temperature4°C to Room Temperature[7][9]
Boc Deprotection Reagent20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1]
Time30 - 60 minutes[9]
TemperatureRoom Temperature[1]

Experimental Protocols

Protocol 1: EDC/NHS Activation and Conjugation to a Primary Amine

This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Amine-containing protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0[9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Methodology:

  • Protein Preparation : Prepare the protein in Conjugation Buffer at a concentration of 1-10 mg/mL. If the storage buffer contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using dialysis or a desalting column.[1]

  • Linker Activation :

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.[9]

    • In a separate tube, dissolve EDC (1.5-5 molar excess over the linker) and NHS (1.5-5 molar excess over the linker) in Activation Buffer.[7]

    • Add the EDC/NHS solution to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[7]

  • Conjugation Reaction :

    • Immediately add the activated linker solution to the protein solution. A 5- to 20-fold molar excess of the activated linker over the protein is a common starting point for optimization.[9]

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching : Add Quenching Buffer to a final concentration of 20-50 mM to react with any excess NHS-activated linker. Incubate for 15-30 minutes at room temperature.[9]

  • Purification : Purify the resulting conjugate using a Size-Exclusion Chromatography (SEC) column to remove unreacted linker and reaction by-products.[7]

Protocol 2: Boc-Group Deprotection

This protocol outlines the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected PEG conjugate (purified from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Preparation : Lyophilize or evaporate the solvent from the purified Boc-protected conjugate to ensure it is dry.

  • Deprotection Solution : Prepare a deprotection solution of 20-50% (v/v) TFA in anhydrous DCM.[1]

  • Reaction :

    • Dissolve the dried conjugate in the TFA/DCM solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes.[9]

    • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS) to confirm the disappearance of the starting material.[1]

  • Work-up : Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).[1] The resulting deprotected conjugate is now ready for subsequent conjugation steps.

Mandatory Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amide Bond Formation cluster_deprotection Step 3: Boc Deprotection Linker This compound O_acylisourea O-acylisourea intermediate (unstable) Linker->O_acylisourea + EDC EDC EDC NHS NHS Activated_Linker Boc-NH-PEG4-CH2CO-NHS (Amine-Reactive NHS Ester) Biomolecule Biomolecule-NH2 (e.g., Protein) Activated_Linker->Biomolecule Reacts with O_acylisourea->Activated_Linker + NHS Conjugate1 Boc-NH-PEG4-Linker-Biomolecule Biomolecule->Conjugate1 Deprotected_Conjugate H2N-PEG4-Linker-Biomolecule (Ready for 2nd conjugation) Conjugate1->Deprotected_Conjugate NHS_byproduct NHS (leaving group) TFA TFA (Acid) Byproducts CO2 + Isobutene Deprotected_Conjugate->Byproducts release

Caption: Workflow of this compound bioconjugation.

G cluster_protac PROTAC Synthesis Logical Flow start This compound activate Activate COOH (EDC/NHS) start->activate conjugate1 Boc-PEG4-E3 Ligand activate->conjugate1 e3_ligand E3 Ligase Ligand (with -NH2) e3_ligand->conjugate1 deprotect Deprotect Boc (TFA) conjugate1->deprotect amine_peg_e3 H2N-PEG4-E3 Ligand deprotect->amine_peg_e3 final_protac PROTAC Molecule amine_peg_e3->final_protac poi_ligand Target Protein Ligand (with activated COOH) poi_ligand->final_protac

Caption: Logical workflow for PROTAC synthesis.

References

The Pivotal Role of the PEG4 Spacer in Boc-NH-PEG4-CH2COOH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the meticulous selection of a chemical linker is paramount to the success of complex therapeutic and diagnostic agents. Among the diverse array of linkers, the discrete polyethylene glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) variant, has become a cornerstone in the design of sophisticated biomolecules. This technical guide delves into the multifaceted role of the PEG4 spacer within the context of the heterobifunctional linker, Boc-NH-PEG4-CH2COOH, providing a comprehensive overview of its functions, quantitative impact, and practical applications in drug development.

Core Functions and Strategic Advantages of the PEG4 Spacer

The this compound molecule is a discrete PEG linker featuring a Boc-protected amine at one terminus and a carboxylic acid at the other, separated by a four-unit polyethylene glycol chain. This specific architecture offers a unique combination of properties that are instrumental in optimizing the performance of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

The primary advantages conferred by the PEG4 spacer include:

  • Enhanced Hydrophilicity and Solubility: A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic payloads.[1] The hydrophilic nature of the ethylene glycol repeats in the PEG4 spacer dramatically increases the overall water solubility of the resulting bioconjugate, mitigating aggregation and improving formulation stability.[1][3][4]

  • Reduced Immunogenicity and Enhanced Stability: The PEG4 spacer can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an adverse immune response.[5] This hydration layer also contributes to the stability of the conjugate.[3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the in-vivo circulation time of therapeutic molecules.[5][6] The PEG4 spacer contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and lead to a longer plasma half-life.[5]

  • Flexible and Defined Spacer Length: The discrete and flexible nature of the PEG4 chain provides a defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.[7] In the context of PROTACs, this flexibility is vital for enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[7]

Quantitative Impact of PEG Spacers

The inclusion and length of a PEG spacer can have a quantifiable impact on the properties and performance of a bioconjugate. The following tables summarize key quantitative data from various studies, illustrating the effects of PEGylation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 756525-91-4[8][9]
Molecular Formula C16H31NO8[8][10]
Molecular Weight 365.42 g/mol [8][9]
Appearance Viscous Liquid[9]
Storage Temperature -20°C[11]

Table 2: Impact of PEG Spacer Length on Binding Affinity

Spacer TypeBinding Affinity (Kd) in nMAdvantage of PEG Spacer
No Spacer (Control) 15.2-
C6 Alkyl Spacer 25.8Lower Kd (Stronger Binding) with PEG
C12 Alkyl Spacer 32.5Lower Kd (Stronger Binding) with PEG
PEG8 Spacer 12.1Significantly Improved Affinity
PEG24 Spacer 10.5Strongest Binding Affinity
Data adapted from a study on aptamer-amphiphiles, demonstrating the trend of improved binding affinity with PEG spacers.[7]

Table 3: Influence of PEG Spacer Length on ADC Stability in Mouse Plasma

ADC Linker ComponentLinker-Payload Loss at 24h (%)Advantage of Longer PEG Spacer
mp-PEG4-Val-Lys-Gly-AMDCPT 22-
mp-PEG8-Val-Lys-Gly-AMDCPT 12~45% Reduction in Payload Loss
Data from ex vivo ADC stability studies in mouse plasma.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation. Below is a representative protocol for the conjugation of this linker to a primary amine-containing biomolecule.

Protocol: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid terminus of this compound for reaction with a primary amine on a protein or other biomolecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing biomolecule (e.g., antibody, peptide)

  • Activation Buffer: MES, pH 4.5-6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, DMF) at a concentration of 10-100 mM.

  • Activate the Carboxylic Acid:

    • In a microcentrifuge tube, add a 10-50 fold molar excess of this compound to the amine-containing biomolecule.

    • Add a 1.2 to 1.5-fold molar excess of EDC and NHS over the this compound.

    • Incubate the reaction mixture at room temperature for 15-30 minutes in the Activation Buffer.

  • Conjugation Reaction:

    • Adjust the pH of the activated linker solution to 7.2-7.5 by adding the Reaction Buffer.

    • Immediately add the amine-containing biomolecule to the activated linker solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm successful conjugation.

Visualizing Key Concepts

Diagrams illustrating the structure, experimental workflow, and mechanism of action are essential for a comprehensive understanding of the role of this compound.

G Structure of this compound cluster_boc Boc Protecting Group cluster_peg4 PEG4 Spacer cluster_cooh Carboxylic Acid Boc Boc NH NH Boc->NH PEG1 O NH->PEG1 (CH2)2 PEG2 O PEG1->PEG2 (CH2)2 PEG3 O PEG2->PEG3 (CH2)2 PEG4 O PEG3->PEG4 (CH2)2 COOH COOH PEG4->COOH CH2 G Bioconjugation Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection (Optional) cluster_purification Step 4: Purification Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Reagents EDC / NHS Reagents->ActivatedLinker Conjugate Boc-Linker-Biomolecule ActivatedLinker->Conjugate Biomolecule Biomolecule-NH2 Biomolecule->Conjugate DeprotectedConjugate H2N-Linker-Biomolecule Conjugate->DeprotectedConjugate Acid Mild Acid Acid->DeprotectedConjugate PurifiedProduct Purified Conjugate DeprotectedConjugate->PurifiedProduct Purification SEC / Dialysis Purification->PurifiedProduct G PROTAC-Mediated Protein Degradation cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation POI_Ligand Target Protein Ligand PEG4_Linker PEG4 Linker POI_Ligand->PEG4_Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds PEG4_Linker->E3_Ligand Ternary POI-PROTAC-E3 Complex POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Protein Proteasome->Degradation

References

An In-depth Technical Guide on the Solubility and Stability of Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Boc-NH-PEG4-CH2COOH, a heterobifunctional PROTAC and ADC linker. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on qualitative characteristics and provides detailed experimental protocols for researchers to determine these properties in their own laboratories.

Core Concepts: Structure and Function

This compound is a valuable tool in bioconjugation, featuring a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The hydrophilic PEG spacer generally enhances aqueous solubility. The terminal carboxylic acid can react with primary amines through activators like EDC or HATU to form stable amide bonds, while the Boc group can be removed under mild acidic conditions to reveal a free amine for further conjugation.

Solubility Characteristics

The solubility of this compound is influenced by its amphiphilic nature, with the hydrophobic Boc group and the hydrophilic PEG chain. It is typically a viscous liquid or waxy solid at room temperature.

Qualitative Solubility Profile:

  • Organic Solvents: Generally soluble in polar aprotic organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Aqueous Solvents: The PEG4 spacer imparts a degree of solubility in aqueous media. However, the hydrophobic Boc group can limit its solubility in purely aqueous solutions. The use of co-solvents is often recommended when transitioning from an organic solvent to an aqueous buffer to prevent precipitation.

Quantitative Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
Water25Not publicly availableNot publicly available
Phosphate-Buffered Saline (pH 7.4)25Not publicly availableNot publicly available
Dichloromethane (DCM)25Not publicly availableNot publicly available
Dimethylformamide (DMF)25Not publicly availableNot publicly available
Dimethyl Sulfoxide (DMSO)25Not publicly availableNot publicly available
Ethanol25Not publicly availableNot publicly available
Methanol25Not publicly availableNot publicly available

Stability Profile

The stability of this compound is crucial for its storage and handling in multi-step synthetic workflows.

General Stability:

  • Storage: Recommended long-term storage is at -5°C to -20°C, protected from light and moisture. For short periods, storage at 2-8°C is acceptable.

  • pH Stability: The Boc protecting group is stable under basic and nucleophilic conditions but is labile to acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), are commonly used for its removal.

  • Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents.

Quantitative Stability Data:

Quantitative kinetic data on the degradation of this compound under various conditions is not publicly available. The tables below indicate the key stability parameters that should be assessed.

pH Stability:

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
225Not publicly availableNot publicly available
425Not publicly availableNot publicly available
725Not publicly availableNot publicly available
925Not publicly availableNot publicly available

Thermal Stability:

Temperature (°C)SolventHalf-life (t½)Degradation Rate Constant (k)
4WaterNot publicly availableNot publicly available
25WaterNot publicly availableNot publicly available
40WaterNot publicly availableNot publicly available
60WaterNot publicly availableNot publicly available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a standard technique for determining the thermodynamic solubility of a compound in a given solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to a vial prep2 Add a known volume of the desired solvent prep1->prep2 prep3 Seal the vial tightly prep2->prep3 equil1 Place on an orbital shaker at a constant temperature prep3->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Centrifuge the vial to pellet undissolved solid equil2->sep1 sep2 Carefully withdraw the supernatant sep1->sep2 sep3 Filter the supernatant through a 0.22 µm syringe filter sep2->sep3 quant1 Accurately dilute the clear filtrate sep3->quant1 quant2 Analyze by a validated HPLC method quant1->quant2 quant3 Calculate the original concentration quant2->quant3

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Assessing pH Stability

This protocol outlines a general procedure for evaluating the stability of this compound at different pH values over time.

G cluster_setup Experiment Setup cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Analysis setup1 Prepare buffer solutions at desired pH values (e.g., 2, 4, 7, 9) setup2 Dissolve a known concentration of this compound in each buffer setup1->setup2 setup3 Aliquot solutions into sealed vials for each time point setup2->setup3 inc1 Incubate vials at a constant temperature (e.g., 25°C or 40°C) setup3->inc1 inc2 Protect from light if photostability is not being assessed inc1->inc2 samp1 At predetermined time points, remove a vial from each pH condition inc2->samp1 samp2 Immediately quench any reaction if necessary (e.g., neutralize acidic samples) samp1->samp2 samp3 Analyze the concentration of the remaining parent compound by a stability-indicating HPLC method samp2->samp3 data1 Plot concentration vs. time for each pH samp3->data1 data2 Determine the degradation kinetics (e.g., first-order) data1->data2 data3 Calculate the degradation rate constant (k) and half-life (t½) data2->data3

Caption: Workflow for conducting a pH stability study.

Stability-Indicating HPLC Method

A crucial component of stability studies is a validated HPLC method that can separate the parent compound from its degradation products.

G cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation dev1 Select a suitable column (e.g., C18) dev2 Optimize mobile phase (e.g., acetonitrile/water with acid modifier) dev1->dev2 dev3 Develop a gradient elution to separate polar and non-polar compounds dev2->dev3 stress1 Subject the compound to stress conditions (acid, base, oxidation, heat, light) dev3->stress1 stress2 Analyze stressed samples to identify degradation products stress1->stress2 val1 Assess specificity (separation of degradants from parent peak) stress2->val1 val2 Determine linearity, accuracy, and precision val1->val2 val3 Establish limits of detection and quantification val2->val3

Caption: Logical workflow for developing a stability-indicating HPLC method.

Signaling and Degradation Pathways

This compound is not directly involved in cellular signaling. It acts as a linker to construct bifunctional molecules like PROTACs. A PROTAC utilizes the cell's own ubiquitin-proteasome system to degrade a target protein.

G PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target Target Protein PROTAC->Target binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target facilitates ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: Simplified schematic of the PROTAC-mediated protein degradation pathway.

By understanding the qualitative solubility and stability of this compound and employing the outlined protocols to generate quantitative data, researchers can effectively utilize this versatile linker in the development of novel therapeutics.

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG4-CH2COOH, a heterobifunctional linker widely utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a detailed synthetic pathway, experimental protocols, purification methodologies, and expected quantitative data to facilitate its practical application in a laboratory setting.

Introduction

This compound is a valuable chemical tool featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for a controlled and sequential conjugation to two different molecules. The Boc protecting group provides a stable amine protection under a variety of reaction conditions and can be readily removed under acidic conditions to reveal a primary amine. The terminal carboxylic acid can be activated for efficient coupling to amine-containing molecules. The PEG4 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a three-step process starting from the commercially available 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol. The synthetic workflow involves:

  • Boc Protection: The primary amine of the starting material is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).

  • Alkylation: The terminal hydroxyl group of the Boc-protected intermediate is alkylated with an α-haloacetic acid ester, such as ethyl bromoacetate, via a Williamson ether synthesis.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Experimental Protocols

Synthesis of Boc-NH-PEG4-OH

Materials:

  • 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Synthesis of Boc-NH-PEG4-CH2COOEt

Materials:

  • Boc-NH-PEG4-OH (from step 3.1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Boc-NH-PEG4-OH (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Synthesis of this compound

Materials:

  • Boc-NH-PEG4-CH2COOEt (from step 3.2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-NH-PEG4-CH2COOEt (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

Purification of the crude this compound is essential to remove any unreacted starting materials and byproducts. A two-step purification process involving silica gel column chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for obtaining high-purity material.

Silica Gel Column Chromatography

This initial purification step is effective for removing non-polar impurities and unreacted starting materials.

Instrumentation and Materials:

  • Silica gel (230-400 mesh)

  • Glass column

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol in DCM).

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (100% DCM) and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of increasing methanol concentration.

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to achieve the final desired purity of the product.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the partially purified product from the column chromatography in a minimal amount of the initial mobile phase mixture (e.g., 95% A and 5% B).

  • Filter the sample solution through a 0.45 µm filter before injection.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a colorless oil or a white solid.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₂₉NO₈
Molecular Weight 351.39 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water, methanol, ethanol, DCM, THF, and other common organic solvents
Storage Store at -20°C under an inert atmosphere
Expected Yields and Purity
StepProductTypical Yield (%)Typical Purity (%)
Boc Protection Boc-NH-PEG4-OH90-98>95 (by NMR)
Alkylation Boc-NH-PEG4-CH2COOEt75-85>90 (by NMR)
Hydrolysis This compound (crude)90-99~85-95
Column Chromatography This compound80-90 (recovery)>95 (by HPLC)
RP-HPLC This compound (final)85-95 (recovery)>98 (by HPLC)
Characterization Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.0-5.2 (br s, 1H, NH), 4.15 (s, 2H, O-CH₂-COOH), 3.6-3.8 (m, 12H, PEG backbone), 3.55 (t, 2H, CH₂-NH), 3.35 (q, 2H, CH₂-O), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 172.5, 156.0, 79.5, 70.6, 70.5, 70.3, 70.2, 69.0, 40.3, 28.4
Mass Spectrometry (ESI+) m/z calculated for C₁₅H₂₉NO₈ [M+H]⁺: 352.19, found: 352.2

Mandatory Visualizations

Synthesis_Workflow Start 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol Boc_Protected Boc-NH-PEG4-OH Start->Boc_Protected (Boc)₂O, TEA, DCM Yield: 90-98% Ester Boc-NH-PEG4-CH2COOEt Boc_Protected->Ester NaH, BrCH₂COOEt, THF Yield: 75-85% Final_Product This compound Ester->Final_Product LiOH, THF/H₂O Yield: 90-99%

Caption: Synthetic workflow for this compound.

Purification_Workflow Crude Crude this compound Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Crude->Column_Chromatography Partially_Pure Partially Purified Product (>95% Purity) Column_Chromatography->Partially_Pure RP_HPLC Preparative RP-HPLC (C18, H₂O/ACN gradient with TFA) Partially_Pure->RP_HPLC Pure_Product Pure this compound (>98% Purity) RP_HPLC->Pure_Product

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be reliably achieved through the described multi-step process. Careful execution of the experimental protocols and purification methodologies is crucial for obtaining a high-purity product suitable for demanding applications in drug development and bioconjugation. This guide provides a detailed framework to assist researchers in the successful synthesis and purification of this important linker molecule.

Boc-NH-PEG4-CH2COOH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Boc-NH-PEG4-CH2COOH, a heterobifunctional PROTAC linker and ADC reagent. The following sections detail the toxicological profile, recommended handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and acute and chronic aquatic toxicity.

GHS Classification:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1), H400.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 876345-13-0[1][2]
Molecular Formula C15H29NO8[2]
Molecular Weight 351.39 g/mol [2]
Appearance Viscous Liquid
Density 1.1395 g/mL
Storage Temperature -20°C

Toxicological Data

EndpointSpeciesRouteValueClassification
Acute Oral ToxicityRatOral300-2000 mg/kg (estimated)Category 4 (Harmful if swallowed)
Acute Aquatic Toxicity---Category 1 (Very toxic to aquatic life)
Chronic Aquatic Toxicity---Category 1 (Very toxic to aquatic life with long lasting effects)

Experimental Protocols

Detailed experimental methodologies for assessing the key toxicological endpoints are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[3][4][5]

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance with a minimal number of animal deaths.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[3] Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Dosage: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure:

    • A group of three animals is dosed at the selected starting dose.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • If mortality occurs in two or three of the animals, the test is repeated at a lower dose level.

    • If one or no animals die, the test is repeated at a higher dose level.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Endpoint: The LD50 is estimated based on the dose level at which mortality is observed.

Acute Immobilisation Test for Aquatic Invertebrates (OECD Guideline 202)

This test determines the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[6][7]

Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The concentration at which 50% of the daphnids are immobilized is determined.

Methodology:

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.[7]

  • Test Substance Preparation: A series of test solutions of different concentrations is prepared. A control group with no test substance is also included.

  • Procedure:

    • Groups of daphnids are exposed to each test concentration and the control in a static or semi-static system for 48 hours.[7]

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[6][7]

  • Test Conditions: The test is conducted at a constant temperature (20 ± 1°C) with a defined light-dark cycle.

  • Endpoint: The EC50 (median effective concentration) for immobilization at 48 hours is calculated.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure easy access to an eyewash station and safety shower.

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.

  • If on Skin: Wash with plenty of water.[8] If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at -20°C.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store at -20°C in a Ventilated Area Inspect->Store DonPPE Wear Appropriate PPE Store->DonPPE FumeHood Work in a Chemical Fume Hood DonPPE->FumeHood Weighing Weigh Required Amount FumeHood->Weighing Reaction Perform Experiment Weighing->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Waste Collect Waste in Labeled Container Decontaminate->Waste Dispose Dispose of Waste via Approved Vendor Waste->Dispose Spill Spill Response Exposure Exposure Response (First Aid)

Caption: Workflow for the safe handling of this compound.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools in the design of sophisticated therapeutics and diagnostics. These versatile molecules offer a bridge between two different molecular entities, enabling the creation of highly specific and effective bioconjugates. This in-depth guide explores the core features of heterobifunctional PEG linkers, providing a technical overview of their properties, applications, and the experimental protocols crucial for their successful implementation.

At their core, heterobifunctional PEG linkers are comprised of a polyethylene glycol backbone with distinct reactive functional groups at each terminus.[1][2] This unique dual-reactivity is the foundation of their utility, allowing for the precise and sequential conjugation of two different molecules, such as a therapeutic drug and a targeting antibody.[1] The PEG component itself imparts a host of advantageous properties to the resulting bioconjugate, making these linkers more than just a simple connection.[1][3]

Core Features and Advantages

The strategic incorporation of a PEG spacer in a heterobifunctional linker offers a multitude of benefits in bioconjugation, significantly enhancing the performance of the final conjugate.

Key Physicochemical and Biological Properties:

PropertyAdvantage in Bioconjugation
Dual Reactivity Allows for the specific and controlled connection of two different molecules, enabling precise bioconjugate assembly.[4]
Increased Hydrophilicity The PEG chain enhances the water solubility of hydrophobic drugs and biomolecules, which can reduce aggregation and improve their formulation and bioavailability.[3][4]
Improved Pharmacokinetics PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life in the body.[1][3]
Reduced Immunogenicity The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby reducing the potential for an immune response.[3][4]
Enhanced Stability PEG linkers can protect the attached molecules from enzymatic degradation.[3]
Customizable Lengths The length of the PEG chain can be precisely tailored to optimize the distance and flexibility between the two conjugated molecules, which is crucial for maintaining their biological activity.[1][4]
Biocompatibility PEG is well-known for its low toxicity and minimal immunogenicity, making it an ideal material for in vivo applications.[5]

Applications in Drug Development

The unique characteristics of heterobifunctional PEG linkers have made them central to the advancement of targeted therapies, particularly in the field of oncology.

Antibody-Drug Conjugates (ADCs): ADCs are a revolutionary class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] Heterobifunctional PEG linkers are critical in connecting the antibody to the drug payload.[1] The stability of the linker in circulation and its ability to release the drug at the target site are paramount for the ADC's efficacy and safety.[1] The use of hydrophilic PEG linkers can also help to overcome the hydrophobicity of the cytotoxic drug, improving the ADC's stability and pharmacokinetic profile.[6]

Peptide and Protein Therapeutics: PEGylation of peptides and proteins can enhance their stability and reduce their immunogenicity.[7] Heterobifunctional linkers allow for the site-specific modification of these biomolecules, preserving their therapeutic activity.

Controlled Drug Release: By incorporating cleavable functionalities within the linker, drug release can be triggered by specific physiological conditions, such as the lower pH of the tumor microenvironment or the presence of specific enzymes.[4][8] This ensures that the therapeutic payload is delivered directly to the intended site, minimizing off-target effects.[4]

Experimental Protocols

The successful application of heterobifunctional PEG linkers relies on well-defined experimental procedures for their synthesis, conjugation, and characterization.

Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-NHS Ester)

This protocol outlines a general method for the synthesis of an Azide-PEG-NHS ester, a versatile linker for "click chemistry" and amine-reactive conjugations.[9]

Materials:

  • HO-PEG-COOH

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Sodium Azide (NaN₃)

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Silica gel for column chromatography

Methodology:

  • Monotosylation/Monomesylation: Dissolve HO-PEG-OH in anhydrous DCM and cool to 0°C. Add TsCl or MsCl and a base like TEA. Stir the reaction at room temperature until completion. This step activates one of the terminal hydroxyl groups.

  • Azide Introduction: React the mono-activated PEG with an excess of NaN₃ in DMF to yield Azide-PEG-OH.

  • Carboxylation: React Azide-PEG-OH with succinic anhydride to introduce a terminal carboxylic acid group, forming Azide-PEG-COOH.[9]

  • NHS Ester Activation: Dissolve Azide-PEG-COOH and NHS in anhydrous DMF. Add EDC and stir the reaction at room temperature overnight.

  • Purification: Purify the final product, Azide-PEG-NHS ester, by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized linker using ¹H NMR and Mass Spectrometry.[5][10]

Bioconjugation of an Antibody to a Small Molecule Drug

This protocol describes a typical workflow for conjugating a thiol-containing drug to an antibody using an NHS-PEG-Maleimide linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Maleimide linker

  • Thiol-containing small molecule drug

  • Size-Exclusion Chromatography (SEC) column for purification

Methodology:

  • Antibody Activation: React the antibody with a molar excess of the NHS-PEG-Maleimide linker in a suitable buffer for 1-2 hours at room temperature. The NHS ester will react with primary amines (e.g., lysine residues) on the antibody.

  • Purification: Remove the excess, unreacted linker using an SEC column.

  • Drug Conjugation: React the maleimide-activated antibody with the thiol-containing drug. The maleimide group will specifically react with the thiol group on the drug. Incubate the reaction, often overnight at 4°C.

  • Final Purification: Purify the final ADC conjugate by SEC to remove any unreacted drug and other small molecules.[3]

  • Characterization: Analyze the purity of the conjugate and determine the drug-to-antibody ratio (DAR) using techniques such as SEC-MALS and LC-MS.[3]

Characterization of PEGylated Conjugates

Thorough characterization is essential to ensure the quality and consistency of the final bioconjugate.

Common Analytical Techniques:

TechniquePurpose
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and remove unconjugated molecules.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) To determine the accurate molecular weight of the conjugate and the degree of PEGylation.[7][11] Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.[12]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the PEGylated conjugate in solution.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the linker and the final conjugate.[11]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS A common technique for determining the average molecular weight and degree of PEGylation.[13]

Visualizing Key Processes

Diagrams generated using the DOT language provide clear visual representations of workflows and molecular interactions involving heterobifunctional PEG linkers.

experimental_workflow_adc cluster_activation Antibody Activation cluster_purification1 Purification cluster_conjugation Drug Conjugation cluster_purification2 Final Purification cluster_characterization Characterization Antibody Antibody Activated_Ab Activated Antibody Antibody->Activated_Ab + Linker (pH 7.2-8.0) Linker NHS-PEG-Maleimide Linker SEC1 Size-Exclusion Chromatography Activated_Ab->SEC1 Purified_Ab Purified Activated Antibody SEC1->Purified_Ab ADC Antibody-Drug Conjugate Purified_Ab->ADC + Drug Drug Thiol-containing Drug SEC2 Size-Exclusion Chromatography ADC->SEC2 Final_ADC Purified ADC SEC2->Final_ADC Analysis SEC-MALS, LC-MS (DAR determination) Final_ADC->Analysis

Caption: Generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

logical_relationship_peg_features cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_outcomes Functional Outcomes PEG_Linker Heterobifunctional PEG Linker Dual_Reactivity Dual Reactivity PEG_Linker->Dual_Reactivity PEG_Backbone PEG Backbone PEG_Linker->PEG_Backbone Custom_Length Customizable Length PEG_Linker->Custom_Length Targeted_Delivery Precise Targeted Delivery Dual_Reactivity->Targeted_Delivery Hydrophilicity Increased Hydrophilicity PEG_Backbone->Hydrophilicity Flexibility Flexibility PEG_Backbone->Flexibility Biocompatibility Biocompatibility PEG_Backbone->Biocompatibility Custom_Length->Flexibility Improved_PK Improved Pharmacokinetics Hydrophilicity->Improved_PK Enhanced_Stability Enhanced Stability Hydrophilicity->Enhanced_Stability Reduced_Immunogenicity Reduced Immunogenicity Flexibility->Reduced_Immunogenicity Biocompatibility->Improved_PK Biocompatibility->Reduced_Immunogenicity

Caption: Logical relationship between the structural features and functional outcomes of heterobifunctional PEG linkers.

References

The Sentinel of Synthesis: An In-depth Technical Guide to Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone in the edifice of modern organic synthesis. Its strategic application is particularly pivotal in the intricate assembly of complex molecules such as peptides and pharmaceuticals. The widespread adoption of the Boc group is a testament to its remarkable stability across a diverse range of chemical environments and, most critically, its facile and clean removal under mild acidic conditions. This technical guide provides a comprehensive exploration of the Boc group, covering its fundamental principles, reaction mechanisms, detailed experimental protocols, and a quantitative analysis of its application, underscoring its indispensable role in the art and science of chemical synthesis.

Core Principles and Mechanism

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of amine functionalities, preventing them from engaging in undesired side reactions.[1] It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, often in the presence of a base.[2]

Mechanism of Boc Protection:

The protection reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into gaseous carbon dioxide and tert-butoxide, which is subsequently protonated to form tert-butanol. The formation of these byproducts helps to drive the reaction to completion.[3][4] While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide (NaOH) are often used to deprotonate the amine starting material (or the protonated amine intermediate), thereby increasing its nucleophilicity and accelerating the reaction.[4][5] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, which works by first reacting with Boc₂O to form a more reactive Boc-pyridinium species.[6]

Boc Protection Mechanism RNH2 R-NH₂ (Amine) Intermediate Tetrahedral Intermediate RNH2->Intermediate Nucleophilic Attack Boc2O (tBuOCO)₂O (Boc Anhydride) Boc2O->Intermediate Base Base HBase Base-H⁺ Base->HBase Proton Abstraction ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse tBuOH tBuOH Intermediate->tBuOH Decomposition of Leaving Group CO2 CO₂ Intermediate->CO2 Boc Deprotection Mechanism ProtectedAmine R-NH-Boc ProtonatedBoc Protonated Carbamate ProtectedAmine->ProtonatedBoc H_plus H⁺ (Acid, e.g., TFA) H_plus->ProtonatedBoc Protonation CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Cleavage tButylCation (CH₃)₃C⁺ (tert-butyl cation) ProtonatedBoc->tButylCation AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene Deprotonation Experimental_Workflow cluster_0 Boc Protection cluster_1 Boc Deprotection start_p Start: Amine Substrate dissolve_p Dissolve in Anhydrous Solvent start_p->dissolve_p add_reagents_p Add Base (opt.) & Boc₂O dissolve_p->add_reagents_p react_p Stir at RT (1-4h) add_reagents_p->react_p monitor_p Monitor by TLC/LC-MS react_p->monitor_p workup_p Aqueous Work-up & Extraction monitor_p->workup_p isolate_p Dry & Concentrate workup_p->isolate_p end_p Product: Boc-Protected Amine isolate_p->end_p start_d Start: Boc-Protected Amine dissolve_d Dissolve in DCM Cool to 0°C start_d->dissolve_d add_reagents_d Add Scavenger (opt.) & TFA dissolve_d->add_reagents_d react_d Stir at RT (1-3h) add_reagents_d->react_d monitor_d Monitor by TLC/LC-MS react_d->monitor_d workup_d Concentrate in vacuo monitor_d->workup_d isolate_d Isolate Salt or Neutralize to Free Amine workup_d->isolate_d end_d Product: Deprotected Amine Salt isolate_d->end_d

References

A Comprehensive Technical Guide to Carboxylic Acid Activation for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. The formation of this bond, however, is not a spontaneous process and requires the activation of a carboxylic acid to facilitate its reaction with an amine. This technical guide provides an in-depth exploration of the core principles, methodologies, and reagents used for carboxylic acid activation in amide bond synthesis. It is designed to be a comprehensive resource for professionals in research, drug development, and chemical synthesis, offering detailed protocols, comparative data, and logical workflows to navigate the complexities of this fundamental transformation.

Core Principles of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, resulting in the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the amine. This process is known as carboxylic acid activation.

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then attacked by the amine to form the desired amide bond, regenerating the coupling reagent's core structure in a modified form (by-product).

Major Classes of Coupling Reagents

The landscape of amide bond formation is dominated by three main classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts. Each class possesses distinct mechanisms of action, reactivity profiles, and associated advantages and disadvantages.

Carbodiimides

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and efficiency.[1][2] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with an amine to form the amide bond.

A significant drawback of using carbodiimides alone is the risk of racemization of chiral carboxylic acids and the formation of an unreactive N-acylurea byproduct.[2][4] To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used in conjunction with carbodiimides.[4][5] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and side reactions.[5]

Phosphonium Salts

Phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer high coupling efficiency with a low risk of racemization.[6][7] They activate carboxylic acids by forming a reactive acyloxyphosphonium salt intermediate, which then reacts with the amine. A key advantage of phosphonium salts is their lack of reactivity towards the amine component, preventing the formation of guanidinium byproducts that can occur with uronium/aminium salts.[7] However, the original BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of the safer alternative, PyBOP.[7][8]

Uronium/Aminium Salts

Uronium and aminium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are among the most powerful and popular coupling reagents.[5][9][10] They provide rapid and efficient coupling with minimal side reactions, making them particularly suitable for challenging syntheses, including those involving sterically hindered amino acids.[9][11] These reagents react with carboxylic acids in the presence of a base to form highly reactive activated esters (OBt or OAt esters), which readily react with amines.[5][10] HATU, containing the HOAt moiety, is generally considered more reactive and provides better racemization suppression than its HOBt-based counterpart, HBTU.[10]

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent is a critical decision that influences reaction efficiency, product purity, and overall cost. The following tables provide a comparative summary of the performance of common coupling reagents under various conditions.

Table 1: Crude Purity of a Model Peptide with Different Coupling Reagents and Reaction Times
Coupling Agent Crude Purity (2 x 1 min coupling) Crude Purity (2 x 20 min coupling)
HATU83.63%79.85%
HCTU78.52%81.71%
PyBOP48.11%70.27%
Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[12]
Table 2: General Comparison of Common Coupling Reagents
Reagent Class Examples Relative Reactivity Racemization Risk Key Advantages
CarbodiimidesDCC, DIC, EDCModerateHigh (without additives)Cost-effective, readily available.[1]
Phosphonium SaltsBOP, PyBOPHighLowHigh efficiency, low racemization, no guanidinylation of amines.[6][7]
Uronium/Aminium SaltsHBTU, HATU, HCTU, COMUVery HighVery LowRapid reactions, high yields, excellent for difficult couplings.[5][9][10]
Table 3: Cost-Benefit Analysis of Leading Coupling Agents
Coupling Agent Relative Cost Performance Best Use Case
DIC/HOBtLowGoodRoutine, cost-sensitive syntheses.
PyBOPModerateHighWhen avoiding uronium byproducts is a priority.[12]
HBTUModerateHighA reliable workhorse for many applications.[12]
HCTUModerate-HighVery HighA cost-effective, high-performance alternative to HATU.[12]
HATUHighExcellentDifficult sequences, rapid protocols, and when highest purity is critical.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful amide bond synthesis. Below are representative protocols for solution-phase and solid-phase synthesis using common coupling reagents.

Protocol 1: General Solution-Phase Amide Coupling using EDC/HOBt

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC (1.1 eq)

  • HOBt (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid, amine, and HOBt in anhydrous DCM or DMF under an inert atmosphere (e.g., Nitrogen or Argon).[13]

  • Cool the reaction mixture to 0 °C in an ice bath.[13]

  • Add DIPEA to the stirred solution.[13]

  • Slowly add EDC to the reaction mixture.[13]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

Materials:

  • Fmoc-protected amino acid (3-5 eq relative to resin loading)

  • HATU (2.9-4.5 eq)

  • DIPEA or 2,4,6-Collidine (6-10 eq)

  • N-terminal deprotected peptide-resin

  • Anhydrous DMF

Procedure:

  • Swell the deprotected peptide-resin in anhydrous DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF.

  • Add DIPEA to the amino acid/HATU solution and agitate for 2-5 minutes to pre-activate the carboxylic acid.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 3: General Solution-Phase Amide Coupling using PyBOP

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • PyBOP (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid and the amine in anhydrous DMF or DCM under an inert atmosphere.[14]

  • Add the base (DIPEA or TEA) to the solution and stir for 5-10 minutes at room temperature.[14]

  • In a separate flask, dissolve PyBOP in a minimal amount of anhydrous DMF or DCM.

  • Add the PyBOP solution dropwise to the reaction mixture at 0 °C.[14]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[14]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G General Mechanism of Carboxylic Acid Activation RCOOH Carboxylic Acid ActivatedIntermediate Reactive Intermediate (e.g., O-Acylisourea, Acyloxyphosphonium salt) RCOOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate Amide Amide ActivatedIntermediate->Amide + Amine Byproduct By-product ActivatedIntermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: General mechanism of carboxylic acid activation for amide bond formation.

G Carbodiimide-Mediated Amide Synthesis with Additives cluster_activation Activation cluster_stabilization Stabilization & Coupling cluster_side_reaction Side Reaction RCOOH Carboxylic Acid OAcylisourea O-Acylisourea (Reactive, Prone to Racemization) RCOOH->OAcylisourea Carbodiimide Carbodiimide (e.g., EDC, DIC) Carbodiimide->OAcylisourea ActiveEster Active Ester (More Stable) OAcylisourea->ActiveEster NAcylurea N-Acylurea (Unreactive By-product) OAcylisourea->NAcylurea Rearrangement Additive Additive (e.g., HOBt, HOAt) Additive->ActiveEster Amide Amide ActiveEster->Amide Amine Amine Amine->Amide

Caption: Mechanism of carbodiimide-mediated coupling with racemization-suppressing additives.

G Decision-Making Workflow for Coupling Reagent Selection Start Start: Amide Bond Synthesis StericHindrance Sterically Hindered Substrates? Start->StericHindrance RacemizationRisk High Risk of Racemization? StericHindrance->RacemizationRisk No UseHATU_HCTU Use High-Power Reagent (HATU, HCTU, COMU) StericHindrance->UseHATU_HCTU Yes CostSensitive Cost-Sensitive Application? RacemizationRisk->CostSensitive No UsePhosphonium_Uronium Consider Phosphonium or Uronium Reagents (PyBOP, HBTU, HATU) RacemizationRisk->UsePhosphonium_Uronium Yes AqueousMedia Aqueous Media? CostSensitive->AqueousMedia No UseCarbodiimide Use Carbodiimide + Additive (DIC/HOBt, EDC/Oxyma) CostSensitive->UseCarbodiimide Yes UseEDC Use Water-Soluble Carbodiimide (EDC) AqueousMedia->UseEDC Yes ConsiderGreener Consider Greener Alternatives (T3P, Boronic Acids) AqueousMedia->ConsiderGreener No

Caption: A logical workflow to guide the selection of an appropriate coupling reagent.

Conclusion

The efficient and reliable formation of amide bonds is a critical endeavor in modern chemical and pharmaceutical sciences. The choice of the carboxylic acid activation method is a multifactorial decision that depends on the specific substrates, desired purity, scale of the reaction, and economic considerations. While classic carbodiimide-based methods remain a cost-effective option for many applications, the advent of highly efficient phosphonium and uronium/aminium salt reagents has enabled the synthesis of increasingly complex and challenging molecules with high fidelity. This guide provides the foundational knowledge, comparative data, and practical protocols to empower researchers to make informed decisions and optimize their amide bond formation strategies. As the field continues to evolve, a thorough understanding of these core principles will remain essential for innovation in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG4-CH2COOH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Boc-NH-PEG4-CH2COOH is a heterobifunctional linker that incorporates a tetraethylene glycol (PEG4) spacer, offering a balance of hydrophilicity and a defined length for ADC development.

The PEG4 spacer enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can help to improve the pharmacokinetic profile of the conjugate.[1][2][3][4] The Boc-protected amine and the terminal carboxylic acid provide orthogonal reactive handles for a controlled and sequential conjugation process, allowing for the precise assembly of the ADC.[5] This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.

Key Advantages of PEGylated Linkers in ADCs

The inclusion of a hydrophilic PEG spacer in the linker design offers several advantages over traditional hydrophobic linkers:

  • Enhanced Solubility and Reduced Aggregation: The PEG chain creates a hydration shell around the ADC, mitigating the hydrophobicity of the payload and reducing the propensity for aggregation.[1][3]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can lead to a longer circulation half-life and reduced clearance of the ADC.[2][3][4]

  • Potential for Higher Drug-to-Antibody Ratios (DAR): By improving the solubility of the overall construct, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the physicochemical properties of the ADC.[1][3][4]

Quantitative Data Summary

The following tables summarize quantitative data related to the use of PEG linkers in ADC development. The specific values can vary depending on the antibody, payload, and conjugation conditions.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

LinkerPayloadConjugation StrategyAverage DARReference
PEG2MMAECysteine3.9[6]
PEG4 MMAE Cysteine 2.5 [6]
PEG6MMAECysteine5.0[6]
PEG8MMAECysteine4.8[6]
PEG12MMAECysteine3.7[6]
PEG24MMAECysteine3.0[6]
PEGPemetrexedLysine4.0[7]

This table illustrates that intermediate PEG chain lengths can sometimes lead to higher drug loading.[6]

Table 2: Comparison of Lysine vs. Cysteine Conjugation Strategies

CharacteristicLysine ConjugationCysteine Conjugation
Target Residue Amine group of lysineThiol group of cysteine
Number of Sites ~80-90 per IgG4-8 interchain disulfides
DAR Control Heterogeneous mixture of speciesMore homogeneous with defined DARs (2, 4, 8)
Process Simplicity Generally simpler, one-step processOften requires antibody engineering or reduction
References [8][][10][11][8][][12]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using the this compound linker. Optimization of reaction conditions (e.g., molar ratios, reaction times, and temperature) is recommended for each specific antibody-drug combination.

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of the linker for reaction with primary amines on the antibody or a payload.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO under an inert atmosphere (argon or nitrogen).

  • Add NHS (or sulfo-NHS) to the solution (typically 1.1-1.5 molar equivalents).

  • Add EDC (or DCC) to the reaction mixture (typically 1.1-1.5 molar equivalents).

  • Stir the reaction at room temperature for 1-4 hours or until the reaction is complete (monitor by TLC or LC-MS).

  • The resulting solution containing the activated Boc-NH-PEG4-NHS ester can be used directly in the next conjugation step.

Protocol 2: Conjugation of Activated Linker to Antibody (Lysine Conjugation)

This protocol outlines the conjugation of the activated linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Activated Boc-NH-PEG4-NHS ester solution (from Protocol 1)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.

  • Slowly add a calculated molar excess of the activated Boc-NH-PEG4-NHS ester solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody will influence the final DAR and should be optimized.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding an excess of the quenching solution to react with any unreacted NHS ester.

  • Purify the Boc-protected antibody-linker conjugate using SEC or dialysis to remove excess linker and other small molecules.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation to the payload.

Materials:

  • Boc-protected antibody-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (for linker deprotection prior to antibody conjugation) or an appropriate aqueous acidic buffer for on-antibody deprotection.

Procedure (for linker deprotection prior to antibody conjugation):

  • Dissolve the Boc-protected linker in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and TFA under reduced pressure.

  • The resulting deprotected linker-amine can be purified and used for conjugation to a payload.

Procedure (for on-antibody deprotection):

  • Carefully treat the purified Boc-protected antibody-linker conjugate with a mild acidic buffer to remove the Boc group. This step requires careful optimization to avoid antibody denaturation.

  • Neutralize the solution with a suitable buffer.

  • Purify the deprotected antibody-linker conjugate using SEC or dialysis.

Protocol 4: Conjugation of Payload to the Deprotected Antibody-Linker

This protocol describes the attachment of the cytotoxic payload to the deprotected amine on the antibody-linker conjugate.

Materials:

  • Deprotected antibody-linker conjugate

  • Activated payload (e.g., payload with an NHS ester group)

  • Anhydrous DMSO or DMF (if needed to dissolve the payload)

  • Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Procedure:

  • Dissolve the activated payload in a minimal amount of anhydrous DMSO or DMF.

  • Slowly add the activated payload solution to the deprotected antibody-linker conjugate solution with gentle stirring.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purify the final ADC using SEC or HIC to remove any unconjugated payload and other impurities.

Protocol 5: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug molecules. The average DAR can be calculated from the peak areas of the different species.

  • UV/Vis Spectroscopy: The concentrations of the antibody and the payload can be determined by measuring the absorbance at 280 nm and the characteristic wavelength of the payload, respectively. The DAR can then be calculated.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC and its subunits (light chain and heavy chain), allowing for the calculation of the DAR.[13]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.

3. In Vitro Cytotoxicity Assay:

  • The potency of the ADC can be evaluated by treating cancer cell lines that express the target antigen with serial dilutions of the ADC and measuring cell viability.

Visualizations

G Figure 1: ADC Synthesis Workflow using this compound cluster_0 Strategy 1: Linker-to-Antibody First cluster_1 Strategy 2: Linker-to-Payload First A1 This compound B1 Activate COOH (EDC/NHS) A1->B1 C1 Conjugate to Antibody (Lysine Residues) B1->C1 D1 Purify Ab-Linker C1->D1 E1 Deprotect Boc (TFA) D1->E1 G1 Conjugate Payload to Ab-Linker E1->G1 F1 Activate Payload F1->G1 H1 Purify Final ADC G1->H1 A2 This compound B2 Deprotect Boc (TFA) A2->B2 D2 Conjugate Linker to Payload B2->D2 C2 Activate Payload C2->D2 E2 Purify Linker-Payload D2->E2 F2 Activate COOH (EDC/NHS) E2->F2 G2 Conjugate to Antibody (Lysine Residues) F2->G2 H2 Purify Final ADC G2->H2

Caption: Two common strategies for ADC synthesis using a heterobifunctional linker.

G Figure 2: Logical Relationship of ADC Components Antibody Monoclonal Antibody Linker This compound (after conjugation) Antibody->Linker targets ADC Antibody-Drug Conjugate Linker->ADC forms Payload Cytotoxic Payload Payload->Linker is attached via

References

Step-by-Step Guide to Using Boc-NH-PEG4-CH2COOH in PROTAC Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's biological activity, influencing its efficacy, solubility, and pharmacokinetic properties.[4]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve aqueous solubility and provide a flexible scaffold of tunable length.[4][5] Boc-NH-PEG4-CH2COOH is a commercially available, heterobifunctional PEG linker that offers a balance of flexibility and a defined length, making it a valuable tool in the synthesis of PROTACs.[6] This linker features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a four-unit PEG chain. This configuration allows for a sequential and controlled conjugation to the two ligands of a PROTAC.[7]

Data Presentation: Performance of PROTACs with PEG4 Linkers

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[8] The following tables summarize key performance indicators for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and BCR-ABL, illustrating the impact of a PEG4 linker on their performance.

Table 1: In Vitro Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [6]

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c]
PROTAC-PEG3PEG335~901.8
PROTAC-PEG4 PEG4 15 >95 1.5
PROTAC-PEG5PEG525>951.3
PROTAC-PEG6PEG640~901.1

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[6] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6] [c] Cell Permeability (PAMPA): Parallel Artificial Membrane Permeability Assay. A measure of a compound's ability to cross a membrane and is an indicator of cell permeability.[6]

Table 2: Degradation Activity of a BCR-ABL Targeting PROTAC with a PEG Linker [9]

PROTAC CompoundLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)
Arg-PEG1-DasaPEG1BCR-ABLK562~1>90
Arg-PEG2-DasaPEG2BCR-ABLK562~10>90
Arg-PEG3-DasaPEG3BCR-ABLK562~10>90
Arg-PEG4-Dasa PEG4 BCR-ABL K562 ~10 >90

Signaling Pathway and Experimental Workflow

The degradation of BRD4 by a PROTAC interferes with its role in transcriptional regulation, which is crucial for the proliferation of certain cancer cells. The following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1_Linker Couple POI or E3 Ligand to this compound Deprotection Boc Deprotection (TFA) Ligand1_Linker->Deprotection Ligand2_Coupling Couple Second Ligand Deprotection->Ligand2_Coupling Purification_Characterization Purification (HPLC) & Characterization (LC-MS) Ligand2_Coupling->Purification_Characterization Cell_Treatment Cell Treatment (Dose-Response) Purification_Characterization->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: PROTAC Synthesis using this compound

This protocol describes a two-step synthesis involving the amide coupling of the linker to an amine-containing ligand, followed by Boc deprotection and coupling to a second ligand containing a carboxylic acid.

Part A: Amide Coupling of this compound to an Amine-Containing Ligand

  • Materials:

    • This compound

    • Amine-containing ligand (e.g., E3 ligase ligand)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) or HBTU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[2]

    • Add the amine-containing ligand (1.1 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected ligand-linker conjugate.[7]

Part B: Boc Deprotection

  • Materials:

    • Boc-protected ligand-linker conjugate from Part A

    • Anhydrous DCM (Dichloromethane)

    • TFA (Trifluoroacetic acid)

  • Procedure:

    • Dissolve the Boc-protected ligand-linker conjugate in anhydrous DCM.[1]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (typically 20-50% v/v in DCM) to the solution.[2]

    • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[2]

    • Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine-TFA salt can often be used directly in the next step.

Part C: Coupling of the Second Ligand

  • Materials:

    • Deprotected amine-linker-ligand conjugate from Part B

    • Carboxylic acid-containing ligand (e.g., POI ligand)

    • HATU or HBTU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • In a separate flame-dried flask, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes at room temperature.

    • Add the deprotected amine-linker-ligand conjugate (1.1 eq) to the activated carboxylic acid solution.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

    • Work-up and purify the final PROTAC using reverse-phase HPLC.[2]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the key steps for assessing the degradation of a target protein in cultured cells treated with a PROTAC.[2]

  • Materials:

    • Cell line expressing the protein of interest

    • PROTAC compound (stock solution in DMSO)

    • Cell culture medium and supplements

    • Ice-cold PBS (Phosphate-Buffered Saline)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

  • Procedure:

    • Cell Culture and Treatment:

      • Plate cells at an appropriate density and allow them to adhere overnight.[2]

      • Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[2]

    • Cell Lysis:

      • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[2]

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.[8]

    • Sample Preparation and SDS-PAGE:

      • Normalize the protein concentration of all samples.

      • Add Laemmli sample buffer and boil the samples to denature the proteins.[8]

      • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

    • Protein Transfer:

      • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer.[2]

      • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[2]

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[8]

    • Detection and Analysis:

      • Detect the chemiluminescent signal using an imaging system.[8]

      • Quantify band intensity using densitometry software. Normalize the target protein band intensity to the loading control.[8]

      • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs. Its heterobifunctional nature allows for a controlled and sequential assembly of the final molecule. The provided protocols offer a general framework for the use of this linker in PROTAC development. Researchers should optimize the reaction conditions for their specific ligands to achieve the best results. The characterization of the final PROTAC through quantitative degradation assays is crucial to determine its potency and efficacy.

References

Application Notes and Protocols for Peptide Modification Using Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation and drug development.[1][2] This reagent features a Boc (tert-butyloxycarbonyl) protected amine and a terminal carboxylic acid, separated by a 4-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule, while the terminal functional groups allow for controlled, sequential conjugation.[2][3]

The carboxylic acid can be activated to react with primary amines, such as those on the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[4][5] The Boc protecting group is stable under many reaction conditions and can be selectively removed under acidic conditions to reveal a primary amine, which can then be used for subsequent modification.[4][6] This makes this compound an ideal tool for synthesizing complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][7]

Key Applications

  • PEGylation of Peptides and Proteins: The hydrophilic PEG spacer increases the hydrodynamic volume of peptides, which can improve their in vivo half-life by reducing renal clearance.[3][8] PEGylation can also enhance solubility and reduce the immunogenicity of the peptide.[3][8]

  • Synthesis of PROTACs: This linker is used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[2][7]

  • Drug Delivery and Nanotechnology: this compound can be used to functionalize nanoparticles or other drug delivery systems to improve their biocompatibility and circulation time.[4]

  • Bioconjugation: It serves as a versatile crosslinking reagent for attaching molecules to surfaces or other biomolecules in a controlled manner.[5]

Physicochemical Properties

PropertyValue
Molecular Formula C15H29NO8
Molecular Weight 351.39 g/mol
Appearance White to off-white solid
Storage Conditions Store at -20°C, keep in a dry and dark place.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine

This protocol details the conjugation of this compound to a peptide containing a primary amine (e.g., N-terminus or lysine side chain) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2][9]

Materials:

  • This compound

  • Peptide with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-7.5 or similar amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl pH 8.0 or 1 M Glycine

  • Cold diethyl ether

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Dissolve the amine-containing peptide in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).[10]

  • Activation of this compound:

    • In a reaction tube, add this compound (1.5 to 3 molar excess over the peptide).

    • Add EDC (2 to 5 molar excess) and NHS (2 to 5 molar excess) to the linker solution.[2]

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the peptide solution.

    • Ensure the pH of the reaction mixture is maintained between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.[2]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the Boc-NH-PEG4-peptide conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.

Quantitative Data for EDC/NHS Conjugation:

ReagentMolar Excess (relative to peptide)Expected Yield
This compound1.5 - 3 equivalents-
EDC2 - 5 equivalents60 - 80%
NHS/Sulfo-NHS2 - 5 equivalents

Note: Expected yields are dependent on the specific peptide and reaction conditions.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Boc_PEG_COOH This compound Activated_PEG Boc-NH-PEG4-CH2CO-NHS (Activated Linker) Boc_PEG_COOH->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Boc-NH-PEG4-Peptide Activated_PEG->Conjugate 2h RT or O/N 4°C pH 7.2-7.5 Peptide_NH2 Peptide-NH2 Peptide_NH2->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate RP-HPLC or SEC G cluster_deprotection Boc Deprotection cluster_workup Workup Boc_Conjugate Boc-NH-PEG4-Peptide Deprotected_Conjugate H2N-PEG4-Peptide Boc_Conjugate->Deprotected_Conjugate 30-60 min, RT TFA_DCM 20-50% TFA in DCM TFA_DCM->Deprotected_Conjugate Precipitation Precipitation with cold diethyl ether Deprotected_Conjugate->Precipitation Drying Drying under vacuum Precipitation->Drying

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a critical strategy in nanomedicine. PEGylation confers "stealth" properties to nanoparticles, enhancing their systemic circulation time by reducing opsonization and clearance by the immune system. This improved pharmacokinetic profile enables more effective targeted drug delivery and enhanced therapeutic outcomes.

This document provides detailed application notes and protocols for the functionalization of nanoparticles using the heterobifunctional linker Boc-NH-PEG4-CH2COOH . This linker features a terminal carboxylic acid for covalent attachment to amine-functionalized nanoparticles and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group allows for a two-step functionalization strategy. Initially, the linker is conjugated to the nanoparticle surface. Subsequently, the Boc group is removed under acidic conditions to expose a primary amine, which can then be used for the attachment of targeting ligands, therapeutic molecules, or imaging agents. This stepwise approach ensures a controlled and precise assembly of multifunctional nanocarriers.

Core Principles

The functionalization process using this compound involves three main stages:

  • Nanoparticle Preparation : Synthesis of nanoparticles with surface amine groups.

  • PEGylation : Covalent attachment of the this compound linker to the amine-functionalized nanoparticles via carbodiimide chemistry.

  • Boc Deprotection : Removal of the Boc protecting group to expose the terminal amine for subsequent bioconjugation.

This guide will provide detailed protocols for each stage, using amine-functionalized gold nanoparticles (AuNPs) as a representative example. The principles and methods described can be adapted for other types of amine-functionalized nanoparticles, such as iron oxide or silica nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Gold Nanoparticles

This protocol describes the synthesis of gold nanoparticles and their subsequent functionalization with amine groups using (3-aminopropyl)trimethoxysilane (APTES).

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl4·3H2O)

  • Trisodium citrate dihydrate

  • (3-Aminopropyl)trimethoxysilane (APTES)

  • Anhydrous ethanol

  • Toluene

  • Deionized (DI) water

Procedure:

  • Gold Nanoparticle Synthesis (Citrate Reduction):

    • In a meticulously clean flask, bring 100 mL of DI water to a vigorous boil.

    • Add 1 mL of 1% (w/v) HAuCl4 solution and continue boiling for 1 minute.

    • Rapidly inject 2 mL of 1% (w/v) trisodium citrate solution while stirring vigorously.

    • The solution color will change from yellow to deep red, indicating the formation of gold nanoparticles.

    • Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

  • Amine Functionalization:

    • Centrifuge the gold nanoparticle solution to pellet the nanoparticles. The speed and time will depend on the nanoparticle size.

    • Resuspend the nanoparticles in 100 mL of anhydrous ethanol.

    • In a separate flask, prepare a 1% (v/v) solution of APTES in anhydrous ethanol.

    • Add the APTES solution to the gold nanoparticle suspension and stir at room temperature for 2-4 hours.

    • Centrifuge the solution to collect the amine-functionalized nanoparticles.

    • Wash the nanoparticles three times with ethanol and twice with DI water to remove excess APTES.

    • Resuspend the amine-functionalized gold nanoparticles in a suitable buffer (e.g., PBS) for the next step.

Protocol 2: PEGylation with this compound

This protocol details the covalent attachment of the this compound linker to the amine-functionalized nanoparticles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1]

Materials:

  • Amine-functionalized nanoparticles (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: Hydroxylamine (50 mM) or Tris buffer (50 mM)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to a concentration of 10 mg/mL. A 1.5 to 2-fold molar excess of both EDC and NHS over the PEG linker is recommended.

    • Add the EDC and NHS solutions to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated Boc-NH-PEG4-NHS ester solution to the nanoparticle suspension. The molar ratio of the linker to the amine groups on the nanoparticle surface should be optimized for the specific application.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis to remove excess reagents and byproducts. Perform at least three wash cycles.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.[2]

Materials:

  • Boc-protected PEGylated nanoparticles (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Deprotection Reaction:

    • Resuspend the lyophilized or dried Boc-protected nanoparticles in DCM.

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

    • Resuspend the nanoparticles in PBS.

    • To neutralize any residual acid and remove byproducts, purify the amine-terminated PEGylated nanoparticles by repeated washing with PBS using centrifugal filter units or by dialysis against PBS (pH 7.4) overnight.

Characterization and Data Presentation

Thorough characterization of the nanoparticles at each stage of functionalization is crucial. The following table summarizes key characterization techniques and expected outcomes.

Characterization TechniquePurposeUnfunctionalized NanoparticlesBoc-NH-PEG4-FunctionalizedAmine-Terminated PEGylated
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution.Smaller hydrodynamic diameter.Increase in hydrodynamic diameter due to the PEG layer.Slight decrease or no significant change in hydrodynamic diameter compared to the Boc-protected version.
Zeta Potential To measure the surface charge and stability of the nanoparticle suspension.Positive zeta potential due to surface amine groups.Decrease in positive zeta potential or shift to a slightly negative value due to the shielding effect of the PEG chains and the terminal carboxyl group of unreacted linker.Increase in positive zeta potential at neutral pH due to the exposed primary amines.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of specific functional groups.Peaks corresponding to the nanoparticle core and amine groups.Appearance of characteristic PEG ether peaks (C-O-C stretching) around 1100 cm⁻¹ and amide bond peaks around 1650 cm⁻¹.Disappearance of the Boc group peaks (C=O stretching around 1700 cm⁻¹) and retention of the PEG and amide peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the conjugated linker and quantify surface functionalization.Not typically used for the bare nanoparticle core.Appearance of characteristic peaks for the Boc group and the PEG ethylene glycol repeat units.Disappearance of the Boc group protons.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (PEG linker) on the nanoparticle surface.Minimal weight loss.Significant weight loss corresponding to the decomposition of the PEG linker.Similar weight loss to the Boc-protected version, confirming the presence of the PEG linker.
Quantitative Data Summary

The following tables provide representative data on the physicochemical properties of nanoparticles before and after functionalization. Note: These are example values and will vary depending on the specific nanoparticle type, size, and functionalization conditions.

Table 1: Physicochemical Properties of Functionalized Gold Nanoparticles [3][4][5]

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized AuNPs35 ± 20.21+25 ± 3
Boc-NH-PEG4-AuNPs55 ± 30.18-5 ± 2
NH2-PEG4-AuNPs54 ± 30.19+15 ± 2

Table 2: Quantification of Surface Functionalization

MethodParameter MeasuredResult
TGA PEG grafting density~2-5 PEG chains/nm²
Ninhydrin Assay Surface amine density (post-deprotection)~1.5-4 amine groups/nm²

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the synthesis and functionalization of nanoparticles is depicted below.

G cluster_0 Nanoparticle Synthesis & Amine Functionalization cluster_1 PEGylation cluster_2 Boc Deprotection cluster_3 Characterization AuNP_synthesis Gold Nanoparticle Synthesis Amine_func Amine Functionalization (APTES) AuNP_synthesis->Amine_func Conjugation Conjugation to Amine-NP Amine_func->Conjugation Linker_act Boc-NH-PEG4-COOH Activation (EDC/NHS) Linker_act->Conjugation Purification1 Purification Conjugation->Purification1 Deprotection TFA Treatment Purification1->Deprotection Purification2 Purification Deprotection->Purification2 DLS DLS Purification2->DLS Zeta Zeta Potential Purification2->Zeta FTIR FTIR Purification2->FTIR TGA TGA Purification2->TGA

Caption: Experimental workflow for nanoparticle functionalization.

Structure of Functionalized Nanoparticle

The following diagram illustrates the structure of the nanoparticle at different stages of functionalization.

G NP_core NP Core Amine_layer Amine Layer (-NH2) NP_core->Amine_layer Functionalization PEG_Boc Boc-NH-PEG- Amine_layer->PEG_Boc PEGylation Amine_term -NH2 PEG_Boc->Amine_term Deprotection G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular RGD_NP RGD-Functionalized Nanoparticle Integrin Integrin Receptor (αvβ3) RGD_NP->Integrin Binding Endocytosis Receptor-Mediated Endocytosis Integrin->Endocytosis Signaling Downstream Signaling (e.g., FAK, Src, MAPK) Integrin->Signaling Endosome Endosome Endocytosis->Endosome Drug_release Drug Release Endosome->Drug_release Effect Therapeutic Effect (e.g., Apoptosis) Drug_release->Effect Signaling->Effect

References

Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-CH2COOH is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] The molecule features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine, connected by a four-unit polyethylene glycol (PEG) spacer. The PEG chain enhances aqueous solubility and improves the pharmacokinetic properties of the resulting conjugates.[1][3]

The Boc protecting group is strategically employed due to its stability under basic and nucleophilic conditions while being readily removable under acidic conditions.[4][5] This acid-lability allows for a controlled, sequential approach in multi-step synthetic procedures.[4] The deprotection of the Boc group exposes a primary amine, which can then be used for subsequent conjugation reactions. This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from this compound.

Principle of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[6] The mechanism involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA), leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7] The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[7]

Common Boc Deprotection Conditions

Several acidic reagents can be employed for Boc deprotection. The choice of reagent and conditions can be optimized based on the specific substrate and the presence of other acid-sensitive functional groups. The following table summarizes common conditions for the Boc deprotection of PEG linkers.

ReagentConcentrationSolventTypical Reaction TimeTemperatureExpected PurityReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hoursRoom Temperature>95%[4][8][9]
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5-2 hoursRoom Temperature>95%[4][9]

Experimental Protocols

This section provides detailed protocols for the two most common methods for Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most frequently employed method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies their removal.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[8][9]

  • Cooling: Cool the solution to 0°C in an ice bath.[8]

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[8][9] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[9]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[8]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[8][9]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8]

  • TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation with toluene three times.[8][9]

  • Product Precipitation (Optional): The deprotected product, often as a TFA salt, can be precipitated by adding cold diethyl ether to the concentrated residue.[8]

  • Isolation: Isolate the precipitated product by filtration or centrifugation. Wash the product with cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the final product, the TFA salt of H2N-PEG4-CH2COOH, under vacuum. The product can often be used directly in the next step without further purification.[8]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method provides an alternative to TFA and results in the hydrochloride salt of the deprotected amine.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous 1,4-dioxane in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution.[9]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[9]

  • Solvent Removal: Upon completion, remove the solvent and excess HCl in vacuo using a rotary evaporator to obtain the hydrochloride salt of the deprotected amine.[9]

  • Drying: Dry the final product under vacuum.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the chemical transformation and the general experimental workflow for the Boc deprotection of this compound.

Boc_Deprotection_Workflow start Start: this compound in Anhydrous Solvent dissolution Dissolution in DCM or 1,4-Dioxane start->dissolution cooling Cooling to 0°C (for TFA method) dissolution->cooling acid_addition Slow Addition of Acidic Reagent (TFA or 4M HCl in Dioxane) cooling->acid_addition reaction Stirring at RT (1-2 hours) acid_addition->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Solvent Evaporation monitoring->workup Reaction Complete purification Purification: Co-evaporation with Toluene Precipitation with Diethyl Ether workup->purification end End: H2N-PEG4-CH2COOH (as TFA or HCl salt) purification->end

Caption: Experimental workflow for Boc deprotection.

Boc_Deprotection_Mechanism start {Boc-NH-R | tBu-O-C(=O)-NH-R} protonation {Protonated Carbamate | tBu-O-C(=O+H)-NH-R} start->protonation + H+ (from TFA) cleavage {Carbamic Acid + tBu+ | HO-C(=O)-NH-R + (CH3)3C+} protonation->cleavage Cleavage decarboxylation {Free Amine + CO2 | H2N-R + CO2} cleavage->decarboxylation Decarboxylation

Caption: Boc deprotection chemical mechanism.

Troubleshooting

Common issues during Boc deprotection and their potential solutions are outlined below:

  • Incomplete Deprotection:

    • Cause: Insufficient acid strength or concentration, inadequate reaction time, or low temperature.[8] Steric hindrance from the PEG chain can also slow the reaction.[9]

    • Solution: Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane.[8][9] Ensure the solvent provides good solubility for the PEGylated compound.[8]

  • Side Product Formation:

    • Cause: The reactive tert-butyl cation generated during deprotection can cause side reactions, such as the alkylation of electron-rich amino acid residues if present in the molecule.

    • Solution: Use a scavenger like triisopropylsilane (TIS) to quench the tert-butyl cation.[9]

Conclusion

The Boc deprotection of this compound is a critical step in many bioconjugation and drug development workflows. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can achieve efficient and clean deprotection, yielding the desired amine-functionalized PEG linker for subsequent applications. Careful monitoring and optimization of reaction conditions are key to obtaining high purity and yield of the final product.

References

Application Notes and Protocols for Bioconjugation of Proteins with Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.[][2][3] Boc-NH-PEG4-CH2COOH is a heterobifunctional linker that is instrumental in this process. It features a terminal carboxylic acid for conjugation to proteins, a tetraethylene glycol (PEG4) spacer to enhance solubility, and a tert-butyloxycarbonyl (Boc) protected amine for subsequent, orthogonal conjugation steps.[4]

This document provides detailed protocols for the bioconjugation of proteins with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. It also covers methods for the purification and characterization of the resulting PEGylated protein, as well as the deprotection of the Boc group for further functionalization.

Chemical Principle

The conjugation of this compound to a protein primarily targets the primary amines on the protein surface, such as the ε-amine of lysine residues and the N-terminal α-amine. This is achieved through a two-step reaction facilitated by EDC and NHS.[5]

  • Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Reaction: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines on the protein to form a stable amide bond, releasing NHS as a byproduct.[5]

This two-step process is favored as it improves coupling efficiency and allows for better control over the conjugation reaction.[5]

Experimental Protocols

Materials
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))

  • Characterization instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

  • For Boc Deprotection:

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Cold diethyl ether

Protocol 1: Protein Conjugation with this compound

This protocol outlines the steps for the covalent attachment of this compound to a protein.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein solution in Conjugation Buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer like PBS or MES.

  • This compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

  • EDC Solution: Immediately before use, prepare a 10-fold molar excess of EDC in Activation Buffer.

  • NHS/Sulfo-NHS Solution: Immediately before use, prepare a 10-fold molar excess of NHS or Sulfo-NHS in Activation Buffer.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound solution with the EDC and NHS/Sulfo-NHS solutions. A common starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).[4]

  • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated ester.

3. Conjugation Reaction:

  • Add the activated this compound mixture to the protein solution. The molar ratio of the linker to the protein will determine the degree of PEGylation and should be optimized for the specific application. A starting point is a 10- to 50-fold molar excess of the linker.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the PEGylated Protein:

  • Remove unreacted PEG linker, EDC, NHS, and byproducts using a suitable purification method.

    • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from smaller, unreacted molecules.[][6]

    • Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge and can even resolve species with different degrees of PEGylation.[][3]

    • Hydrophobic Interaction Chromatography (HIC): This method can also be employed for purification, though its effectiveness can depend on the specific protein.[]

    • Dialysis or Tangential Flow Filtration (TFF): These methods are suitable for removing small molecule impurities.

Protocol 2: Characterization of the PEGylated Protein

This section describes common methods to confirm successful conjugation and to characterize the PEGylated product.

1. SDS-PAGE Analysis:

  • Analyze the purified PEGylated protein alongside the unmodified protein using SDS-PAGE.

  • Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, causing the band to migrate slower than the unmodified protein. The extent of the shift can give a qualitative indication of the degree of PEGylation. Note that PEG-SDS interactions can sometimes lead to smeared or broadened bands.[7][8][9]

2. High-Performance Liquid Chromatography (HPLC):

  • Size-Exclusion HPLC (SE-HPLC): This technique can be used to assess the purity of the conjugate and to separate PEGylated protein from unreacted protein and aggregates.[2][8][10]

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to analyze the reaction mixture and, in some cases, to separate different PEGylated species.[][2][8]

3. Mass Spectrometry (MS):

  • Mass spectrometry is a powerful tool for determining the precise molecular weight of the PEGylated protein.[2]

  • The increase in mass compared to the unmodified protein can be used to calculate the number of PEG linkers attached per protein molecule (degree of PEGylation).[11]

4. Quantitative Determination of PEGylation Degree:

  • The degree of PEGylation can be quantitatively determined using various methods, including proton NMR spectroscopy and specialized chemical assays.[12][13]

Protocol 3: Boc Deprotection

This protocol is for the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

1. Preparation:

  • The purified and lyophilized Boc-protected PEG-protein conjugate.

  • Deprotection Solution: A solution of 20-50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM).[14]

2. Deprotection Reaction:

  • Dissolve the lyophilized conjugate in the Deprotection Solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 g/mol ).[14]

3. Work-up:

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[15][16]

  • To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene.[15]

  • The resulting deprotected conjugate can be purified by SEC or dialysis to remove any remaining reagents.

Data Presentation

Table 1: Recommended Reagent Molar Ratios for EDC/NHS Conjugation

ReagentMolar Excess (relative to Protein)Purpose
This compound10 - 50 foldPEGylating Agent
EDC1.5 - 10 fold (relative to linker)Carboxyl Group Activator
NHS/Sulfo-NHS1.2 - 2 fold (relative to linker)Stabilizes Activated Intermediate

Note: These are starting recommendations and should be optimized for each specific protein and application. For proteins at concentrations above 5 mg/mL, a 4-fold molar excess of EDC may be a good starting point, while for concentrations below 5 mg/mL, a 10-fold molar excess might be necessary.[17]

Table 2: Characterization Techniques and Expected Outcomes

TechniqueExpected Outcome for Successful PEGylation
SDS-PAGE Increased apparent molecular weight (slower migration) compared to the unmodified protein.
SE-HPLC A shift to a shorter retention time compared to the unmodified protein, indicating an increase in hydrodynamic radius.
RP-HPLC A change in retention time, which can be used to separate different PEGylated species.
Mass Spectrometry An increase in the molecular weight corresponding to the mass of the attached this compound linker(s).

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_deprotection Step 4: Boc Deprotection (Optional) Boc_PEG This compound Activated_PEG Activated Boc-PEG-NHS Ester Boc_PEG->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Boc-PEG-Protein Conjugate Activated_PEG->Conjugate 1-2h RT or O/N 4°C Protein Protein Protein->Conjugate Purification SEC / IEX / HIC Conjugate->Purification Pure_Conjugate Purified Conjugate Purification->Pure_Conjugate Deprotected_Conjugate H2N-PEG-Protein Conjugate Pure_Conjugate->Deprotected_Conjugate 30 min - 2h, RT TFA_DCM TFA in DCM TFA_DCM->Deprotected_Conjugate

Caption: Experimental workflow for protein PEGylation with this compound.

signaling_pathway cluster_reaction EDC/NHS Coupling Chemistry Carboxyl Boc-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester Stabilization NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (Boc-PEG-CO-NH-Protein) NHS_Ester->Amide_Bond Coupling Protein_Amine Protein-NH2 Protein_Amine->Amide_Bond

Caption: Chemical reaction pathway for EDC/NHS mediated protein conjugation.

References

Application Notes: Synthesis of Fluorescent Probes Using Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-NH-PEG4-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation and drug discovery, particularly for the synthesis of targeted fluorescent probes. Its structure features three key components:

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected primary amine, which provides a stable, temporary blockade that can be selectively removed under acidic conditions to reveal a reactive amine.

  • PEG4 Spacer: A tetra-polyethylene glycol spacer that enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.

  • Carboxylic Acid: A terminal carboxyl group that can be activated for efficient coupling to primary or secondary amines on target molecules, such as fluorophores or biomolecules.

These characteristics make it an ideal tool for covalently linking a fluorophore to a targeting moiety (e.g., a peptide, antibody, or small molecule ligand) to visualize and track biological processes.

Principle of Application

The synthesis of a fluorescent probe using this linker typically follows a two-stage process. First, the carboxylic acid group of the linker is activated and reacted with an amine-containing fluorophore. In the second stage, the Boc protecting group is removed from the other end of the linker, revealing a primary amine. This newly available amine can then be conjugated to a target biomolecule. This sequential approach ensures precise control over the conjugation chemistry, preventing polymerization and ensuring the formation of a well-defined probe structure.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Fluorophore

This protocol describes the coupling of this compound to a fluorophore containing a primary amine (e.g., an amino-modified dye). The reaction relies on the formation of an active N-hydroxysuccinimide (NHS) ester, which readily reacts with the amine on the fluorophore to form a stable amide bond.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing fluorophore (e.g., 5-(Aminoacetamido)fluorescein)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq), NHS (1.2 eq), and DCC (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

    • Monitor the reaction by TLC to confirm the consumption of the starting material and the formation of the Boc-NH-PEG4-CH2-NHS ester.

  • Conjugation to Fluorophore:

    • In a separate flask, dissolve the amine-containing fluorophore (1.0 eq) in anhydrous DMF.

    • Add triethylamine (TEA) (2.0 eq) to the fluorophore solution to act as a base.

    • Filter the activated NHS ester solution from step 1 to remove the DCU precipitate.

    • Add the filtered NHS ester solution dropwise to the fluorophore solution with stirring.

    • Let the reaction proceed overnight at room temperature in the dark.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting product (Boc-NH-PEG4-CH2-CO-Fluorophore) by silica gel column chromatography.

Protocol 2: Boc Deprotection and Conjugation to a Target Biomolecule

This protocol details the removal of the Boc protecting group to expose the primary amine, which is then available for conjugation to a target molecule containing an activated carboxyl group (e.g., an NHS ester-modified protein).

Materials:

  • Boc-NH-PEG4-CH2-CO-Fluorophore (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Target biomolecule with an activated carboxyl group (e.g., NHS ester)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Boc Deprotection:

    • Dissolve the purified Boc-NH-PEG4-CH2-CO-Fluorophore in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or mass spectrometry.

    • Once complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The resulting product is the deprotected amine-PEG4-fluorophore conjugate.

  • Conjugation to Target Biomolecule:

    • Dissolve the deprotected amine-PEG4-fluorophore conjugate in PBS (pH 7.4).

    • Dissolve the target biomolecule (with an activated carboxyl group) in a separate aliquot of PBS.

    • Combine the two solutions and gently mix. The molar ratio of the amine-PEG4-fluorophore to the target biomolecule may need to be optimized, but a starting point of 10:1 is common.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Final Fluorescent Probe:

    • Purify the final fluorescent probe (Target-CO-NH-PEG4-CH2-CO-Fluorophore) by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled biomolecule from unreacted fluorophore.

    • Collect the fractions containing the purified probe, which typically elute first.

    • Confirm the purity and concentration of the final probe using UV-Vis spectrophotometry.

Data Presentation

The efficiency of the conjugation process can be evaluated at each stage. The following table provides an example of expected outcomes for a typical synthesis.

ParameterStageTypical ValueMethod of Analysis
Yield of NHS Ester Protocol 1, Step 1>90%TLC, NMR
Yield of Boc-Fluorophore Conjugate Protocol 1, Step 360-80%Column Chromatography, Mass Spec
Boc Deprotection Efficiency Protocol 2, Step 1>95%TLC, Mass Spec
Final Probe Labeling Efficiency Protocol 2, Step 330-50%UV-Vis Spectrophotometry

Visualizations

Workflow for Fluorescent Probe Synthesis

The following diagram illustrates the overall experimental workflow, from linker activation to final probe purification.

G A This compound B Activate Carboxylic Acid (NHS, EDC/DCC) A->B D Conjugation Reaction 1 (Amide Bond Formation) B->D C Amine-Containing Fluorophore C->D E Purification 1 (Column Chromatography) D->E F Boc-Protected Fluorophore-Linker E->F G Boc Deprotection (TFA) F->G H Amine-Reactive Fluorophore-Linker G->H J Conjugation Reaction 2 (Amide Bond Formation) H->J I Target Biomolecule (e.g., Antibody) I->J K Purification 2 (Size-Exclusion Chromatography) J->K L Final Fluorescent Probe K->L G cluster_stage1 Stage 1: Fluorophore Conjugation cluster_stage2 Stage 2: Biomolecule Conjugation A Boc-NH-PEG-COOH B Boc-NH-PEG-NHS A->B NHS/EDC D Boc-NH-PEG-CO-Fluorophore B->D + Amine C H2N-Fluorophore C->D E Boc-NH-PEG-CO-Fluorophore F H2N-PEG-CO-Fluorophore E->F TFA H Biomolecule-CO-NH-PEG-CO-Fluorophore F->H + Activated Carboxyl G HOOC-Biomolecule G->H

Application of Boc-NH-PEG4-CH2COOH in Surface Modification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-NH-PEG4-CH2COOH is a heterobifunctional linker molecule widely employed in bioconjugation and materials science for the controlled modification of surfaces. Its unique structure, featuring a terminal carboxylic acid and a Boc-protected amine connected by a tetraethylene glycol (PEG) spacer, allows for a two-step conjugation strategy. This enables the covalent attachment of the linker to amine-bearing surfaces, followed by the selective deprotection of the Boc group to expose a primary amine for the subsequent immobilization of biomolecules, nanoparticles, or other ligands. The hydrophilic PEG spacer plays a crucial role in reducing non-specific protein adsorption and enhancing the biocompatibility of the modified surface.

This document provides detailed application notes and protocols for the use of this compound in surface modification, aimed at researchers, scientists, and drug development professionals.

Key Applications and Advantages:

  • Creation of Bio-inert Surfaces: The dense layer of PEG chains effectively passivates surfaces, significantly reducing the non-specific binding of proteins and cells.

  • Controlled Biomolecule Immobilization: The orthogonal reactivity of the carboxylic acid and the protected amine allows for the stepwise and oriented attachment of sensitive biomolecules like antibodies, enzymes, and peptides.

  • Drug Delivery Systems: Functionalization of nanoparticles and other drug carriers with this linker can improve their circulation time and targeting capabilities.

  • Biosensor Development: Provides a stable and functional interface for the immobilization of capture probes on biosensor surfaces.

  • Cell Adhesion Studies: Enables the creation of surfaces with tunable densities of cell-adhesive ligands to investigate cellular responses.

Physicochemical Properties and Storage

PropertyValue
Chemical Formula C16H31NO8
Molecular Weight 365.4 g/mol
Appearance Viscous oil or waxy solid
Solubility Soluble in organic solvents (DCM, DMF, DMSO) and has some aqueous solubility.
Storage Conditions Store at -20°C under an inert atmosphere to prevent degradation.

Experimental Protocols

Herein, we provide detailed protocols for the two key steps in utilizing this compound for surface modification: covalent attachment to an amine-functionalized surface and the subsequent deprotection of the Boc group.

Protocol 1: Covalent Immobilization of this compound onto an Amine-Functionalized Surface via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with a primary amine on a substrate (e.g., aminosilanized glass or gold).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Amine-functionalized substrate

  • Nitrogen gas stream

  • Orbital shaker

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a clean, dry reaction vessel, mix the this compound solution with EDC and NHS. A common starting molar ratio is 1:1.5:1.2 (this compound : EDC : NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

  • Surface Coupling:

    • Immediately apply the activated linker solution to the amine-functionalized substrate, ensuring complete coverage.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation on an orbital shaker.

  • Washing:

    • Rinse the substrate thoroughly with the coupling buffer (PBS) to remove unreacted linker and byproducts.

    • Wash with deionized water and finally dry under a gentle stream of nitrogen.

Diagram of the Immobilization Workflow:

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Washing Boc_PEG_COOH This compound Activated_Ester Boc-NH-PEG4-NHS Ester Boc_PEG_COOH->Activated_Ester 15-30 min RT EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Modified_Surface Boc-Protected PEGylated Surface Activated_Ester->Modified_Surface 1-2 hrs RT Amine_Surface Amine-Functionalized Surface Amine_Surface->Modified_Surface Wash Rinse with PBS and DI Water Modified_Surface->Wash

Caption: Workflow for immobilizing this compound.

Protocol 2: Boc Deprotection to Expose a Primary Amine

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group from the surface-immobilized linker using an acidic solution.

Materials:

  • Boc-protected PEGylated substrate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Neutralization solution: 10% Diisopropylethylamine (DIPEA) in DMF or a saturated aqueous solution of sodium bicarbonate.

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Preparation of Deprotection Solution:

    • Prepare a deprotection solution of 20-50% (v/v) TFA in anhydrous DCM. Handle TFA in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Immerse the Boc-protected PEGylated substrate in the TFA/DCM solution.

    • Incubate for 30-60 minutes at room temperature. Reaction progress can be monitored by surface-sensitive techniques like XPS if available.

  • Washing and Neutralization:

    • Remove the substrate from the acidic solution and wash thoroughly with DCM to remove residual TFA.

    • Neutralize the surface by immersing it in the neutralization solution for 5-10 minutes.

    • Rinse extensively with deionized water.

  • Drying:

    • Dry the surface under a gentle stream of nitrogen. The surface now presents a terminal primary amine and is ready for subsequent conjugation steps.

Diagram of the Deprotection Process:

G Boc_Surface Boc-Protected PEGylated Surface TFA_DCM 20-50% TFA in DCM 30-60 min, RT Boc_Surface->TFA_DCM Deprotection Wash_Neutralize Wash with DCM Neutralize Rinse with DI Water TFA_DCM->Wash_Neutralize Amine_Surface Amine-Terminated PEGylated Surface Wash_Neutralize->Amine_Surface

Caption: Boc deprotection workflow for surface-bound linkers.

Expected Quantitative Results and Characterization

Successful surface modification can be verified and quantified using various surface-sensitive analytical techniques. The following table summarizes expected outcomes based on typical results reported for similar PEGylated surfaces.

Characterization TechniqueParameter MeasuredExpected Outcome on Amine-Functionalized SurfaceExpected Outcome After this compound Immobilization & Deprotection
Contact Angle Goniometry Static Water Contact Angle40° - 60°20° - 40° (Increased hydrophilicity due to PEG chains)
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of N1s peak from the amine groupsAppearance of C1s peak corresponding to C-O-C of PEG, decrease in substrate signal
Quartz Crystal Microbalance with Dissipation (QCM-D) Adsorbed Mass of Protein (e.g., Fibrinogen)> 200 ng/cm²< 20 ng/cm² (Significant reduction in protein adsorption)
Atomic Force Microscopy (AFM) Surface Roughness (Rq)Dependent on the initial substrateSlight increase in surface roughness and evidence of a uniform coating
Cell Adhesion Assay Percentage of Adherent CellsHigh (e.g., > 80% after 24h)Low (e.g., < 10% after 24h, on the bio-inert surface)

Signaling Pathway Considerations

This compound is a synthetic linker and is not directly involved in intracellular signaling pathways. However, its application in surface modification is critical for studying signaling events. By creating bio-inert backgrounds, it allows for the specific presentation of ligands (e.g., growth factors, antibodies) that can trigger defined signaling cascades in interacting cells. For example, a surface modified with this linker and subsequently functionalized with an RGD peptide can be used to study integrin-mediated signaling pathways leading to cell adhesion and proliferation.

Diagram of Logical Relationship in a Cell Adhesion Study:

G start Amine-Functionalized Surface pegylation Immobilize This compound start->pegylation deprotection Boc Deprotection pegylation->deprotection ligand_coupling Couple Cell-Adhesive Ligand (e.g., RGD) deprotection->ligand_coupling cell_seeding Seed Cells onto Modified Surface ligand_coupling->cell_seeding signaling Integrin-Mediated Signaling Cascade cell_seeding->signaling response Cell Adhesion, Spreading, Proliferation signaling->response

Caption: Logical steps for studying cell signaling on a modified surface.

This compound is a versatile and powerful tool for the precise engineering of surfaces at the molecular level. The detailed protocols and expected outcomes presented here provide a comprehensive guide for researchers to effectively utilize this linker in creating well-defined, functional surfaces for a wide range of applications in biology, medicine, and materials science. Proper characterization of the modified surfaces is crucial to ensure the desired functionality and to accurately interpret subsequent experimental results.

Troubleshooting & Optimization

Troubleshooting Low Conjugation Efficiency with Boc-NH-PEG4-CH2COOH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Boc-NH-PEG4-CH2COOH in their conjugation strategies, achieving high efficiency is paramount. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The conjugation process involves two key steps, each with its own optimal pH range for maximum efficiency. It is highly recommended to perform a two-step reaction with distinct pH conditions.[1]

  • Activation Step (Carboxyl Activation): The activation of the terminal carboxylic acid on this compound using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the activated NHS-ester with a primary amine on the target molecule is most efficient at a pH of 7.0 to 8.5 .[1] At this pH, the primary amine is deprotonated and more nucleophilic, facilitating the reaction.[1][3] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]

Q2: My conjugation yield is low. What are the most common causes?

A2: Low conjugation yield can stem from several factors throughout the experimental workflow. Here are some of the most frequent culprits:

  • Suboptimal pH: Using a single, intermediate pH for both activation and coupling can significantly reduce efficiency.[1]

  • Hydrolysis of the NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH values.[1][4][5] Its half-life can be as short as 10 minutes at pH 8.6.[1][3]

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to their degradation and reduced activity.[4][5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for the activated PEG linker.[3]

  • Inefficient Boc Deprotection: If the Boc protecting group is not completely removed, the primary amine will not be available for conjugation.[6]

  • Steric Hindrance: The bulky nature of the PEG chain or the target molecule can sometimes hinder the reaction.[6][7]

Q3: How can I assess the activity of my EDC and NHS reagents?

A3: Since EDC and NHS are prone to hydrolysis, it's crucial to ensure their activity. While there isn't a simple universal activity assay, you can infer their reactivity by monitoring the release of NHS (or Sulfo-NHS) as a leaving group, which absorbs light around 260-280 nm.[5] A more practical approach is to always use fresh, high-purity reagents and store them properly desiccated at the recommended temperature.[4][5][8] Repeatedly opening and closing reagent bottles can introduce moisture and lead to degradation.[4][5]

Q4: What are the recommended molar ratios for the activation and coupling steps?

A4: To drive the reaction towards completion, a molar excess of the activating agents and the PEG linker is generally recommended.

ReactantsRecommended Molar RatioRationale
Activation Step
EDC : this compound1.2 - 2.0 : 1Ensures efficient activation of the carboxylic acid.[9][10]
NHS : this compound1.0 - 2.0 : 1Stabilizes the activated intermediate, forming a more stable NHS ester.[9][10]
Coupling Step
Activated PEG Linker : Target Molecule10 - 20 : 1 (starting point)A molar excess of the linker helps to maximize the labeling of the target molecule. This ratio may require optimization depending on the specific application.[3][11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues leading to low conjugation efficiency.

Problem: Low or No Conjugate Formation
  • Verify Reagent Quality: Use fresh EDC and NHS. Ensure they have been stored under desiccated conditions.

  • Check Buffer Composition: Confirm that your buffers are free of primary amines (e.g., Tris) or other nucleophiles that could compete in the reaction.[3]

  • Review pH Measurements: Double-check the pH of your reaction buffers to ensure they are within the optimal ranges for both activation and coupling steps.[1]

The following diagram outlines a logical workflow for troubleshooting low conjugation efficiency.

TroubleshootingWorkflow start Low Conjugation Efficiency check_reagents 1. Assess Reagent Activity (EDC/NHS) start->check_reagents reagents_ok Reagents Active check_reagents->reagents_ok Yes reagents_bad Degraded Reagents (Replace) check_reagents->reagents_bad No check_ph 2. Verify Reaction pH ph_ok pH Optimal check_ph->ph_ok Yes ph_bad Suboptimal pH (Adjust Buffers) check_ph->ph_bad No check_boc 3. Confirm Boc Deprotection boc_ok Deprotection Complete check_boc->boc_ok Yes boc_bad Incomplete Deprotection (Optimize Protocol) check_boc->boc_bad No check_conditions 4. Optimize Reaction Conditions conditions_ok Conditions Optimized check_conditions->conditions_ok Yes conditions_bad Inefficient Reaction (Adjust Ratios, Time, Temp) check_conditions->conditions_bad No check_purification 5. Evaluate Purification & Analysis purification_ok Successful Conjugation check_purification->purification_ok Yes purification_bad Loss During Purification (Optimize Method) check_purification->purification_bad No reagents_ok->check_ph ph_ok->check_boc boc_ok->check_conditions conditions_ok->check_purification

Caption: Troubleshooting Decision Tree for Low Conjugation Efficiency.

Detailed Troubleshooting Steps
StepActionPotential Cause of FailureRecommended Solution
1. Assess Reagent Activity Use fresh, high-quality EDC and NHS.Reagents may have degraded due to improper storage (exposure to moisture).[4][5]Store EDC and NHS desiccated at -20°C. Allow to warm to room temperature before opening to prevent condensation.[3][4]
2. Verify Reaction pH Confirm the pH of your activation and coupling buffers.The pH is outside the optimal range for either the activation or coupling step.[1]Use MES buffer at pH 4.5-6.0 for activation and a non-amine buffer like PBS at pH 7.0-8.5 for coupling.[1]
3. Confirm Boc Deprotection Analyze the deprotected amine-PEG linker to ensure complete removal of the Boc group.Incomplete deprotection leaves the amine unavailable for conjugation.[6]Ensure anhydrous conditions during deprotection. Common methods include using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in dioxane.[6][12] Monitor reaction completion by TLC or LC-MS.[6]
4. Optimize Reaction Conditions Review molar ratios, reaction time, and temperature.Insufficient molar excess of reagents, short reaction times, or inappropriate temperature can lead to low yields.Increase the molar excess of the activated PEG linker.[3][11] Ensure the amine is added promptly after the activation step to minimize hydrolysis of the NHS ester.[13] Most reactions proceed well at room temperature.[3][14]
5. Evaluate Purification & Analysis Assess your purification method (e.g., dialysis, chromatography) and analytical techniques (e.g., SDS-PAGE, MS, HPLC).The conjugate may be lost during purification, or the analytical method may not be sensitive enough to detect the product.Choose a purification method appropriate for the size and properties of your conjugate.[3] Use multiple analytical techniques to confirm conjugation, such as a shift in molecular weight by mass spectrometry or a change in retention time by HPLC.[15][16]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This protocol provides a general guideline for conjugating this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.4 (or other amine-free buffer)

  • Target molecule with a primary amine

  • Quenching solution (optional): e.g., hydroxylamine or 2-mercaptoethanol[10][14]

  • Desalting column

Procedure:

  • Activation of PEG Linker:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the PEG solution (refer to the molar ratio table).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[11][14]

  • Conjugation to Target Molecule:

    • Immediately after activation, the activated PEG-NHS ester can be added to the target molecule solution, which should be in the Coupling Buffer.

    • Alternatively, for better pH control, perform a buffer exchange of the activated PEG linker into the Coupling Buffer using a desalting column before adding it to the target molecule.

    • Allow the reaction to proceed for 1-2 hours at room temperature.[3]

  • Quenching (Optional):

    • Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess PEG linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.[3]

The overall workflow for this two-step conjugation is illustrated below.

ConjugationWorkflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) peg This compound activated_peg Activated PEG-NHS Ester peg->activated_peg edc_nhs EDC + NHS edc_nhs->activated_peg conjugate Final Conjugate activated_peg->conjugate Reacts with target Amine-containing Target Molecule target->conjugate

Caption: Two-Step EDC/NHS Conjugation Workflow.

Protocol 2: Boc Deprotection using TFA/DCM

This protocol is a standard method for removing the Boc protecting group to expose the primary amine.[6]

Materials:

  • Boc-protected PEGylated compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[6]

  • Cool the solution to 0°C in an ice bath.[6]

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. The deprotected product will be more polar.

  • Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.[6]

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the subsequent conjugation step after ensuring all TFA is removed.

The mechanism of acid-catalyzed Boc deprotection is summarized in the diagram below.

BocDeprotection boc_amine Boc-Protected Amine protonated Protonated Intermediate boc_amine->protonated + H+ fragmentation Fragmentation protonated->fragmentation free_amine Free Amine fragmentation->free_amine tbutyl t-Butyl Cation fragmentation->tbutyl co2 CO2 fragmentation->co2

Caption: Acid-Catalyzed Boc Deprotection Mechanism.[12]

References

Preventing aggregation during Boc-NH-PEG4-CH2COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Boc-NH-PEG4-CH2COOH in their experiments, with a focus on preventing and troubleshooting aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern during its use?

A1: this compound is a heterobifunctional linker that contains a Boc-protected amine, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] The PEG spacer enhances the aqueous solubility of the molecule it is attached to.[1][2] The carboxylic acid can be activated to react with primary amines on molecules like proteins or peptides, forming a stable amide bond.[2] The Boc protecting group provides a stable mask for an amine functionality that can be removed under acidic conditions for further conjugation steps.[1]

Aggregation is a significant concern during reactions with this linker for several reasons:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect the stability of the molecules involved, potentially leading to aggregation.[3]

  • High Concentrations: At high concentrations, molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[3]

  • Reagent-Induced Precipitation: The addition of activating agents like EDC and NHS, or the PEG linker itself (especially if dissolved in an organic solvent), can cause local changes in the solution that may lead to denaturation and precipitation.[3]

  • Changes in Isoelectric Point (pI): Modification of molecules, such as proteins, with the PEG linker can alter their surface charge and pI. If the new pI is close to the pH of the reaction or purification buffer, the solubility of the conjugate can decrease, leading to aggregation.[3]

Q2: What are the initial signs of aggregation in my experiment?

A2: Initial signs of aggregation can be both visible and subtle. These include:

  • Visual Changes: The solution may appear turbid, cloudy, or you might observe visible precipitates.[4]

  • Spectroscopic Changes: An increase in light scattering can be detected using UV-Vis spectroscopy (as increased absorbance at higher wavelengths, e.g., 340 nm) or Dynamic Light Scattering (DLS).[4]

  • Chromatographic Profile Alterations: In Size-Exclusion Chromatography (SEC), you may see the appearance of high molecular weight species or a decrease in the area of the main peak.[4]

  • Loss of Biological Activity: Aggregation can mask active sites or change the conformation of biomolecules, leading to a reduction or complete loss of function.[4]

Q3: How can I prevent aggregation before it starts?

A3: Proactive measures can significantly reduce the risk of aggregation. Consider the following:

  • Optimize Reaction Conditions: Carefully select the pH, temperature, and buffer system. For many proteins, lower temperatures (e.g., 4°C) can enhance stability.[5]

  • Control Reactant Concentrations: Working with lower concentrations of your protein or peptide can minimize intermolecular interactions.[5] A typical concentration for protein solutions is in the range of 2-5 mg/mL.[3]

  • Optimize Molar Ratios: Use the lowest effective molar excess of the PEG linker and activating reagents. A high excess can sometimes lead to over-modification and aggregation.[5]

  • Use Stabilizing Additives: The inclusion of excipients in your buffer can help maintain the stability of your molecules.

Q4: What additives can be used to prevent aggregation, and at what concentrations?

A4: Several types of excipients can be used to stabilize molecules and prevent aggregation during conjugation reactions. The optimal choice and concentration may be molecule-dependent and require some empirical testing.

AdditiveRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion.
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppress non-specific protein-protein interactions.
Non-ionic Surfactants (e.g., Polysorbate 20/80) 0.01-0.05% (v/v)Reduce surface-induced aggregation.
Chaotropic Salts (e.g., NaClO4, KSCN) VariesCan disrupt hydrogen bonding that leads to aggregation.[6]

Q5: How do I remove aggregates from my final product?

A5: If aggregation does occur, Size-Exclusion Chromatography (SEC) is the most effective and commonly used method for separating the desired monomeric conjugate from higher molecular weight aggregates.[1]

Troubleshooting Guide

Problem: I observe precipitation immediately after adding the activated this compound linker to my protein/peptide solution.

Potential CauseRecommended Solution
Drastic pH Shift Ensure the pH of the activated PEG solution and the target molecule solution are compatible before mixing. The optimal pH for conjugation to primary amines is typically 7.2-8.5.[5]
High Reagent Concentration Add the activated PEG solution to your target molecule solution slowly and in small portions while gently stirring to avoid localized high concentrations.
Solvent Mismatch If the activated PEG linker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%), as high concentrations can denature proteins.[3]
Protein/Peptide Instability at Conjugation pH Your molecule may be unstable at the optimal pH for the reaction. Consider performing the reaction at a slightly lower pH, even if it slows down the reaction rate, or screen for a more stabilizing buffer system.

Problem: My final product shows high molecular weight species in SEC analysis, indicating soluble aggregates.

Potential CauseRecommended Solution
Suboptimal Molar Ratio Optimize the molar ratio of the PEG linker to your molecule. A high excess of the PEG reagent can lead to over-labeling and aggregation. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it while monitoring for aggregation.[5]
Reaction Temperature Too High Perform the PEGylation reaction at a lower temperature (e.g., 4°C or on ice). While this may slow the reaction, it can significantly improve the stability of many biomolecules.[5]
Change in Isoelectric Point (pI) The pI of your molecule has likely shifted after PEGylation. If the new pI is close to the pH of your purification or storage buffer, the conjugate will be less soluble. Determine the pI of your PEGylated molecule and adjust the buffer pH to be at least one pH unit away from the pI.[3]
Increased Hydrophobicity The masking of charged residues can sometimes expose hydrophobic patches, leading to aggregation over time. The addition of stabilizing excipients like arginine or low concentrations of non-ionic surfactants to the storage buffer can help mitigate this.[3]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation

This protocol is recommended to minimize the exposure of the target molecule to the activating agents.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Target molecule with a primary amine in Conjugation Buffer

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to come to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction vessel, combine this compound with Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS over the PEG linker. A common starting molar ratio for Linker:EDC:NHS is 1:1.5:1.2.[1]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately add the activated PEG solution to the target molecule solution.

    • The final molar ratio of PEG to the target molecule should be optimized; a starting point is a 5 to 20-fold molar excess.[3]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification:

    • Purify the PEGylated product from unreacted reagents and byproducts using Size-Exclusion Chromatography (SEC).

Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

Procedure:

  • System Equilibration: Equilibrate the SEC system with the desired mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare the sample in the mobile phase. Filter the sample through a 0.22 µm filter to remove any large particulates.

  • Injection and Data Acquisition: Inject a known volume of the sample and collect the chromatogram. Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm for proteins).

  • Data Analysis: Analyze the chromatogram to identify and quantify the monomer, dimer, and higher-order aggregate peaks based on their retention times.[4]

Visualizations

G Workflow for Two-Step this compound Conjugation cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Quenching & Purification Boc_PEG This compound Activated_PEG Boc-NH-PEG4-CO-NHS (Activated Linker) Boc_PEG->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Boc-NH-PEG4-CO-Target (Conjugate) Activated_PEG->Conjugate Add to Target 1-2h RT or O/N 4°C Target Target Molecule (with -NH2) Target->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate SEC Purification Quench Quenching Agent (e.g., Tris, Glycine) Quench->Conjugate Quench excess activated linker

Caption: A general workflow for the two-step conjugation of this compound.

G Troubleshooting Aggregation in this compound Reactions Aggregation Aggregation Observed? Immediate_Precipitation Immediate Precipitation? Aggregation->Immediate_Precipitation Yes No_Aggregation No Aggregation Proceed with Experiment Aggregation->No_Aggregation No Soluble_Aggregates Soluble Aggregates in SEC? Immediate_Precipitation->Soluble_Aggregates No Check_pH Check & Adjust pH (Activation: 4.7-6.0, Conjugation: 7.2-8.5) Immediate_Precipitation->Check_pH Yes Optimize_Ratio Optimize PEG:Target Molar Ratio Soluble_Aggregates->Optimize_Ratio Yes Slow_Addition Add Activated Linker Slowly Check_pH->Slow_Addition Solvent_Concentration Lower Organic Solvent % Slow_Addition->Solvent_Concentration Lower_Temp Lower Reaction Temperature (e.g., 4°C) Optimize_Ratio->Lower_Temp Add_Excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose) Lower_Temp->Add_Excipients Adjust_Purification_pH Adjust Purification Buffer pH away from pI Add_Excipients->Adjust_Purification_pH

References

Technical Support Center: Optimizing Reaction Conditions for Boc-NH-PEG4-CH2COOH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Boc-NH-PEG4-CH2COOH coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monodisperse, heterobifunctional PEG linker. It contains a carboxylic acid (-COOH) group at one end and a tert-butyloxycarbonyl (Boc) protected primary amine (-NHBoc) at the other, separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The PEG spacer enhances aqueous solubility and reduces the immunogenicity of the final conjugate.[1][3] Its primary applications are in bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect two different molecules.[2][4]

Q2: What are the recommended coupling reagents for this compound?

A2: The most common and effective coupling reagents for activating the carboxylic acid group of this compound are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][3] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient, particularly for challenging couplings, as they can lead to faster reactions and reduced side reactions like racemization.[5][6][7][8]

Q3: What are the optimal pH conditions for the coupling reaction?

A3: The optimal pH depends on the coupling reagent used.

  • For EDC/NHS coupling: A two-step process is recommended. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-7.2.[9][10] The subsequent coupling to a primary amine is most efficient at a physiological to slightly basic pH of 7.2-8.5.[9][11]

  • For HATU coupling: The reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in an aprotic solvent like DMF.[5][12]

Q4: In which solvents is this compound soluble?

A4: this compound exhibits good solubility in a range of polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][13] Its PEGylated nature also provides a degree of solubility in aqueous buffers, which can be influenced by pH.[1][3][13]

Q5: How can I monitor the progress of the coupling reaction?

A5: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14][15]

  • TLC: This is a quick qualitative method to observe the consumption of the starting materials and the formation of the product.[15][16]

  • HPLC/LC-MS: These quantitative methods can separate and measure the concentrations of reactants and products, providing a more accurate assessment of reaction conversion. LC-MS can also confirm the identity of the product by its molecular weight.[14]

Q6: How do I remove the Boc protecting group after coupling?

A6: The Boc group is labile to acidic conditions and can be removed using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive coupling reagents (EDC, HATU).Use fresh, high-purity reagents. Store EDC at -20°C in a desiccated container and allow it to equilibrate to room temperature before use to prevent moisture contamination.[18]
Suboptimal pH.For EDC/NHS coupling, ensure the activation step is performed at pH 4.5-7.2 and the coupling step at pH 7.2-8.5.[9][10]
Presence of competing nucleophiles in the buffer.Avoid buffers containing primary amines like Tris or glycine. Use MES for the activation step and PBS for the coupling step.[10]
Hydrolysis of the activated ester.Prepare EDC and NHS solutions immediately before use as they are moisture-sensitive.[11] Perform the coupling step promptly after the activation step.
Insufficient molar excess of reagents.Increase the molar excess of the coupling reagents. A common starting point for EDC/NHS is a 1:1.5:1.2 molar ratio of this compound to EDC to NHS.[3]
Presence of Side Products Formation of N-acylurea byproduct with EDC.The addition of NHS or Sulfo-NHS stabilizes the active intermediate, minimizing the formation of this byproduct.[19][20]
Racemization of chiral centers.Use of HATU as a coupling reagent can significantly suppress racemization.[5][6] If using EDC, the addition of HOBt or HOAt can also minimize this issue.[8]
Di-PEGylation or cross-linking of the target molecule.Optimize the molar ratio of the PEG linker to the target molecule. A lower excess of the linker may be required.
Solubility Issues Precipitation of reactants or product.This compound is generally soluble in DMF and DMSO.[3] For aqueous reactions, ensure the pH is appropriate to maintain solubility. Adding a co-solvent like DMSO (up to 10-20%) can improve the solubility of less soluble molecules.[10]
Difficulty in Purification Presence of unreacted reagents and byproducts.The water-soluble urea byproduct from EDC can be removed by aqueous extraction or dialysis.[8][19] Size-exclusion chromatography (SEC) is effective for purifying the PEGylated conjugate from excess reagents and byproducts.[17]

Data Presentation

Table 1: Recommended Molar Ratios for Common Coupling Reactions

Coupling ReagentThis compoundCoupling ReagentAdditive (e.g., NHS, DIPEA)Amine-containing Molecule
EDC/NHS 1 equivalent1.5 - 5 equivalents1.2 - 2.5 equivalents1 - 1.2 equivalents
HATU 1 equivalent1.2 equivalents2 equivalents (DIPEA)1.1 equivalents

Note: These are starting recommendations and may require optimization for specific substrates and reaction conditions.

Table 2: Recommended Solvents and Temperatures

Coupling ReagentRecommended SolventsRecommended Temperature
EDC/NHS Activation: MES buffer. Coupling: PBS buffer. Organic co-solvents like DMF or DMSO can be used.Room temperature or 4°C (overnight)[3][11]
HATU Anhydrous DMF, DMSO, or DCMRoom temperature[5][21]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling

This protocol is ideal for coupling to amine-containing biomolecules in an aqueous environment.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening the vials.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use.

    • Dissolve this compound in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution in the Activation Buffer.[10]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[3][11][22]

  • Coupling to the Amine-containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule solution in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10][11]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.[10]

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.[17]

Protocol 2: HATU Coupling

This protocol is suitable for both solution-phase and solid-phase synthesis, particularly for sterically hindered or sensitive substrates.

Materials:

  • This compound

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Amine-containing molecule

  • Anhydrous DMF

Procedure:

  • Reaction Setup:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.[21]

  • Activation of Carboxylic Acid:

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.[21]

  • Addition of Amine-containing Molecule:

    • Add the amine-containing molecule (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.[21]

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.[21]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous NaHCO3 and brine.[21]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[21]

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_edc_nhs cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_peg Dissolve this compound in Activation Buffer (pH 6.0) activation Activation Add EDC and NHS to PEG solution (15-30 min, RT) prep_peg->activation prep_amine Dissolve Amine Molecule in Coupling Buffer (pH 7.2-7.5) coupling Coupling Add activated PEG to amine solution (2h RT or overnight 4°C) prep_amine->coupling prep_edc_nhs Prepare fresh EDC and NHS stock solutions prep_edc_nhs->activation activation->coupling quenching Quenching Add Tris or Hydroxylamine (15-30 min, RT) coupling->quenching purify Purify Conjugate (SEC or Dialysis) quenching->purify

Caption: Workflow for the two-step EDC/NHS coupling of this compound.

logical_relationship_troubleshooting start Low Coupling Yield? check_reagents Are coupling reagents fresh and stored correctly? start->check_reagents Yes check_ph Is the pH of the reaction optimal? check_reagents->check_ph Yes solution_reagents Use fresh reagents. check_reagents->solution_reagents No check_buffer Does the buffer contain competing nucleophiles (e.g., Tris)? check_ph->check_buffer Yes solution_ph Adjust pH for activation and coupling steps. check_ph->solution_ph No check_hydrolysis Was the activated ester used immediately? check_buffer->check_hydrolysis Yes solution_buffer Use non-amine buffers (MES, PBS). check_buffer->solution_buffer No solution_hydrolysis Minimize time between activation and coupling. check_hydrolysis->solution_hydrolysis No

Caption: Troubleshooting decision tree for low yield in coupling reactions.

References

Incomplete Boc deprotection of Boc-NH-PEG4-CH2COOH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of Boc-NH-PEG4-CH2COOH and similar PEGylated conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of PEG linkers in a question-and-answer format.

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete deprotection of the Boc group is a frequent challenge that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved via acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates may require longer reaction times or gentle heating.[1][2][3]

  • Steric Hindrance: The bulky nature of the polyethylene glycol (PEG) chain can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1][2][3][4]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2][3][4][5]

  • Reagent Quality: The purity and anhydrous nature of the reagents, including the solvent and acid, can impact the reaction's efficiency.[3]

Q2: I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?

The formation of side products is often attributed to the reactive nature of the carbocation intermediate generated during Boc deprotection.

  • Alkylation by tert-butyl cation: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich or nucleophilic sites on the molecule, leading to undesired side products.[2][6] To prevent this, it is recommended to add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or a cocktail such as TFA/TIS/water (95:2.5:2.5).[4]

  • Degradation of Acid-Sensitive Functional Groups: If your molecule contains other acid-labile functional groups, they may be cleaved or degraded under the strong acidic conditions required for Boc deprotection.[4]

Q3: How can I monitor the progress of the deprotection reaction?

Regular monitoring of the reaction is crucial to determine the point of completion and to avoid unnecessary exposure to strong acid, which could lead to side product formation.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction's progress, allowing for the quantification of the starting material, the desired product, and any side products that may have formed.[1]

Q4: What are the best work-up procedures for a Boc deprotection reaction?

The appropriate work-up procedure depends on the properties of your deprotected product:

  • Evaporation of Acid: For a volatile acid like TFA, it can be removed by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces.[1][2][4]

  • Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][4]

  • Precipitation: The deprotected product, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of a PEG linker?

A common and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical starting point is 20-50% TFA in DCM at room temperature for 1-2 hours.[4]

Q2: My Boc-protected PEG conjugate is not fully dissolving in DCM. What should I do?

Proper solvation is crucial for an efficient reaction. If solubility in DCM is an issue, you could consider alternative solvents like DMF or DMSO, although TFA is highly effective in DCM.[3] Ensure your starting material is fully dissolved before adding the acid.[3]

Q3: Can I use a different acid besides TFA for Boc deprotection?

Yes, if TFA is not effective or is incompatible with your molecule, a stronger acid system like 4M HCl in 1,4-dioxane can be employed.[1][2][4]

Q4: How do I remove the final traces of TFA from my product?

Residual TFA can be difficult to remove completely by simple evaporation. Co-evaporation with a solvent like toluene (repeated 3 times) is an effective method to azeotropically remove the remaining TFA.[1][2]

Data Presentation

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection

This table illustrates the effect of different acidic reagents and reaction times on the purity of a deprotected product, as determined by HPLC analysis.

Acidic ReagentConcentrationSolventReaction Time (minutes)Product Purity (%)
TFA50%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Data adapted from a representative study and may vary depending on the specific substrate.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound using TFA

This protocol describes a general procedure for the deprotection of the Boc group using trifluoroacetic acid.

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][2]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][4]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][2][4] If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2][4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2][4]

  • Work-up (Evaporation): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][4] Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[2]

  • Work-up (Neutralization - Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative to TFA for Boc deprotection.

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).[2]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) +/- Scavenger (TIS) cool->add_tfa stir Stir at 0°C for 30 min, then warm to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate product Product: H2N-PEG4-CH2COOH·TFA coevaporate->product

Caption: Experimental workflow for Boc deprotection of PEG linkers.

G start Boc Deprotection Issue incomplete Is the reaction incomplete? start->incomplete side_products Are there side products? incomplete->side_products No increase_tfa Increase TFA concentration (e.g., to 50%) incomplete->increase_tfa Yes add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes success Successful Deprotection side_products->success No extend_time Extend reaction time increase_tfa->extend_time stronger_acid Use stronger acid (4M HCl in Dioxane) extend_time->stronger_acid check_solvent Ensure good solubility stronger_acid->check_solvent failure Consult further technical support check_solvent->failure monitor_closely Monitor reaction closely and stop at completion add_scavenger->monitor_closely monitor_closely->success

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Technical Support Center: EDC/NHS Activation of Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EDC/NHS activation of Boc-NH-PEG4-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this common bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the EDC/NHS activation of this compound?

A1: The two main side reactions are the hydrolysis of the activated NHS ester and the formation of an N-acylurea byproduct.[1] Hydrolysis of the NHS ester occurs when the activated ester reacts with water, converting the carboxyl group back to its original state and rendering it inactive for coupling.[1] The formation of N-acylurea is an intramolecular rearrangement of the O-acylisourea intermediate that can occur, creating a stable, unreactive byproduct.[1]

Q2: How does pH affect the efficiency of the EDC/NHS coupling reaction?

A2: The EDC/NHS coupling process involves two steps with distinct optimal pH ranges. The first step, the activation of the carboxylic acid with EDC and NHS, is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][2] The second step, the reaction of the NHS-activated PEG with a primary amine, is most efficient at a pH of 7.2 to 8.5.[1][2] Maintaining these pH ranges is critical for maximizing the yield of the desired conjugate while minimizing side reactions.

Q3: Can the Boc protecting group be affected during the EDC/NHS coupling reaction?

A3: Under the standard conditions for EDC/NHS coupling, the Boc (tert-butyloxycarbonyl) protecting group is stable. However, issues can arise during the subsequent deprotection step. Acidic conditions, typically using trifluoroacetic acid (TFA), are required to remove the Boc group.[3] Incomplete deprotection can lead to a heterogeneous product. Furthermore, the reactive tert-butyl cation generated during deprotection can potentially cause side reactions, such as the alkylation of sensitive amino acid residues if present in the molecule being conjugated.[4]

Q4: What are the best storage and handling practices for EDC and NHS reagents to ensure optimal reactivity?

A4: Both EDC and NHS are sensitive to moisture and should be stored in a desiccated environment at -20°C.[2] Before use, it is crucial to allow the reagent vials to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis and inactivation of the reagents.[1] It is also recommended to prepare solutions of EDC and NHS immediately before use and not to store them in aqueous solutions for extended periods.[5]

Troubleshooting Guide

Low or no yield of the desired conjugate is a common issue in EDC/NHS chemistry. The following guide provides potential causes and recommended solutions to troubleshoot your experiments.

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency Hydrolysis of NHS-ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.Perform the coupling step immediately after activation. Avoid prolonged incubations at high pH.[2]
Inactive Reagents: EDC and/or NHS may have degraded due to improper storage or handling.Use fresh, high-quality reagents. Ensure they are stored in a desiccated environment and brought to room temperature before opening to prevent moisture condensation.[2]
Suboptimal pH: The pH of the activation or coupling buffer is outside the optimal range.Verify the pH of your buffers. Use a buffer like MES at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.2-8.5 for the coupling step.[1]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine.Use non-amine and non-carboxylate containing buffers for the reaction.[1]
Formation of Byproducts N-acylurea Formation: This irreversible side reaction inactivates the activated carboxylic acid.Optimize reaction conditions such as pH, molar ratios, and reaction time. A two-step protocol where excess EDC/NHS is removed before adding the amine can minimize this.[1]
Di-PEGylation or Cross-linking: The molecule being conjugated has multiple reactive sites.Consider using a molar excess of the amine-containing molecule relative to the activated PEG to favor mono-conjugation.[4]
Inconsistent Results Variability in Reagent Quality: Different batches of reagents may have varying purity.Use high-purity, fresh reagents and avoid repeated opening and closing of reagent vials.[1]
Inconsistent Reaction Timing: Variations in incubation times can affect the outcome.Standardize the incubation times for both the activation and coupling steps.[1]
Difficulty in Purification Presence of Unreacted Reagents and Byproducts: Excess EDC, NHS, and N-acylurea can be difficult to separate from the desired product.Optimize the reaction to minimize byproducts. Utilize purification techniques such as size-exclusion chromatography (SEC) or dialysis to separate the conjugate from smaller molecules.[3]

Quantitative Data

The efficiency of the EDC/NHS coupling reaction is influenced by several factors. The following tables provide a summary of key quantitative data to aid in experimental design.

Table 1: Recommended Molar Ratios of Reagents and Expected Yields

ReagentMolar Excess (relative to this compound)PurposeExpected Yield*
EDC2 - 10 equivalentsCarboxyl group activator60-80%[3]
NHS/Sulfo-NHS2 - 5 equivalentsStabilizes the activated intermediate
Expected yields are dependent on the specific reactants and reaction conditions and may require optimization.

Table 2: Half-life of NHS-Ester at Different pH and Temperatures

pHTemperature (°C)Half-life of NHS-Ester
7.04~4-5 hours
8.04~1 hour
8.64~10 minutes
Data sourced from Thermo Fisher Scientific.[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Coupling

This protocol provides a general procedure for the activation of this compound and subsequent coupling to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution (optional): 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF (if needed for solubility)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.[1]

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[5]

    • Dissolve this compound in Activation Buffer. A small amount of anhydrous DMSO or DMF can be used if solubility is an issue.[1]

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add EDC (2-10 molar excess) and NHS/Sulfo-NHS (2-5 molar excess).[1]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[3]

  • Coupling to Primary Amine:

    • Immediately add the activated PEG solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.[3]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.[2]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the conjugate using a suitable method such as a desalting column or dialysis to remove excess reagents and byproducts.[3]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM.[3]

    • Stir the reaction at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress using a suitable analytical method (e.g., LC-MS) to confirm the removal of the Boc group (a mass decrease of 100.12 g/mol ).[3]

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., rotary evaporation).

Visualizations

EDC_NHS_Activation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reactions Side Reactions Boc_PEG_COOH This compound O_acylisourea O-acylisourea intermediate Boc_PEG_COOH->O_acylisourea + EDC EDC_NHS EDC + NHS NHS_ester Boc-PEG-NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS N_acylurea N-acylurea (inactive) O_acylisourea->N_acylurea Rearrangement Conjugate Boc-PEG-NH-R (Stable Amide Bond) NHS_ester->Conjugate + R-NH2 Hydrolysis Hydrolysis NHS_ester->Hydrolysis + H2O Amine R-NH2 (Target Molecule) Troubleshooting_Logic Start Low Conjugation Yield Check_Reagents Check Reagent Quality (Fresh, Properly Stored) Start->Check_Reagents Check_pH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.2-8.5) Check_Reagents->Check_pH Reagents OK Optimize_Conditions Optimize Reaction Conditions (Time, Molar Ratios) Check_Reagents->Optimize_Conditions Reagents Degraded Check_Buffers Check for Competing Nucleophiles in Buffers Check_pH->Check_Buffers pH OK Check_pH->Optimize_Conditions pH Incorrect Check_Buffers->Optimize_Conditions Buffers OK Purification_Issue Address Purification Strategy Check_Buffers->Purification_Issue Buffers Contain Nucleophiles Success Improved Yield Optimize_Conditions->Success Purification_Issue->Success

References

Technical Support Center: Purification of Boc-NH-PEG4-CH2COOH Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-NH-PEG4-CH2COOH reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound and how do they affect purification?

A1: this compound is often a viscous oil or semi-solid at room temperature, which can make handling and certain purification techniques like crystallization challenging. Its polyethylene glycol (PEG) chain imparts good solubility in water and many organic solvents such as methanol, DMF, and DCM. This dual solubility is a key factor in designing effective liquid-liquid extraction and chromatographic purification strategies.

Q2: What are the common impurities in a crude this compound reaction mixture?

A2: Common impurities can include unreacted starting materials, such as the corresponding amino-PEG alcohol or the reagent used for carboxymethylation. Side products may include di-acid derivatives or oligomeric PEG species of different lengths if the starting PEG material was not monodisperse. In syntheses involving the protection of a diamine, a di-Boc protected byproduct can also be present.[1]

Q3: Which purification technique is most suitable for my experiment?

A3: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideal for achieving high purity (>98%), especially for small to medium-scale reactions.[1]

  • Flash Column Chromatography is a good option for medium to large-scale purifications where moderate purity (90-98%) is sufficient.

  • Liquid-Liquid Extraction (LLE) is a useful initial purification step to remove water-soluble or water-insoluble impurities and can be effective for large-scale workups, often yielding purities in the range of 85-95%.

Q4: How can I monitor the purity of my this compound during and after purification?

A4: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the separation of the product from impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and assess its purity.

Data Presentation: Comparison of Purification Strategies

Purification MethodTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Reversed-Phase HPLC >98%60-85%High resolution and purityTime-consuming for large scale, requires specialized equipment
Flash Column Chromatography 90-98%70-90%Good for larger scale, good separation of less polar impuritiesCan be less effective for very polar impurities, potential for product streaking
Liquid-Liquid Extraction 85-95%>90%Simple, scalable, good for initial cleanupLower resolution, may not remove closely related impurities
Crystallization >99% (if successful)VariableCan provide very high purityOften difficult for oily PEG compounds

Troubleshooting Guides

Issue 1: The purified product is an oil and cannot be solidified.
  • Possible Cause: This is a common characteristic of many PEGylated compounds, including this compound.

  • Recommended Solutions:

    • Accept the product as an oil if analytical data (NMR, HPLC, MS) confirms its purity.

    • Attempt co-evaporation with a solvent like toluene to remove residual solvents that may be preventing solidification.

    • For long-term storage, consider storing the oil under an inert atmosphere at a low temperature (-20°C) to minimize degradation.

Issue 2: Streaking or broad peaks during column chromatography.
  • Possible Cause: The polar nature of the PEG chain can lead to strong interactions with the silica gel, causing streaking. The carboxylic acid moiety can also interact with the acidic silica gel.

  • Recommended Solutions:

    • Modify the mobile phase: Add a small amount of a polar solvent like methanol to a less polar mobile phase (e.g., dichloromethane or ethyl acetate) to improve elution. A gradient elution from a less polar to a more polar solvent system can also be effective.

    • Add an acid to the eluent: Including a small amount of acetic acid or formic acid (e.g., 0.1-1%) in the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a reversed-phase silica gel.

Issue 3: Low recovery of the product after purification.
  • Possible Cause: The product may be partially soluble in the aqueous phase during liquid-liquid extraction or may adhere to the stationary phase in chromatography.

  • Recommended Solutions:

    • Liquid-Liquid Extraction: To minimize product loss to the aqueous phase during extraction from an organic solvent, saturate the aqueous phase with sodium chloride (brine). Perform multiple extractions with smaller volumes of the organic solvent.

    • Column Chromatography: Ensure the chosen mobile phase is sufficiently polar to elute the product completely. After the main product has eluted, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to recover any remaining product.

Experimental Protocols & Visualizations

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides the highest purity and is suitable for final purification of small to medium quantities of the product.

Methodology:

  • Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • Preparative HPLC system with a UV detector.

    • Reversed-phase column (e.g., C18, 5-10 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Elution:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Elute the sample using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC or LC-MS to identify those containing the pure product.

  • Product Isolation: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_sample Dissolve & Filter Crude Product inject Inject on C18 Column prep_sample->inject elute Gradient Elution (Water/ACN with TFA) inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool isolate Isolate Product (Lyophilization) pool->isolate

Figure 1. Experimental workflow for RP-HPLC purification.
Liquid-Liquid Extraction (LLE)

This is an effective method for an initial cleanup of the crude reaction mixture, especially for larger scales.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate the carboxylic acid of the product, transferring it to the aqueous layer. The unreacted starting materials and non-acidic impurities will remain in the organic layer.

  • Isolation of Product: Separate the aqueous layer containing the deprotonated product. Acidify the aqueous layer to a pH of 2-3 with a strong acid (e.g., concentrated HCl) to re-protonate the carboxylic acid, causing the product to precipitate or form an oil.

  • Final Extraction: Extract the product from the acidified aqueous solution with fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.

LLE_Workflow cluster_start Initial Steps cluster_wash Washing Steps cluster_isolate Product Isolation dissolve Dissolve Crude in Organic Solvent acid_wash Wash with Dilute Acid dissolve->acid_wash base_wash Wash with NaHCO3 (aq) acid_wash->base_wash separate_aq Separate Aqueous Layer base_wash->separate_aq acidify Acidify Aqueous Layer to pH 2-3 separate_aq->acidify extract_prod Extract Product into Organic Solvent acidify->extract_prod dry_conc Dry and Concentrate Organic Layer extract_prod->dry_conc

Figure 2. Experimental workflow for liquid-liquid extraction.
Flash Column Chromatography

This technique is suitable for purifying larger quantities of the product to a moderate to high purity.

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate mobile phase system. A common starting point is a mixture of dichloromethane and methanol or ethyl acetate and methanol. A gradient elution, gradually increasing the polarity of the mobile phase, is often most effective.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep_sample Prepare Sample (Wet or Dry Loading) load_sample Load Sample onto Column prep_sample->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate to Obtain Product pool->concentrate

Figure 3. Experimental workflow for flash column chromatography.
General Troubleshooting Logic

Troubleshooting_Logic cluster_symptoms Symptom cluster_causes Possible Cause cluster_solutions Recommended Solution start Purification Issue Identified symptom1 Low Purity start->symptom1 symptom2 Low Yield start->symptom2 symptom3 Product is an Oil start->symptom3 symptom4 Column Streaking start->symptom4 cause1a Ineffective Separation symptom1->cause1a cause1b Co-eluting Impurities symptom1->cause1b cause2a Product Loss during Workup symptom2->cause2a cause2b Adsorption to Stationary Phase symptom2->cause2b cause3 Inherent Property of PEG Compound symptom3->cause3 cause4 Strong Interaction with Silica symptom4->cause4 sol1a Optimize Chromatography (Gradient, Solvent) cause1a->sol1a sol1b Use High-Resolution Technique (RP-HPLC) cause1b->sol1b sol2a Modify Extraction pH or use Brine cause2a->sol2a sol2b Flush Column with Stronger Solvent cause2b->sol2b sol3 Accept as Oil & Confirm Purity cause3->sol3 sol4 Modify Mobile Phase (add acid/polar solvent) cause4->sol4

Figure 4. Troubleshooting decision tree for purification issues.

References

How to improve the yield of Boc-NH-PEG4-CH2COOH bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG4-CH2COOH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving conjugation yield and troubleshooting common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioconjugation process, offering potential causes and solutions to get your experiments back on track.

Issue 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Inefficient Carboxylic Acid Activation The activation of the carboxylic acid on this compound with EDC and NHS is a critical step. Ensure that the EDC and NHS are fresh and have been stored under anhydrous conditions to prevent hydrolysis. It is recommended to use a molar excess of EDC and NHS relative to the PEG linker.[1] A common starting point is a molar ratio of 1:1.5:1.2 (PEG linker:EDC:NHS).[1] The activation reaction is most efficient at a pH between 4.5 and 6.0; using a buffer like MES (2-(N-morpholino)ethanesulfonic acid) is ideal as it does not contain competing amines or carboxylates.[2][3]
Suboptimal pH for Amine Coupling The reaction between the NHS-activated PEG linker and the primary amine of your biomolecule is highly pH-dependent. The optimal pH range for this coupling reaction is between 7.0 and 8.0.[3][4] Performing the reaction below this range can lead to protonation of the amine, reducing its nucleophilicity, while a pH that is too high can increase the rate of hydrolysis of the NHS ester. A two-step process, where activation is performed at a lower pH followed by an adjustment to pH 7.2-7.5 for the coupling step, is often recommended for maximal efficiency.[3]
Hydrolysis of Activated NHS Ester The NHS ester intermediate is susceptible to hydrolysis, which will regenerate the carboxylic acid and prevent conjugation.[2] To minimize hydrolysis, use the activated PEG linker immediately after preparation. Ensure that the reaction buffers are free from contaminants and that the reaction is not carried out for an unnecessarily long time.
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule for reaction with the activated PEG linker.[5] It is crucial to use amine-free buffers, such as PBS (phosphate-buffered saline) or HEPES, for the conjugation step.[1][4]
Steric Hindrance The accessibility of the primary amine on your biomolecule can affect the conjugation efficiency. If the amine is located in a sterically hindered region, the reaction may be slow or incomplete.[5] Increasing the reaction time or temperature (while monitoring biomolecule stability) may help to improve the yield.

Issue 2: Presence of Side Products

Possible Cause Recommended Solution
Reaction with Non-target Nucleophiles Biomolecules often present multiple nucleophilic sites that can react with the activated PEG linker, leading to a heterogeneous product. To improve specificity, consider optimizing the reaction pH to favor the reactivity of the target amine.
Alkylation from Boc Deprotection During the removal of the Boc protecting group with a strong acid like TFA (trifluoroacetic acid), the released tert-butyl cation can potentially alkylate sensitive amino acid residues such as tryptophan, methionine, or tyrosine.[5][6] The addition of scavengers, like triisopropylsilane (TIS), to the deprotection solution can help to neutralize these reactive cations and minimize side reactions.[5]
EDC-Related Crosslinking In a one-step conjugation reaction, EDC can sometimes mediate the crosslinking of biomolecules that contain both carboxyl and amine groups. A two-step protocol, where the PEG linker is activated first and then added to the biomolecule after removing excess EDC, can prevent this issue.[7]

Issue 3: Difficulty in Purifying the Conjugate

Possible Cause Recommended Solution
Co-elution of Unreacted PEG Linker Excess unreacted PEG linker can be difficult to separate from the desired conjugate, especially if there is a small difference in size. Size exclusion chromatography (SEC) is a common method for purification, and its resolution can be improved by using a longer column or a column with a smaller pore size.[8][] Reversed-phase HPLC (RP-HPLC) can also be effective in separating molecules based on hydrophobicity.[8]
Presence of Aggregates PEGylation can sometimes lead to the formation of aggregates. SEC can be used to separate these larger species from the desired monomeric conjugate.[]
Difficulty in Handling Oily Products PEGylated compounds can sometimes be oils or viscous liquids, making purification by precipitation challenging. In such cases, chromatographic techniques like RP-HPLC or SEC are the most effective methods for purification.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker.[1] It contains a Boc (tert-butyloxycarbonyl) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1] The carboxylic acid can be activated to react with primary amines (like those on lysine residues of proteins) to form a stable amide bond.[1] The Boc group is a protecting group for the amine, which can be removed under acidic conditions to allow for a subsequent conjugation step.[1] This makes it a valuable tool in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[1][10]

Q2: Why are EDC and NHS used in the conjugation reaction?

A2: The direct formation of an amide bond between a carboxylic acid and an amine requires harsh conditions that can damage sensitive biomolecules.[2] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a carbodiimide coupling agent that activates the carboxylic acid group to make it more reactive towards primary amines.[1][2] NHS (N-hydroxysuccinimide) is often added to the reaction to form a more stable, amine-reactive NHS ester intermediate.[1][2] This two-step activation process improves the efficiency of the conjugation reaction and reduces the likelihood of side reactions.[1]

Q3: What is the optimal pH for the conjugation reaction?

A3: The conjugation process involves two key steps with different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH between 4.5 and 6.0.[3] The subsequent coupling of the activated NHS ester to a primary amine is most efficient at a pH between 7.0 and 8.0.[3][4] Therefore, a two-step pH adjustment is often recommended for the highest yield.

Q4: How can I monitor the progress of the conjugation reaction?

A4: Several analytical techniques can be used to monitor the reaction. Thin-Layer Chromatography (TLC) offers a quick qualitative assessment of the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC), provides a quantitative measure of reactants and products. Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific method that can confirm the identity of the final conjugate by verifying its molecular weight.[2]

Q5: How do I remove the Boc protecting group?

A5: The Boc protecting group is readily removed under acidic conditions.[1] A common method is to treat the Boc-protected conjugate with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][5] A TFA concentration of 20-50% is typically used, and the reaction is usually complete within 30-60 minutes at room temperature.[1][5]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

  • Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF.[1]

  • Add EDC and NHS to the solution. A starting molar ratio of 1:1.5:1.2 (this compound:EDC:NHS) is recommended.[1]

  • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[1]

Protocol 2: Conjugation to an Amine-Containing Biomolecule

  • Prepare the amine-containing biomolecule in an amine-free buffer with a pH between 7.2 and 8.0 (e.g., PBS).[4]

  • Add the freshly prepared activated Boc-PEG4-NHS ester solution to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized for the specific application.[1]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quench the reaction by adding a quenching reagent such as hydroxylamine or Tris buffer to consume any unreacted NHS esters.[1]

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents.[1][]

Protocol 3: Boc Deprotection

  • Dissolve the purified and dried Boc-protected conjugate in anhydrous dichloromethane (DCM).[5]

  • Prepare a deprotection solution of 20-50% trifluoroacetic acid (TFA) in DCM. If the biomolecule is sensitive to alkylation, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[5]

  • Add the deprotection solution to the conjugate and stir at room temperature for 30-60 minutes.[5]

  • Monitor the reaction for the disappearance of the starting material using an appropriate analytical method (e.g., LC-MS).

  • Remove the TFA and DCM, for example, by evaporation under a stream of nitrogen.[1]

Visualizations

Bioconjugation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step Boc_PEG_Acid This compound Activated_Ester Boc-PEG4-NHS Ester Boc_PEG_Acid->Activated_Ester pH 4.5-6.0 (MES Buffer) EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Boc_Conjugate Boc-PEG-Biomolecule Activated_Ester->Boc_Conjugate pH 7.0-8.0 (PBS Buffer) Biomolecule Biomolecule-NH2 Biomolecule->Boc_Conjugate Final_Conjugate H2N-PEG-Biomolecule Boc_Conjugate->Final_Conjugate TFA TFA TFA->Final_Conjugate

Caption: General workflow for this compound bioconjugation.

Reaction_Pathway reagents This compound + R-NH2 activation { EDC, NHS | pH 4.5-6.0 } reagents->activation intermediate Boc-NH-PEG4-CO-NHS activation->intermediate coupling { pH 7.0-8.0 } intermediate->coupling product Boc-NH-PEG4-CO-NH-R coupling->product

Caption: Chemical reaction pathway for amide bond formation.

Troubleshooting_Tree Start Low Yield? Check_Activation Check Activation Conditions (EDC/NHS fresh, pH 4.5-6.0) Start->Check_Activation Check_Coupling_pH Check Coupling pH (pH 7.0-8.0) Start->Check_Coupling_pH Check_Buffers Amine-free Buffers? Start->Check_Buffers Check_Purity Purify Starting Materials? Start->Check_Purity Solution_Activation Use fresh EDC/NHS. Use MES buffer. Check_Activation->Solution_Activation Solution_pH Adjust pH to 7.2-7.5 for coupling. Check_Coupling_pH->Solution_pH Solution_Buffers Use PBS or HEPES. Check_Buffers->Solution_Buffers Solution_Purity Purify biomolecule and linker. Check_Purity->Solution_Purity

References

Addressing solubility issues of Boc-NH-PEG4-CH2COOH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Boc-NH-PEG4-CH2COOH and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional crosslinker containing a Boc-protected amine, a four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The PEG spacer is hydrophilic and is intended to increase the aqueous solubility of the molecule it is conjugated to.[1][2][3] While the PEG chain enhances water solubility, the Boc-protected amine and the hydrocarbon backbone contribute to a more hydrophobic character, making the molecule amphiphilic.[4] As a result, direct dissolution in aqueous buffers can be difficult.[4] It is readily soluble in a variety of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2]

Q2: I am having difficulty dissolving my this compound conjugate directly into an aqueous buffer. Why is this happening?

A2: Direct dissolution in aqueous buffers can be challenging due to the amphiphilic nature of the molecule.[4] The hydrophobic Boc group can interfere with solubility in purely aqueous media. It is a common and recommended practice to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.[4][5]

Q3: What is the recommended method for dissolving a this compound conjugate for use in an aqueous reaction?

A3: The recommended method involves creating a concentrated stock solution in a water-miscible, anhydrous organic solvent and then adding it to the aqueous buffer.

  • Step 1: Initial Dissolution. Dissolve the this compound conjugate in a small volume of anhydrous DMSO or DMF.[2][5]

  • Step 2: Addition to Aqueous Buffer. Add the organic stock solution dropwise to your aqueous reaction buffer with gentle mixing.

  • Step 3: Final Organic Solvent Concentration. It is crucial to keep the final concentration of the organic co-solvent in the aqueous mixture low, typically below 10%, to avoid potential denaturation of proteins or other biomolecules.[5]

Q4: How does pH affect the solubility of this compound conjugates?

A4: The pH of the aqueous solution significantly influences the solubility of this compound and its conjugates due to the presence of the terminal carboxylic acid group. At a pH below the pKa of the carboxylic acid (typically around 3-4), the carboxyl group is protonated (-COOH), making it less soluble in aqueous solutions.[4] Above its pKa, the carboxyl group is deprotonated to a carboxylate (-COO-), which is more polar and therefore more soluble in water.[4] For optimal solubility, a pH above 5 is generally recommended.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Conjugate precipitates out of solution upon addition to aqueous buffer. The concentration of the conjugate in the final solution is too high.Decrease the final concentration of the conjugate. Prepare a more dilute stock solution in the organic solvent.[4]
The percentage of organic co-solvent is too high, causing buffer salts to precipitate.Keep the volume of the organic stock solution to a minimum, ensuring the final concentration is ideally less than 10%.[4][5]
The pH of the aqueous buffer is too low.Adjust the pH of the buffer to be above the pKa of the carboxylic acid (pH > 5 is recommended).[4]
The organic stock solution of the conjugate appears cloudy or hazy. The organic solvent has absorbed moisture.Use anhydrous DMSO or DMF and ensure it is stored properly over desiccants.[4]
The conjugate itself has absorbed moisture.Store the this compound conjugate under desiccated conditions at the recommended temperature (typically -20°C).[2][4]
My protein-PEG conjugate is aggregating. The conjugation process may be inducing conformational changes in the protein.Optimize reaction conditions by lowering the temperature (e.g., 4°C) to slow down both conjugation and aggregation.[5]
High protein concentration is promoting intermolecular interactions.Reduce the protein concentration during the conjugation reaction.[5]
Use of a bifunctional linker is causing cross-linking.Ensure you are using a monofunctional PEG derivative to avoid intermolecular cross-linking.[5]
The buffer composition is not optimal for protein stability.Consider adding stabilizers to the reaction buffer, such as sucrose, glycerol, arginine, or a low concentration of a non-ionic surfactant like Polysorbate 20.[5]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound Conjugates

  • Prepare Stock Solution: Weigh the desired amount of this compound conjugate and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Prepare Aqueous Buffer: Prepare the desired aqueous buffer and adjust the pH to be above 5.0.

  • Combine Solutions: While gently vortexing the aqueous buffer, add the organic stock solution dropwise to the buffer.

  • Final Concentration: Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_start Initial Dissolution cluster_aqueous Aqueous Phase Preparation cluster_final Final Solution start This compound Conjugate stock Concentrated Stock Solution start->stock Dissolve solvent Anhydrous DMSO or DMF solvent->stock final_solution Homogeneous Aqueous Solution (<10% Organic Solvent) stock->final_solution Add dropwise with mixing buffer Aqueous Buffer (pH > 5) buffer->final_solution

Caption: Workflow for dissolving this compound conjugates.

troubleshooting_logic start Solubility Issue Encountered check_solvent Is the conjugate dissolved in an organic co-solvent? start->check_solvent check_pH Is the aqueous buffer pH > 5? check_solvent->check_pH Yes solution Review Protocol & Optimize Conditions check_solvent->solution No, dissolve in DMSO/DMF first check_concentration Is the final organic solvent concentration < 10%? check_pH->check_concentration Yes check_pH->solution No, adjust pH check_storage Was the conjugate and solvent stored under anhydrous conditions? check_concentration->check_storage Yes check_concentration->solution No, reduce organic solvent volume check_storage->solution Yes, consider other factors (e.g., aggregation) check_storage->solution No, use anhydrous reagents

References

Monitoring the progress of Boc-NH-PEG4-CH2COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG4-CH2COOH reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the monitoring and execution of conjugation experiments using this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker that contains a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1][2] It is widely used in bioconjugation and drug delivery to link molecules.[3][4] The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[3][5] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1][4] The Boc (tert-butyloxycarbonyl) group protects the amine, which can be deprotected under acidic conditions for subsequent conjugation steps.[3][4]

Q2: How do I activate the carboxylic acid group of this compound for reaction with an amine?

The most common method for activating the carboxylic acid is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] EDC facilitates the formation of an O-acylisourea intermediate, which can be unstable. NHS is added to react with this intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine to form a stable amide bond.[5][6]

Q3: What are the recommended analytical methods to monitor the progress of the conjugation reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of starting materials and the appearance of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentrations of reactants and products. Both Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) can be effective.[5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific technique that confirms the identity of the product by verifying its molecular weight. The expected mass of the conjugate will be the sum of the starting materials minus the mass of a water molecule (18.02 Da).[5]

Q4: What are the critical parameters to control during the EDC/NHS coupling reaction?

Key parameters to control for a successful conjugation include:

  • pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with the primary amine is favored at a physiological to slightly basic pH (7.2-8.5).[8][9]

  • Moisture: EDC and NHS are moisture-sensitive. It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

  • Reagent Stoichiometry: The molar ratio of the linker, EDC, and NHS to the amine-containing molecule needs to be optimized for each specific reaction.[4][10]

  • Temperature: Most conjugation reactions are performed at room temperature or 4°C to ensure the stability of the reactants and intermediates.[1][4]

Experimental Workflow and Protocols

Below is a generalized workflow for a typical conjugation reaction using this compound.

experimental_workflow cluster_activation Activation Step (Anhydrous Solvent) cluster_conjugation Conjugation Step (Aqueous Buffer) cluster_purification Quenching & Purification reagents This compound + EDC + NHS activated_linker Activated Boc-NH-PEG4-NHS Ester reagents->activated_linker 15-30 min RT reaction_mixture Reaction Mixture activated_linker->reaction_mixture Add activated linker to amine solution amine_molecule Amine-containing Molecule (pH 7.2-8.5) amine_molecule->reaction_mixture quench Quench Reaction (e.g., hydroxylamine) reaction_mixture->quench 2h RT or O/N 4°C purify Purify Conjugate (e.g., SEC, RP-HPLC) quench->purify final_product Purified Boc-Protected Conjugate purify->final_product

Caption: Experimental workflow for the conjugation of this compound.

Protocol 1: EDC/NHS Activation and Conjugation to a Primary Amine

This protocol provides a general guideline and may require optimization.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer (pH 5.5-6.0) or anhydrous DMF/DMSO

  • Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.4 or another amine-free buffer

  • Quenching Buffer: Hydroxylamine or Tris buffer

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMF or DMSO).

    • Prepare a solution of your amine-containing molecule in the Conjugation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a dry microcentrifuge tube, dissolve this compound (1.5-3 molar excess over the amine-containing molecule).[4]

    • Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the linker solution.[4]

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.[4][6]

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching and Purification:

    • Add Quenching Buffer to stop the reaction and hydrolyze any unreacted NHS esters.[4]

    • Purify the conjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC, to remove unreacted reagents and by-products.[4]

Protocol 2: Monitoring Reaction Progress by RP-HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 or C8 reversed-phase column

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction immediately (e.g., by adding a small amount of TFA) and dilute with Mobile Phase A.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Gradient Elution: Use a linear gradient to separate the components, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

  • Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm for the amide bond or 280 nm if the target molecule is a protein). As the reaction progresses, the peak corresponding to the starting amine should decrease, while the peak for the conjugated product should increase.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive EDC/NHS: Reagents may have been compromised by moisture.• Use fresh, high-quality EDC and NHS. • Ensure all solvents and glassware are anhydrous. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Incorrect pH: Suboptimal pH for activation or conjugation.• For activation, ensure the pH is between 4.5-6.0. • For conjugation with amines, ensure the pH is between 7.2-8.5.
3. Presence of Nucleophiles: Primary amine-containing buffers (e.g., Tris) will compete with the target molecule.• Use amine-free buffers such as PBS, MES, or HEPES for the conjugation step.[9]
4. Insufficient Reagent Concentration: Molar ratios may be too low for efficient reaction.• Increase the molar excess of the PEG linker, EDC, and NHS. Optimization is often required.[4]
Multiple Unexpected Peaks in Chromatogram 1. Hydrolysis of NHS-ester: The activated linker is susceptible to hydrolysis, especially at higher pH.• Use the activated NHS ester immediately after preparation. • Maintain the recommended pH for the conjugation reaction.
2. Side Reactions: Unwanted reactions with other functional groups on the target molecule.• If the target has multiple reactive sites, consider using protecting groups. • Adjust reaction conditions (pH, temperature) to favor the desired reaction.
3. Impure Starting Materials: Contaminants in the linker or target molecule.• Verify the purity of all starting materials before the reaction.
Precipitation During Reaction 1. Poor Solubility: The conjugate or one of the reactants may not be soluble in the reaction buffer.• Add an organic co-solvent (e.g., DMSO, DMF), ensuring it does not exceed a concentration that would denature a protein target (typically <10%).[9] • The PEG chain enhances water solubility, but overall solubility depends on the conjugate.
Difficulty in Removing Unreacted PEG Linker 1. Large Excess of Linker: A high molar excess of the PEG linker was used.• Optimize the stoichiometry to use a lower excess of the linker. • Use a purification method with high resolving power, such as RP-HPLC or ion-exchange chromatography. SEC may not be sufficient to separate species of similar sizes.[7]

Troubleshooting Logic Diagram

troubleshooting_flow decision decision issue issue solution solution start Start Troubleshooting q1 Low or No Product? start->q1 q2 Unexpected Peaks? q1->q2 No check_reagents Check EDC/NHS activity & reaction conditions (pH, buffer) q1->check_reagents Yes check_hydrolysis Suspect NHS-ester hydrolysis or side reactions q2->check_hydrolysis Yes end Consult further documentation or technical support q2->end No sol_reagents Use fresh reagents. Use anhydrous solvents. Optimize pH & buffer choice. check_reagents->sol_reagents Resolve sol_hydrolysis Use activated linker immediately. Verify starting material purity. Consider protecting groups. check_hydrolysis->sol_hydrolysis Resolve

Caption: A decision-making workflow for troubleshooting common reaction issues.

References

Avoiding hydrolysis of activated Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG4-CH2COOH. Our goal is to help you mitigate the risk of hydrolysis and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional, monodisperse PEG linker. It contains two primary reactive functional groups: a carboxylic acid (-COOH) and a tert-butyloxycarbonyl (Boc) protected primary amine (-NHBoc).[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] The carboxylic acid can be activated to form a stable amide bond with primary amines, while the Boc group can be removed under mild acidic conditions to expose the primary amine for subsequent conjugation.[1]

Q2: What are the main stability concerns when working with this compound?

A2: The primary stability concern for this compound is the hydrolysis of the Boc protecting group under acidic conditions.[2] The tert-butyl carbamate is susceptible to acid-catalyzed cleavage, which results in the unintended deprotection of the amine.[2] The polyethylene glycol (PEG) chain itself is generally stable under a wide range of conditions. The carboxylic acid group is also relatively stable, particularly in acidic to neutral aqueous solutions.[3][4]

Q3: What conditions can lead to the hydrolysis of the Boc group?

A3: The Boc group is sensitive to acidic conditions.[2] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group.[5] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to gradual hydrolysis. The rate of this acid-catalyzed deprotection can have a second-order dependence on the acid concentration.[5]

Q4: Is the carboxylic acid group susceptible to hydrolysis?

A4: The carboxylic acid group is generally stable and less prone to hydrolysis than the Boc-protected amine. In basic solutions, it will deprotonate to form a stable carboxylate ion.[4][6] While extreme conditions can affect any functional group, under typical bioconjugation and experimental settings, the carboxylic acid moiety is considered stable.

Q5: How should I properly store this compound to prevent hydrolysis?

A5: To ensure long-term stability, this compound should be stored at -5°C to -20°C in a dry environment and protected from light.[1][7] It is crucial to keep the container tightly sealed to prevent moisture absorption, which could contribute to hydrolysis over time, especially if acidic impurities are present.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the hydrolysis of this compound.

Issue 1: Premature deprotection of the Boc group detected in starting material.
  • Possible Cause: Improper storage or handling leading to exposure to acidic contaminants or moisture.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents to minimize water content.

    • Inert Atmosphere: For maximum stability, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and acidic gases.

    • Purity Check: Analyze the material upon receipt and before use via HPLC or NMR to confirm its integrity.

Issue 2: Loss of Boc protection during an experimental procedure not intended for deprotection.
  • Possible Cause: The reaction or purification conditions are inadvertently acidic.

  • Troubleshooting Steps:

    • pH Monitoring: Carefully monitor and control the pH of your reaction mixture. Buffers are recommended to maintain a stable pH.

    • Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

    • Avoid Acidic Additives: Be mindful of additives or co-solvents that may be acidic or become acidic upon decomposition.

    • Temperature Control: Avoid elevated temperatures in combination with mildly acidic conditions, as this can accelerate hydrolysis.

Issue 3: Inconsistent results in conjugation reactions involving the carboxylic acid group.
  • Possible Cause: Partial hydrolysis of the Boc group leading to a mixed population of molecules (both Boc-protected and deprotected), which can complicate subsequent purification and characterization.

  • Troubleshooting Steps:

    • Confirm Purity Pre-Conjugation: Before activating the carboxylic acid, confirm the integrity of the Boc group using an appropriate analytical method like LC-MS.

    • Optimize Reaction Time: Minimize reaction times where possible to reduce the window for potential side reactions, including hydrolysis.

    • Purification Strategy: Employ a robust purification method, such as reversed-phase HPLC, that can separate the desired product from any prematurely deprotected species.

Data Presentation

Table 1: General Stability of this compound Functional Groups under Various Conditions

ConditionBoc-Protected Amine StabilityCarboxylic Acid StabilityRecommendation
Strongly Acidic (pH < 4) Unstable, rapid hydrolysisStableAvoid unless Boc deprotection is intended.
Mildly Acidic (pH 4-6) Potentially unstable over time or at elevated temperaturesStableMonitor for Boc hydrolysis in prolonged experiments.
Neutral (pH 6-8) Generally StableStableOptimal for most applications not involving deprotection.
Basic (pH > 8) StableStable (as carboxylate)Suitable for reactions involving the carboxylic acid.
Elevated Temperature (>40°C) Can promote hydrolysis, especially in the presence of acidGenerally StableUse with caution and monitor for degradation.
Aqueous Solutions Stable at neutral pH, risk of hydrolysis if pH is acidicStableBuffer solutions to maintain a stable pH.
Organic Solvents (Anhydrous) StableStableRecommended for stock solutions and reactions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Buffers: pH 4, 7, and 9

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator/water bath

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 60°C.

    • pH-Dependent Stability: Mix 1 mL of the stock solution with 1 mL of each buffer (pH 4, 7, and 9). Incubate at 40°C.

  • Time Points: Withdraw aliquots from each stress condition at initial (t=0), 2, 6, 24, and 48 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).

  • Data Analysis: Quantify the amount of intact this compound remaining at each time point. Identify and quantify any degradation products.

Protocol 2: Analytical Method for Detecting Hydrolysis

Objective: To detect and quantify the intact this compound and its primary hydrolysis product (H₂N-PEG4-CH₂COOH) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Mass Spectrometry (MS) in positive ion mode.

    • Monitor for the m/z of the protonated intact molecule [M+H]⁺.

    • Monitor for the m/z of the protonated deprotected molecule [M-Boc+H]⁺.

Procedure:

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) in the initial mobile phase composition.

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the HPLC system.

  • Data Analysis: Integrate the peak areas for both the intact and the hydrolyzed product. The percentage of hydrolysis can be calculated based on the relative peak areas.

Visualizations

Hydrolysis_Pathway Hydrolysis Pathway of this compound Boc_PEG This compound (Intact Molecule) Deprotected_PEG H2N-PEG4-CH2COOH (Hydrolysis Product) Boc_PEG->Deprotected_PEG H+ (Acid) H2O Byproducts CO2 + Isobutylene Boc_PEG->Byproducts H+ (Acid) H2O

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Hydrolysis Start Unexpected Hydrolysis Detected? Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Yes Resolved Problem Resolved Start->Resolved No Check_Reagents Analyze Reagents for Acidic Impurities Check_Storage->Check_Reagents Monitor_pH Monitor and Control pH of Reaction Mixture Check_Reagents->Monitor_pH Optimize_Conditions Optimize Reaction (Time, Temperature) Monitor_pH->Optimize_Conditions Purity_Analysis Confirm Purity of Starting Material (HPLC, NMR) Optimize_Conditions->Purity_Analysis Purity_Analysis->Resolved

Caption: A logical workflow for troubleshooting hydrolysis issues.

References

Validation & Comparative

A Comparative Guide to the Mass Spectetric Characterization of Boc-NH-PEG4-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the precise characterization of linker molecules is paramount to ensure the efficacy and safety of the final therapeutic product. Boc-NH-PEG4-CH2COOH, a heterobifunctional linker containing a Boc-protected amine, a four-unit polyethylene glycol (PEG) spacer, and a carboxylic acid, is a widely utilized tool in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. Its defined length and versatile functional groups allow for controlled conjugation strategies. This guide provides a comprehensive comparison of mass spectrometry for the characterization of this compound conjugates against other common analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison in Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and purity assessment of PEGylated molecules. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common MS techniques employed for this purpose.

Key Performance Indicators for Mass Spectrometry Analysis:

ParameterESI-MSMALDI-TOF MS
Ionization Principle Soft ionization of molecules in solution.Co-crystallization with a matrix followed by laser-induced desorption and ionization.
Typical Adducts [M+H]+, [M+Na]+, [M+K]+Primarily [M+Na]+ and [M+K]+
Molecular Weight Determination High accuracy with resolution of isotopic peaks.Good accuracy, often with broader peaks.
Fragmentation Analysis Readily coupled with tandem MS (MS/MS) for detailed structural information.Post-source decay (PSD) or collision-induced dissociation (CID) can provide fragmentation data.
Sample Throughput High, amenable to coupling with liquid chromatography (LC).Moderate, typically manual sample spotting.
Tolerance to Impurities More susceptible to ion suppression from salts and detergents.More tolerant to salts and buffers.

Mass Spectrometry Data for this compound

The theoretical molecular weight of this compound (C15H29NO8) is 351.39 g/mol .[1][2] Mass spectrometry analysis confirms this with high accuracy.

Table 1: Expected m/z Values for this compound in Mass Spectrometry

Ion SpeciesCalculated m/z
[M+H]+352.19
[M+Na]+374.17
[M+K]+390.15
[M-Boc+H]+252.14

Note: The Boc group (C5H9O2) has a mass of 101.07 Da. The neutral loss of the Boc group as isobutylene and CO2 results in a mass difference of 100.05 Da.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion of this compound reveals a characteristic fragmentation pattern dominated by two main pathways:

  • Loss of the Boc group: A prominent neutral loss of 100 Da, corresponding to the elimination of isobutylene and carbon dioxide from the Boc protecting group, is a hallmark of this class of compounds.

  • Cleavage of the PEG chain: Fragmentation along the polyethylene glycol backbone results in a series of ions separated by 44.03 Da, corresponding to the mass of the ethylene glycol monomer (C2H4O).

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • For ESI-MS: Dissolve the this compound conjugate in a suitable solvent such as methanol, acetonitrile, or water at a concentration of approximately 1-10 µM. For direct infusion, introduce the sample into the mass spectrometer at a flow rate of 5-10 µL/min. For LC-MS analysis, inject the sample onto a suitable reversed-phase or size-exclusion column.

  • For MALDI-TOF MS: Mix the sample solution (typically in a volatile organic solvent) with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid) in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.

Mass Spectrometry Instrumentation and Parameters
  • ESI-MS:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150°C

    • Desolvation Gas Flow: 600-800 L/hr

    • Collision Energy (for MS/MS): 10-30 eV

  • MALDI-TOF MS:

    • Laser: Nitrogen laser (337 nm)

    • Mode: Reflectron

    • Acceleration Voltage: 20-25 kV

    • Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)

Comparison with Alternative Characterization Methods

While mass spectrometry provides invaluable information on molecular weight and structure, a comprehensive characterization of this compound conjugates often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Table 2: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Precise molecular weight, elemental composition (with high-resolution MS), and structural information through fragmentation.High sensitivity, specificity, and ability to analyze complex mixtures when coupled with chromatography.Ionization efficiency can be variable and susceptible to suppression. Quantification can be challenging without appropriate standards.
Nuclear Magnetic Resonance (NMR) Detailed structural information, including the connectivity of atoms and stereochemistry. Quantitative analysis (qNMR) is possible.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires higher sample concentrations, and can be complex for large molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of conjugates from starting materials and byproducts.Robust, reproducible, and well-established for quality control.Does not provide direct structural information. Co-elution can be an issue for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The spectrum exhibits characteristic signals for the Boc group, the PEG backbone, and the methylene protons adjacent to the carboxylic acid.

Table 3: Key ¹H NMR Signals for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.44s9Htert-butyl protons of the Boc group
~3.25t2H-CH₂-NH-Boc
~3.55-3.70m12H-O-CH₂-CH₂-O- of the PEG chain
~4.15s2H-O-CH₂-COOH
~5.5 (broad)s1H-NH- proton
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is commonly used to assess the purity of this compound and its conjugates. The retention time is dependent on the overall hydrophobicity of the molecule.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD)

Visualizing the Workflow and Fragmentation

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Conjugate Dissolution Dissolution in appropriate solvent Sample->Dissolution Matrix_Mixing Mixing with Matrix (for MALDI) Dissolution->Matrix_Mixing MALDI Ionization Ionization (ESI or MALDI) Dissolution->Ionization ESI Matrix_Mixing->Ionization Mass_Analyzer Mass Analyzer (TOF, Quadrupole, etc.) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Fragmentation_Analysis Fragmentation Analysis (MS/MS) Mass_Spectrum->Fragmentation_Analysis Data_Interpretation Data Interpretation and Structure Confirmation Fragmentation_Analysis->Data_Interpretation

Caption: Experimental workflow for the mass spectrometric analysis of this compound conjugates.

Fragmentation_Pathway cluster_boc_loss Loss of Boc Group cluster_peg_fragmentation PEG Chain Fragmentation Parent [this compound+H]+ m/z 352.19 Fragment_Boc [M-Boc+H]+ m/z 252.14 Parent->Fragment_Boc Fragment_PEG1 Fragment 1 Parent->Fragment_PEG1 Neutral_Loss_Boc - 100 Da (Isobutylene + CO2) Fragment_PEG2 Fragment 2 Fragment_PEG1->Fragment_PEG2 - 44.03 Da Fragment_PEG_n ... Fragment_PEG2->Fragment_PEG_n - 44.03 Da Neutral_Loss_PEG - n(44.03 Da)

Caption: Proposed fragmentation pathway of this compound in tandem mass spectrometry.

References

Confirming Boc-NH-PEG4-CH2COOH Conjugation: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules like Boc-NH-PEG4-CH2COOH is a critical step in the synthesis of advanced therapeutics and diagnostics. Verifying the formation of the desired conjugate and ensuring its purity is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely accessible technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental protocols and data, to confirm the successful conjugation of this compound.

Comparison of Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach utilizing complementary techniques often provides the most comprehensive characterization of a conjugate. The choice of method depends on the specific information required, the nature of the conjugated molecule, and available instrumentation.

FeatureHPLCMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Purity, quantification of reactants and products, estimation of aggregation.[]Precise molecular weight of the conjugate, confirmation of successful conjugation.[2]Detailed structural information, unambiguous confirmation of covalent bond formation.[3]
Key Advantage Robust, quantitative, and widely available.[]High sensitivity and ability to analyze complex mixtures and large molecules.[2]Provides definitive structural elucidation.[3]
Key Limitation Does not provide direct structural information.Does not provide information on the conjugation site and can be destructive.Lower sensitivity compared to MS; spectra can be complex for large molecules.[3]
Sample Requirement Micrograms to milligrams.Micrograms to milligrams, depending on the ionization technique.~1-10 mg, soluble in a deuterated solvent.

HPLC Analysis for Conjugation Confirmation

HPLC is a cornerstone technique for monitoring the progress of a conjugation reaction and assessing the purity of the final product.[] Both Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) can be effectively employed.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The conjugation of the polar this compound linker to a molecule will alter its overall hydrophobicity, resulting in a shift in retention time compared to the starting materials.

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic volume (size). A successful conjugation will result in a larger molecule that elutes earlier from the SEC column than the individual starting materials.[4] This technique is also valuable for identifying and quantifying any aggregation of the conjugate.[5]

Experimental Protocol: RP-HPLC for Monitoring Conjugation

This protocol provides a general framework for monitoring the conjugation of this compound to a primary amine-containing molecule. Optimization of the gradient and other parameters for the specific conjugate is recommended.

1. Sample Preparation:

  • Prepare stock solutions of the starting materials (e.g., amine-containing molecule and this compound) and the reaction mixture in the initial mobile phase.

  • A typical concentration range is 0.1-1.0 mg/mL.

2. HPLC System and Column:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating small molecules and peptides.

  • Column Temperature: 30-40 °C to improve peak shape.[6]

3. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

4. Detection:

  • Since the PEG linker itself lacks a strong UV chromophore, a universal detector is recommended.[4]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable choices.

  • If the conjugated molecule has a UV chromophore, a UV detector set at an appropriate wavelength (e.g., 220 nm or 280 nm) can be used.

5. Data Analysis:

  • Monitor the chromatograms for the appearance of a new peak corresponding to the conjugate and the disappearance of the starting material peaks.

  • The retention time of the conjugate is expected to be different from the starting materials due to the change in hydrophobicity.

  • Integration of the peak areas can be used to estimate the extent of the reaction and the purity of the final product.

Illustrative Workflows

The following diagrams illustrate the logical workflow for the conjugation and subsequent analysis.

start Start: Amine-containing Molecule & Boc-NH- PEG4-CH2COOH activation Activation of -COOH group (e.g., EDC/NHS) start->activation conjugation Conjugation Reaction: Formation of Amide Bond activation->conjugation purification Purification of Conjugate (e.g., HPLC) conjugation->purification analysis Characterization (HPLC, MS, NMR) purification->analysis end End: Confirmed Conjugate analysis->end sample Reaction Mixture (Time points) hplc HPLC Analysis (RP-HPLC or SEC) sample->hplc data Chromatogram Analysis hplc->data decision Assess Reaction Completion & Purity data->decision complete Reaction Complete: Proceed to Purification decision->complete Yes incomplete Reaction Incomplete: Optimize Conditions decision->incomplete No

References

A Comparative Guide to LC-MS Analysis for Determining Drug-to-Antibody Ratio with a Boc-NH-PEG4-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs). The DAR significantly influences the therapeutic window, affecting both the efficacy and toxicity of the ADC. This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) based methodologies for DAR analysis, with a specific focus on ADCs synthesized using the cleavable linker, Boc-NH-PEG4-CH2COOH. We present supporting experimental data and comparisons with alternative analytical techniques.

Introduction to this compound Linker in ADCs

The this compound is a bifunctional, cleavable linker that incorporates a polyethylene glycol (PEG) spacer. The Boc (tert-butyloxycarbonyl) protecting group provides a stable handle for orthogonal chemistry during synthesis, while the terminal carboxylic acid allows for conjugation to the cytotoxic payload. The PEG4 spacer enhances aqueous solubility and can reduce the immunogenicity of the final ADC construct. Its cleavable nature is designed to ensure the release of the cytotoxic payload within the target cell.

LC-MS Based Methods for DAR Determination

LC-MS has become a cornerstone for the characterization of ADCs due to its ability to provide information on the molecular weight of different drug-loaded species, thus enabling accurate DAR calculation.[1][2] Several LC-MS approaches are commonly employed, each with its own set of advantages and limitations.

1. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This technique is often used for the analysis of reduced and deglycosylated ADCs. By separating the light and heavy chains, it is possible to determine the drug distribution on each chain and calculate the overall DAR.

2. Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[3] This method is particularly useful for analyzing intact ADCs under non-denaturing conditions, providing a profile of the different DAR species.

3. Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS): Native SEC-MS separates molecules based on their size in solution and allows for the analysis of intact ADCs in their native conformation. This can be valuable for assessing aggregation and determining the DAR of the monomeric species.

Comparison of DAR Analysis Methods

The following table summarizes the performance of LC-MS based methods and compares them with alternative techniques for DAR determination.

Analytical Technique Principle Information Provided Advantages Limitations Typical Throughput
RP-LC-MS Separation based on hydrophobicity under denaturing conditions.DAR, drug distribution on light and heavy chains, confirmation of conjugation sites (with MS/MS).High resolution, provides detailed information on drug distribution.Requires sample reduction and denaturation, which may not represent the native state.Medium
HIC-MS Separation based on hydrophobicity under non-denaturing conditions.Average DAR, distribution of different DAR species (DAR0, DAR2, DAR4, etc.).Analysis of intact ADC, provides a profile of drug-loaded species.May have lower resolution than RP-LC, high salt concentrations can interfere with MS.Medium
Native SEC-MS Separation based on size under non-denaturing conditions.Average DAR of the monomeric ADC, detection of aggregates and fragments.Gentle, non-denaturing conditions, provides information on aggregation.Does not separate different DAR species of the same size.High
UV/Vis Spectroscopy Measures absorbance at two wavelengths (for antibody and drug).Average DAR.Simple, rapid, and does not require extensive sample preparation.Provides only the average DAR, not the distribution; requires accurate extinction coefficients.High
HIC-UV Separation based on hydrophobicity with UV detection.Average DAR, distribution of different DAR species.Well-established method, provides distribution information without MS.Peak assignment can be ambiguous without mass confirmation.Medium

Experimental Protocols

General Sample Preparation for LC-MS Analysis of an ADC with this compound Linker
  • ADC Conjugation: The this compound linker is first activated at its carboxylic acid group using a coupling agent like EDC/NHS and then reacted with the cytotoxic payload. Following deprotection of the Boc group, the resulting amine-functionalized linker-payload is conjugated to the antibody, typically to lysine residues or engineered cysteine sites.

  • Deglycosylation (Optional but Recommended): To reduce mass spectral complexity, the ADC can be treated with PNGase F to remove N-linked glycans. Incubate the ADC (1 mg/mL) with PNGase F (500 units) at 37°C for 4 hours.

  • Reduction (for RP-LC-MS): To separate light and heavy chains, the ADC is reduced. Add DTT to a final concentration of 10 mM to the ADC solution and incubate at 37°C for 30 minutes.

Protocol for RP-LC-MS Analysis
  • LC System: High-performance liquid chromatography system.

  • Column: A reversed-phase column suitable for protein separations (e.g., C4, 300 Å, 2.1 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 60% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Range: m/z 500-4000.

  • Data Analysis: Deconvolute the mass spectra of the light and heavy chain peaks to determine their masses and calculate the number of conjugated drugs. The average DAR is calculated based on the weighted average of the drug load on each chain.

Protocol for HIC-MS Analysis
  • LC System: HPLC or UHPLC system.

  • Column: A HIC column (e.g., Butyl-NPR, 4.6 x 35 mm, 2.5 µm).

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 0% to 100% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • MS System: A high-resolution mass spectrometer.

  • Ionization: ESI in positive ion mode (requires a desolvation step to remove non-volatile salts).

  • Mass Range: m/z 1000-5000.

  • Data Analysis: Deconvolute the mass spectra for each peak in the chromatogram to identify the different DAR species. The average DAR is calculated from the relative peak areas of the different species.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC ADC with this compound Linker Deglyco Deglycosylation (PNGase F) ADC->Deglyco Reduce Reduction (DTT) (for RP-LC-MS) Deglyco->Reduce Optional LC Liquid Chromatography (RP, HIC, or SEC) Deglyco->LC Reduce->LC MS Mass Spectrometry LC->MS Decon Deconvolution MS->Decon DAR_Calc DAR Calculation Decon->DAR_Calc

Caption: Experimental workflow for LC-MS based DAR analysis of ADCs.

linker_comparison Boc_PEG This compound Cleavable (Ester/Amide Bond) Hydrophilic (PEG Spacer) SMCC SMCC Non-Cleavable (Thioether Bond) Hydrophobic Boc_PEG->SMCC vs. ValCit Val-Cit-PABC Cleavable (Enzymatic) Moderately Hydrophobic Boc_PEG->ValCit vs.

Caption: Comparison of this compound with other common ADC linkers.

Conclusion

The LC-MS based analysis, particularly using RP-LC-MS and HIC-MS, provides a robust and detailed characterization of ADCs utilizing the this compound linker. While UV/Vis spectroscopy offers a rapid estimation of the average DAR, it lacks the detailed information on drug distribution provided by chromatographic methods. The choice of the specific LC-MS technique will depend on the development stage and the specific information required. For comprehensive characterization, a combination of these methods is often employed to gain a complete understanding of the ADC's critical quality attributes.

References

A Comparative Guide to Boc-NH-PEG4-CH2COOH and Fmoc-Protected PEG Linkers in Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of linkers and protecting groups is a cornerstone of successful synthesis, particularly in the construction of complex biomolecules like peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of these molecules. The choice between an acid-labile tert-butyloxycarbonyl (Boc) protecting group, as seen in Boc-NH-PEG4-CH2COOH, and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on a similar PEG linker dictates the entire synthetic strategy. This guide provides an objective, data-driven comparison to inform the selection of the optimal protected PEG linker for your research needs.

Core Chemical Differences and Orthogonality

The fundamental distinction between Boc and Fmoc protecting groups lies in their cleavage chemistry, which forms the basis of their orthogonal nature in chemical synthesis.[1][2] Orthogonality is a critical principle that allows for the selective removal of one protecting group without affecting another, enabling the precise and controlled assembly of complex molecules.[2]

Boc (tert-butyloxycarbonyl): This protecting group is removed under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA).[1][2] It remains stable in the presence of bases and nucleophiles.[2]

Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is cleaved under mild basic conditions, most commonly using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This group is stable to acidic conditions.[1]

This inherent orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally valuable in the context of bioconjugation.[2]

Quantitative Performance Comparison

While direct, head-to-head quantitative experimental data for the synthesis of an identical molecule using this compound versus a comparable Fmoc-protected PEG linker is not extensively available in published literature, a robust comparison can be extrapolated from the well-established principles and extensive data from solid-phase peptide synthesis (SPPS).[3][4] The following tables summarize the general performance characteristics of each strategy.

Table 1: General Comparison of Boc and Fmoc Protecting Groups for PEG Linkers

FeatureThis compoundFmoc-Protected PEG Linkers
N-Terminal Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Chemistry Acid-labileBase-labile
Orthogonality Compatible with benzyl (Bzl) based side-chain protection.Fully orthogonal with tert-butyl (tBu) based side-chain protection.[3]
Automation Friendliness Less common in modern automated synthesizers.Standard for automated synthesis due to milder conditions.
Safety Considerations Requires handling of corrosive strong acids (e.g., TFA).Piperidine is toxic and has a strong odor; requires careful handling.

Table 2: Deprotection Conditions and Performance Metrics

ParameterBoc StrategyFmoc Strategy
Deprotection Reagent Strong Acid (e.g., 20-50% Trifluoroacetic Acid in Dichloromethane)[1]Base (e.g., 20% Piperidine in DMF)[1]
Reaction Time Typically 30 minutes to 2 hours.[2]Typically 5 to 30 minutes.[2]
Typical Yield >90%>95%[2]
Common Side Reactions Risk of t-butylation of sensitive residues (e.g., Trp, Met); requires scavengers.Diketopiperazine formation, aspartimide formation, piperidine adducts.[2]
Compatibility Not suitable for acid-sensitive substrates.Well-suited for acid-sensitive molecules.[2]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding the practical implications of choosing between Boc and Fmoc protection strategies.

Deprotection Pathways of Boc and Fmoc Protected PEG Linkers cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection Boc_Linker This compound Boc_Deprotection + TFA (Trifluoroacetic Acid) Boc_Linker->Boc_Deprotection Amine_Linker_Boc H3N+-PEG4-CH2COOH Boc_Deprotection->Amine_Linker_Boc Fmoc_Linker Fmoc-NH-PEG4-CH2COOH Fmoc_Deprotection + 20% Piperidine in DMF Fmoc_Linker->Fmoc_Deprotection Amine_Linker_Fmoc H2N-PEG4-CH2COOH Fmoc_Deprotection->Amine_Linker_Fmoc

Caption: Chemical deprotection pathways for Boc and Fmoc protected PEG linkers.

Generalized Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (Resin) Deprotection N-terminal Deprotection (TFA for Boc or Piperidine for Fmoc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (with coupling reagents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage Repeat->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

References

A Head-to-Head Comparison: The Superior Stability and Versatility of Boc-NH-PEG4-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final conjugate. While maleimide-based linkers have been a mainstay in the field, particularly for antibody-drug conjugates (ADCs), their inherent instability presents significant challenges. This guide provides a comprehensive comparison, supported by chemical principles and experimental data, demonstrating the advantages of Boc-NH-PEG4-CH2COOH as a more robust and versatile alternative.

At the heart of this comparison lies the fundamental difference in the covalent bond formed between the linker and the biomolecule. This compound, a heterobifunctional PEGylated linker, forms a highly stable amide bond. In contrast, maleimide linkers react with thiol groups to form a thiosuccinimide linkage, which is susceptible to degradation in physiological environments.

Unpacking the Chemical Architectures

This compound is characterized by a polyethylene glycol (PEG) spacer, a terminal carboxylic acid, and a Boc-protected amine.[1][2] This structure offers hydrophilicity, biocompatibility, and two distinct reactive handles for controlled, sequential conjugation.[1]

Maleimide-based linkers feature a five-membered cyclic imide.[] Their utility stems from the highly efficient and selective Michael addition reaction with thiol groups of cysteine residues within a narrow pH range of 6.5-7.5.[4][5] This reaction is rapid and proceeds under mild conditions, making it a popular choice for bioconjugation.[4]

The Stability Deficit of Maleimide Linkers

Despite their widespread use, maleimide-based linkers suffer from several stability issues that can compromise the integrity and performance of the bioconjugate:

  • Hydrolysis: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5, rendering it inactive and unable to react with thiols.[5][6] This necessitates careful control of reaction and storage conditions.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible.[7] In the thiol-rich environment of the bloodstream (e.g., in the presence of glutathione or serum albumin), the conjugated payload can be transferred to other molecules. This "payload migration" can lead to off-target toxicity and reduced therapeutic efficacy.[5]

  • Isomerization: The thiosuccinimide linkage can undergo isomerization to a more stable thiazine ring, particularly when conjugated to an N-terminal cysteine.[7] While this can stabilize the linkage, it is an uncontrolled modification that can affect the conjugate's properties.

These instabilities have been a significant driver in the development of alternative linker technologies that offer more permanent and reliable conjugation.

This compound: A Paradigm of Stability and Flexibility

The primary advantage of this compound lies in the formation of a robust amide bond via the reaction of its carboxylic acid group with primary amines (e.g., lysine residues) on a biomolecule. This amide bond is significantly more stable than the thiosuccinimide linkage under physiological conditions and is not susceptible to the degradation pathways that plague maleimide linkers.

The heterobifunctional nature of this compound provides a strategic advantage in complex bioconjugate design. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.[2] This allows for the precise, stepwise assembly of multi-component systems, such as PROTACs or complex ADCs.[8]

Furthermore, the integrated PEG4 spacer enhances the hydrophilicity of the entire construct, which can improve solubility, reduce aggregation, and potentially decrease immunogenicity.[1]

Quantitative Comparison of Linker Performance

FeatureThis compoundMaleimide-Based Linkers
Bond Formed Amide BondThiosuccinimide Linkage (Thioether)
Bond Stability HighModerate to Low (Susceptible to hydrolysis and retro-Michael reaction)
Specificity Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
pH Sensitivity Amide bond formation is robust across a wide pH range.Highly pH-dependent (Optimal: 6.5-7.5); risk of hydrolysis and side reactions at higher pH.
In Vivo Stability High; resistant to cleavage by endogenous nucleophiles.Prone to payload exchange with serum proteins (e.g., albumin) and glutathione.
Hydrophilicity High (due to PEG spacer)Variable (can be modified with PEG)
Versatility Heterobifunctional design allows for controlled, multi-step conjugations.Primarily used for single-step thiol-specific conjugation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Amide Bond Formation

Objective: To conjugate the carboxylic acid group of the linker to primary amine groups on a target protein.

Materials:

  • Target protein with accessible primary amines (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching solution (e.g., hydroxylamine or Tris buffer).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Linker Activation:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

    • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. The molar excess of the linker over the protein should be optimized but can start in the range of 10-20 fold excess.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.

Protocol 2: Typical Conjugation of a Maleimide-Linker to a Protein Thiol

Objective: To conjugate a maleimide-functionalized molecule to reduced cysteine residues on a target protein.

Materials:

  • Target protein with cysteine residues in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).

  • Maleimide-functionalized payload.

  • Reducing agent (if cysteines are in a disulfide bond), e.g., Tris(2-carboxyethyl)phosphine (TCEP).

  • Anhydrous DMSO or DMF.

  • Desalting column for purification.

Procedure:

  • Protein Reduction (if necessary):

    • If the target cysteines are oxidized (forming disulfide bonds), they must first be reduced.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate for 20-30 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Protein Preparation: Prepare the reduced protein in a degassed buffer at pH 7.0-7.5.

  • Conjugation Reaction:

    • Dissolve the maleimide linker in anhydrous DMSO or DMF.

    • Add the maleimide solution to the protein solution. A molar ratio of 10:1 to 20:1 (maleimide:protein) is a common starting point.[9]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate from unreacted reagents using a desalting column.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Visualizing the Conjugation Pathways

Conjugation_Pathways cluster_0 This compound Pathway cluster_1 Maleimide Pathway Linker_PEG This compound Activated_Linker NHS-Ester Activated Linker Linker_PEG->Activated_Linker EDC, NHS Conjugate_Amide Stable Amide-Linked Conjugate Activated_Linker->Conjugate_Amide Protein_NH2 Protein (Lysine -NH2) Protein_NH2->Conjugate_Amide Conjugate_Amide->Activated_Linker Conjugate_Amide->Protein_NH2 Linker_Mal Maleimide Linker Conjugate_Thio Thiosuccinimide Conjugate Linker_Mal->Conjugate_Thio Protein_SH Protein (Cysteine -SH) Protein_SH->Conjugate_Thio Conjugate_Thio->Linker_Mal Conjugate_Thio->Protein_SH Degradation Payload Loss (Retro-Michael) Inactive Linker (Hydrolysis) Conjugate_Thio->Degradation Instability

Caption: Comparison of conjugation pathways for this compound and maleimide linkers.

Logical Flow for Linker Selection

Linker_Selection_Logic Start Start: Need for Bioconjugation Requirement Is high in vivo stability critical? Start->Requirement Target_Residue Targeting Cysteine (-SH)? Requirement->Target_Residue No Use_PEG Choose this compound (Amide Bond Formation) Requirement->Use_PEG Yes Target_Residue->Use_PEG No (Targeting Lysine) Use_Maleimide Consider Maleimide Linker Target_Residue->Use_Maleimide Yes End Proceed with Conjugation Use_PEG->End Check_Stability Acknowledge and mitigate instability risks (e.g., hydrolysis, thiol exchange) Use_Maleimide->Check_Stability Check_Stability->End

Caption: Decision tree for selecting between this compound and maleimide linkers.

Conclusion

While maleimide chemistry has undeniably advanced the field of bioconjugation, its inherent limitations, particularly the instability of the thiosuccinimide bond, necessitate a move towards more robust technologies. This compound offers a superior alternative by forming a highly stable amide bond, thereby ensuring the integrity of the bioconjugate in vivo. Its heterobifunctional nature and the inclusion of a hydrophilic PEG spacer provide additional advantages in terms of versatility, solubility, and biocompatibility. For researchers and drug developers aiming to create next-generation bioconjugates with enhanced stability and performance, this compound represents a more reliable and strategically advantageous choice.

References

The Influence of PEG Spacer Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates. Among the various options, polyethylene (B3416737) glycol (PEG) spacers have gained widespread prominence due to their inherent hydrophilicity, biocompatibility, and ability to enhance the pharmacokinetic properties of therapeutic molecules.[1] The length of the PEG spacer is not a trivial parameter; it significantly influences the physicochemical and biological characteristics of the resulting bioconjugate, impacting everything from solubility and stability to receptor binding and in vivo half-life.[1][2] This guide provides a comparative analysis of different PEG spacer lengths, with a focus on PEG4 versus other lengths, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.

The decision of which PEG spacer length to employ is often a trade-off between competing desirable properties. Shorter PEG linkers, such as PEG4, may be advantageous for creating compact conjugates or when precise spatial control is needed. In contrast, longer linkers can be crucial for overcoming steric hindrance, enhancing solubility, and extending circulation time.[1]

Comparative Analysis of PEG Spacer Length on Bioconjugate Properties

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key bioconjugate parameters.

Impact on Binding Affinity and In Vitro Potency

The length of a PEG spacer can significantly affect the binding affinity of a bioconjugate to its target. This is often attributed to the spacer's ability to provide sufficient distance between the conjugated molecule and the payload, minimizing steric hindrance. However, excessively long spacers can sometimes lead to a decrease in potency.

PEG Spacer LengthBioconjugate SystemTargetAssayKey FindingsReference
PEG2, PEG3, PEG4, PEG668Ga-NOTA-Bombesin AnalogGRPRCompetitive Binding (IC50)IC50 values increased with spacer length: PEG2 (3.1 nM), PEG3 (3.9 nM), PEG4 (5.4 nM), PEG6 (5.8 nM), suggesting a slight decrease in binding affinity with longer spacers in this specific system.[][4]
PEG2, PEG4, PEG6, PEG12177Lu-DOTA-Bombesin AntagonistGRPRCompetitive Binding (IC50)IC50 values were similar for PEG2, PEG4, and PEG6, with a significant increase for PEG12, indicating that longer spacers can negatively impact binding affinity.[5]
PEG6, PEG8, PEG12 vs. PEG4, PEG24Antibody-Drug ConjugateNot SpecifiedIn Vitro EfficacyConjugates with intermediate PEG lengths (PEG6, PEG8, PEG12) were more efficacious in vitro than those with a short (PEG4) or long (PEG24) spacer.[6]
4 kDa vs. 10 kDa PEGAffibody-Drug ConjugateHER2In Vitro Cytotoxicity (IC50)Longer PEG chains reduced in vitro cytotoxicity. The 4 kDa PEG conjugate showed a 4.5-fold reduction, while the 10 kDa PEG conjugate had a 22-fold reduction compared to the non-PEGylated version.[7]
Impact on Pharmacokinetics and In Vivo Efficacy

PEGylation is a well-established strategy to improve the pharmacokinetic profile of biotherapeutics. The length of the PEG spacer plays a crucial role in modulating properties such as plasma clearance and half-life.

PEG Spacer LengthBioconjugate SystemKey FindingsReference
Short (PEG2-PEG4)Antibody-Drug ConjugateFaster clearance and shorter half-life. May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance.[8]
Intermediate (PEG8-PEG12)Antibody-Drug ConjugateSlower clearance and longer half-life, often leading to a significant improvement in in vivo efficacy.[6][8]
Long (PEG24 and larger)Antibody-Drug ConjugateSignificantly prolonged half-life and can lead to the highest in vivo efficacy. However, it may also cause a more substantial reduction in in vitro cytotoxicity.[8]
PEG4 and PEG6177Lu-DOTA-Bombesin AntagonistShowed similar pharmacokinetics with high tumor uptake and excellent tumor-to-kidney ratios.[5]
4 kDa vs. 10 kDa PEGAffibody-Drug ConjugateHalf-life was extended 2.5-fold with a 4 kDa PEG and 11.2-fold with a 10 kDa PEG. The 10 kDa PEG conjugate showed the most ideal tumor therapeutic ability in vivo.[7]
Impact on Physicochemical Properties

The length of the PEG spacer also influences the hydrophilicity and stability of the bioconjugate.

PEG Spacer LengthBioconjugate SystemPropertyKey FindingsReference
PEG2, PEG3, PEG668Ga-NOTA-Bombesin AnalogHydrophilicity (LogD)Hydrophilicity increased with spacer length, with LogD values ranging from -2.27 for PEG2 to -2.50 for PEG6.[]
PEG2, PEG4, PEG6, PEG12177Lu-DOTA-Bombesin AntagonistHydrophilicity (LogD) & Serum StabilityHydrophilicity increased with spacer length (LogD: -1.95 for PEG2 vs. -2.22 for PEG12). Serum stability tended to increase with spacer length up to PEG6.[5]

Mandatory Visualizations

To further aid in the understanding of the principles discussed, the following diagrams illustrate important workflows and relationships in the context of PEG spacer selection.

G cluster_design Bioconjugate Design cluster_synthesis Synthesis & Characterization cluster_evaluation Functional Evaluation cluster_optimization Optimization Design Define Therapeutic Goal SelectMol Select Biomolecule & Payload Design->SelectMol SelectPEG Select PEG Spacer Length (e.g., PEG4, PEG8, PEG12) SelectMol->SelectPEG Conjugation Bioconjugation SelectPEG->Conjugation Purification Purification Conjugation->Purification Characterization Physicochemical Characterization (e.g., DAR, Aggregation) Purification->Characterization InVitro In Vitro Assays (Binding, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (PK, Efficacy) InVitro->InVivo Analysis Data Analysis & Comparison InVivo->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->SelectPEG Iterative Refinement

A generalized workflow for the development and evaluation of bioconjugates, highlighting the central role of PEG spacer selection.

G cluster_short Shorter PEG Spacers (e.g., PEG4) cluster_long Longer PEG Spacers (e.g., PEG12, PEG24) Short_Advantages Advantages: - Higher in vitro potency (potentially) - More compact conjugate - Less steric hindrance for small targets Tradeoff Optimal PEG Length (Application Dependent) Short_Advantages->Tradeoff Short_Disadvantages Disadvantages: - Faster clearance - Shorter half-life - Reduced in vivo efficacy (potentially) - Lower hydrophilicity Short_Disadvantages->Tradeoff Long_Advantages Advantages: - Slower clearance - Longer half-life - Improved in vivo efficacy - Increased hydrophilicity & stability Long_Advantages->Tradeoff Long_Disadvantages Disadvantages: - Lower in vitro potency (potentially) - Increased steric hindrance - Potential for masking binding sites Long_Disadvantages->Tradeoff

A diagram illustrating the trade-offs associated with shorter versus longer PEG spacer lengths in bioconjugation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of PEGylated bioconjugates.

Protocol 1: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity of a PEGylated bioconjugate to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (target molecule for immobilization)

  • Analyte (PEGylated bioconjugates with varying PEG lengths)

  • Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (PEGylated bioconjugate) over the ligand-immobilized surface at a constant flow rate (association phase).

    • Switch back to running buffer to flow over the surface (dissociation phase).

  • Surface Regeneration (if necessary):

    • Inject a regeneration solution to remove the bound analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]

Protocol 2: Characterization of Bioconjugate Size and Aggregation by SEC-MALS

Objective: To determine the molar mass, size, and extent of aggregation of PEGylated bioconjugates.

Materials:

  • Purified bioconjugate samples with varying PEG lengths

  • Size-Exclusion Chromatography (SEC) system

  • Multi-Angle Light Scattering (MALS) detector

  • Refractive Index (RI) detector

  • UV detector

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Injection: Inject a known concentration of the purified bioconjugate onto the SEC column.

  • Data Collection: Collect data from the MALS, RI, and UV detectors as the sample elutes from the column.

  • Data Analysis:

    • Use the instrument's software to perform the analysis.

    • The software will use the signals from the MALS and concentration detectors (UV or RI) to calculate the molar mass of the eluting species at each point across the chromatographic peak.

    • The presence of high molecular weight species eluting earlier than the main peak is indicative of aggregation. The percentage of aggregate can be quantified by integrating the respective peak areas.

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (e.g., clearance, half-life, and biodistribution) of PEGylated bioconjugates in an animal model.

Materials:

  • PEGylated bioconjugates with varying PEG lengths

  • Animal model (e.g., mice or rats)

  • Dosing and blood collection supplies

  • Analytical method for quantification of the bioconjugate in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Dosing: Administer a single intravenous dose of the bioconjugate to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data.

    • Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[2][9]

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

Objective: To determine the average number of drug molecules conjugated to an antibody.

Materials:

  • Purified ADC sample

  • UV-Vis spectrophotometer

  • Matched cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug.

  • Calculations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to calculate the concentrations of the antibody and the conjugated drug.

  • Determine DAR: The DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[][5][10]

Conclusion

The length of the PEG spacer is a critical design parameter in bioconjugation that can be modulated to optimize the performance of therapeutic and diagnostic agents.[1] As the experimental data indicates, there is no single "best" PEG length; the optimal choice is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome.[1] A systematic and comparative approach, involving the evaluation of a range of spacer lengths, is therefore essential for the successful development of novel bioconjugates. The protocols and data presented in this guide provide a framework for researchers to make informed decisions in this crucial aspect of bioconjugate design.

References

A Comparative Guide to Boc-NH-PEG4-CH2COOH Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall performance of the final product. While Boc-NH-PEG4-CH2COOH is a widely used linker due to its defined length and the presence of a protected amine and a reactive carboxyl group, a variety of alternatives offer distinct advantages in terms of reactivity, stability, and specificity. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols.

Overview of Linker Chemistries

The choice of a bioconjugation linker is primarily dictated by the available functional groups on the biomolecule and

A Researcher's Guide to Validating Conjugate Purity Post-PEGylation with Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Boc-NH-PEG4-CH2COOH is a critical step. Equally important is the rigorous validation of the resulting conjugate's purity. This guide provides an objective comparison of analytical techniques for purity assessment, supported by experimental data and detailed protocols, to ensure the integrity and reliability of your bioconjugates.

Comparing Analytical Techniques for Purity Validation

The selection of an appropriate analytical method is paramount for accurately determining the purity of a PEGylated conjugate. The following table summarizes and compares the most common techniques used in the industry.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius.[]Purity, presence of aggregates, and separation of free PEG from the conjugate.[2][]High throughput, good for detecting aggregates.[2]Limited resolution for species with similar hydrodynamic radii.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.[2]Heterogeneity of PEGylated species, separation of unreacted protein.[2][3]Excellent resolving power for different PEGylated species.[2]Can cause protein denaturation, potentially altering the native state.
Ion-Exchange Chromatography (IEX-HPLC) Separation based on net charge.[2][4]Changes in surface charge post-PEGylation, separation of isomers.Can separate species with minor charge differences.Complex method development, sensitive to buffer conditions.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Accurate molecular weight, degree of PEGylation, identification of conjugation sites.[5][6]High accuracy and sensitivity, provides detailed structural information.[7]Can be complex for heterogeneous PEG mixtures, may require specialized software for data deconvolution.[8]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Combines SEC with MALS detection.Absolute molar mass, size, and aggregation state of the conjugate.[9][10]Provides absolute measurements without the need for column calibration.[9]Requires specialized equipment and expertise for data analysis.[11]

Alternatives to this compound

While this compound is a versatile linker, several alternatives are available, each with distinct characteristics that may be advantageous for specific applications. The choice of linker can influence conjugation efficiency, stability, and the overall properties of the final product.

Linker ChemistryProtecting GroupDeprotection ConditionKey Advantages
Boc-NH-PEG-COOH tert-Butoxycarbonyl (Boc)Acidic (e.g., TFA)[12]Well-established chemistry, stable protecting group.
Fmoc-NH-PEG-COOH 9-Fluorenylmethyloxycarbonyl (Fmoc)Basic (e.g., piperidine)[12]Mild deprotection, orthogonal to acid-labile groups.[12]
Cbz-NH-PEG-COOH Carboxybenzyl (Cbz)Catalytic hydrogenation[13]High stability of the protecting group.[13]
Maleimide-PEG Thiol-reactiveN/AHigh site-specificity for engineered cysteines.[14]
NHS Ester-PEG Amine-reactiveN/AReacts with abundant primary amines on proteins.[14]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate purity validation. Below are methodologies for key experiments.

Protocol 1: RP-HPLC for Heterogeneity Analysis

This protocol is designed to separate and quantify different PEGylated species based on their hydrophobicity.[2]

  • System and Column: An HPLC system equipped with a UV detector and a reversed-phase column suitable for protein separations (e.g., Jupiter 300 C4).[15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[15]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[15]

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Apply a linear gradient to increase the concentration of Mobile Phase B to elute the PEGylated species. A typical gradient might be from 20% to 65% B over 25 minutes.[16]

  • Detection: Monitor the eluate at 214 or 280 nm.[15]

  • Analysis: The retention time and peak area are used to assess the heterogeneity and purity of the conjugate.

Protocol 2: LC-MS for Accurate Mass Determination

This protocol provides a method for determining the precise molecular weight of the conjugate and assessing the degree of PEGylation.[2]

  • Sample Preparation: Dilute the conjugate in a volatile buffer, such as 10mM ammonium acetate. Excess unconjugated PEG should be removed prior to analysis.[8]

  • LC Separation:

    • Inject the sample onto a reversed-phase column (e.g., C4 or C8).

    • Elute using a gradient of acetonitrile in water, both containing 0.1% formic acid.[2]

  • MS Analysis:

    • Introduce the eluent into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2]

    • Acquire mass spectra over an appropriate mass-to-charge (m/z) range.

  • Data Deconvolution: Use specialized software to convert the raw m/z spectra into a zero-charge mass spectrum to determine the molecular weights of the different species present.[2]

Protocol 3: SEC-MALS for Absolute Molar Mass and Aggregation Analysis

This protocol details the use of SEC-MALS to obtain absolute measurements of molar mass and to quantify aggregates.[17][18]

  • System: A size-exclusion chromatography system coupled with a multi-angle light scattering detector, a UV detector, and a refractive index (RI) detector.[18]

  • Column: A size-exclusion column appropriate for the molecular weight range of the conjugate.

  • Mobile Phase: A buffer suitable for the protein that has been thoroughly filtered and degassed.

  • Sample Preparation: Filter the sample through a 0.1 or 0.22 µm filter to remove particulates.[2]

  • Data Acquisition: Inject the sample onto the SEC column and collect data simultaneously from the UV, MALS, and RI detectors.[2]

  • Data Analysis: Use specialized software to perform protein conjugate analysis, which requires the dn/dc values for the protein and the PEG modifier, to calculate the absolute molar mass of the conjugate and any aggregates.[11]

Visualizing Workflows and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the interplay between different analytical techniques.

experimental_workflow cluster_synthesis Conjugation cluster_validation Purity Validation cluster_results Data Analysis Protein Protein/Biomolecule Activation Carbodiimide Chemistry (EDC/NHS) Protein->Activation Linker This compound Linker->Activation Conjugation Conjugation Reaction Activation->Conjugation Purification_1 Initial Purification (e.g., SEC, Dialysis) Conjugation->Purification_1 RP_HPLC RP-HPLC Purification_1->RP_HPLC SEC_MALS SEC-MALS Purification_1->SEC_MALS LC_MS LC-MS Purification_1->LC_MS Heterogeneity Heterogeneity Assessment RP_HPLC->Heterogeneity Molar_Mass Absolute Molar Mass & Aggregation SEC_MALS->Molar_Mass Identity Molecular Weight & DoP Confirmation LC_MS->Identity Final_Purity Final Purity Assessment Heterogeneity->Final_Purity Molar_Mass->Final_Purity Identity->Final_Purity

Workflow for conjugate synthesis and purity validation.

logical_relationship cluster_techniques Analytical Techniques cluster_parameters Purity Parameters Purity Overall Conjugate Purity SEC Size-Exclusion Chromatography Aggregates Aggregate Content SEC->Aggregates Unconjugated Free Protein/PEG SEC->Unconjugated RP Reversed-Phase Chromatography Heterogeneity PEGylation Heterogeneity RP->Heterogeneity RP->Unconjugated MS Mass Spectrometry MS->Heterogeneity Identity Correct Mass & DoP MS->Identity MALS Multi-Angle Light Scattering MALS->Aggregates MALS->Identity Aggregates->Purity Heterogeneity->Purity Identity->Purity Unconjugated->Purity

Interplay of techniques in purity assessment.

References

A Comparative Guide to Spectroscopic Analysis of Boc-NH-PEG4-CH2COOH Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of linker molecules is a critical aspect of modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Boc-NH-PEG4-CH2COOH, a heterobifunctional linker containing a Boc-protected amine, a tetra-polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a balance of hydrophilicity and reactivity. Its correct identification and purity assessment are paramount for ensuring the quality and efficacy of the final bioconjugate. This guide provides a comparative overview of key spectroscopic methods for the analysis of this compound, complete with experimental data and detailed protocols.

Comparison of Spectroscopic Methods

A variety of spectroscopic techniques can be employed to confirm the structure and purity of this compound. Each method provides unique and complementary information.

Spectroscopic MethodInformation ProvidedKey AdvantagesLimitations
¹H NMR Spectroscopy Provides detailed information on the chemical environment of hydrogen atoms, confirming the presence of the Boc group, PEG chain, and terminal methylene and carboxylic acid protons. Allows for quantitative analysis of purity and degree of modification.High resolution, excellent for structural elucidation and quantification.Lower sensitivity compared to MS, requires higher sample concentration.
¹³C NMR Spectroscopy Complements ¹H NMR by providing information on the carbon skeleton. Confirms the presence of carbonyl carbons (Boc and carboxylic acid), the quaternary carbon of the Boc group, and the repeating ethylene glycol units.Provides direct information about the carbon framework, less prone to signal overlap than ¹H NMR.Low natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times.
FTIR Spectroscopy Identifies the presence of key functional groups through their characteristic vibrational frequencies, such as the C=O stretch of the carbamate and carboxylic acid, the N-H bend of the protected amine, and the C-O-C stretch of the PEG chain.Rapid and non-destructive, provides a quick fingerprint of the molecule's functional groups.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (ESI-MS, MALDI-TOF) Determines the molecular weight of the compound with high accuracy, confirming the overall composition. Fragmentation patterns can provide further structural information.Extremely high sensitivity, provides accurate molecular weight determination.Can be destructive, may not distinguish between isomers without tandem MS.
UV-Vis Spectroscopy Primarily used to confirm the absence of UV-active impurities. The this compound molecule itself does not have a strong chromophore in the standard UV-Vis range.Simple and rapid technique for purity assessment against UV-active species.Not suitable for structural elucidation of the primary molecule.

Quantitative Data Summary

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Boc (t-butyl) ~1.44s9H
-NH- ~5.3 (broad)s1H
-NH-C H₂- ~3.30t2H
PEG backbone (-O-C H₂-CH₂ -O-) ~3.65m12H
-O-C H₂-COOH ~4.15s2H
-COO H**~10-12 (broad)s1H

Table 2: ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

AssignmentChemical Shift (δ, ppm)
Boc (-C (CH₃)₃) ~28.5
Boc (-O-C (CH₃)₃) ~79.2
PEG backbone (-O-C H₂-C H₂-O-) ~70.5
-NH-C H₂- ~40.3
-O-C H₂-COOH ~68.9
Boc (-C =O) ~156.1
-C OOH ~172.5

Table 3: FTIR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (Boc) ~3350Broad
C-H Stretch (Aliphatic) ~2870-2980Strong, sharp
C=O Stretch (Carbamate) ~1710Strong, sharp
C=O Stretch (Carboxylic Acid) ~1730Strong, sharp
N-H Bend (Amide II) ~1520Medium
C-O-C Stretch (Ether) ~1100Strong, broad
O-H Stretch (Carboxylic Acid) ~2500-3300Very broad

Table 4: Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

IonExpected m/z
[M+H]⁺ 366.22
[M+Na]⁺ 388.20
[M+K]⁺ 404.17

*M = Molecular Weight of this compound (365.42 g/mol )

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean vial. Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width 0-12 ppm, number of scans 16-64, relaxation delay 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width 0-200 ppm, number of scans 1024-4096 (due to the low natural abundance of ¹³C), relaxation delay 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place a small amount of the sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the compound.

Materials:

  • This compound

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, to promote protonation)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. A small amount of formic acid (0.1%) can be added to the solvent to aid in protonation.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

  • Data Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR (Functional Group ID) Purification->FTIR NMR NMR (1H & 13C) (Structural Elucidation) FTIR->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS UV_Vis UV-Vis (Purity Check) MS->UV_Vis Confirmation Structure & Purity Confirmed UV_Vis->Confirmation

Caption: Experimental workflow for the characterization of this compound.

Complementary Nature of Spectroscopic Methods

This diagram illustrates how the different spectroscopic techniques provide complementary information for the full characterization of the molecule.

complementary_methods cluster_info Information Obtained Molecule This compound NMR NMR (¹H & ¹³C) Molecule->NMR Connectivity & H/C Environment FTIR FTIR Molecule->FTIR Functional Groups MS Mass Spec. Molecule->MS Molecular Weight info1 Detailed Structure NMR->info1 info2 Purity NMR->info2 info3 Identity Confirmed FTIR->info3 MS->info3

Caption: Interrelation of spectroscopic methods for molecular analysis.

Safety Operating Guide

Proper Disposal of Boc-NH-PEG4-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of a Common PEG Linker

This guide provides detailed procedural instructions for the safe and environmentally responsible disposal of Boc-NH-PEG4-CH2COOH, a bifunctional PEG linker commonly used in bioconjugation and drug development. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are its potential harm if swallowed and its high toxicity to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and institutional policies, the following table summarizes key data points relevant to the handling and disposal of this compound.

ParameterValue/RecommendationSource/Rationale
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Primary Disposal Route Collection by a licensed chemical waste disposal contractor.[1][2][3]
Drain Disposal Prohibited. High aquatic toxicity[1].
Solid Waste Disposal Prohibited for the chemical itself and contaminated materials.[2][4]
pH for Neutralization (if permissible for similar, non-toxic carboxylic acids) 5.0 - 9.0General guidance for carboxylic acid disposal, not directly applicable here due to aquatic toxicity[5].
Container Requirements Labeled, sealed, and chemically compatible (e.g., High-Density Polyethylene - HDPE).[2][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to prevent environmental release and ensure the safety of all personnel.

Experimental Workflow: Waste Segregation and Collection
  • Waste Identification: Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, weighing paper).

    • Contaminated Personal Protective Equipment (PPE).

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid waste contaminated with the compound in a designated, leak-proof hazardous waste container.

    • Collect all liquid waste containing the compound in a separate, designated, and sealed hazardous waste container.

  • Container Management:

    • Use only chemically compatible containers, clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound Waste" and the date of accumulation.

    • Ensure the container lid is securely sealed at all times, except when adding waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from drains and incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's EHS or equivalent safety office to arrange for the collection and disposal of the hazardous waste.

    • Disposal must be carried out by a licensed and approved chemical waste disposal contractor.

Decontamination of Reusable Labware
  • Initial Rinse: Rinse glassware and other reusable labware that has come into contact with this compound three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent used for rinsing is now considered hazardous waste. Collect all rinsate in the designated liquid hazardous waste container for this compound.

  • Final Cleaning: After the initial decontamination rinse, the labware can be washed according to standard laboratory procedures.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type (Solid, Liquid, Labware) fume_hood->identify_waste check_contamination Is it contaminated with other hazardous materials? identify_waste->check_contamination segregate Segregate into Designated Hazardous Waste Container check_contamination->segregate  Follow institutional guidelines for mixed waste if 'Yes' check_contamination->segregate 'No' label_container Label Container: 'Hazardous Waste - this compound' segregate->label_container seal_store Securely Seal and Store in Designated Area label_container->seal_store contact_ehs Contact EHS for Pickup by Licensed Contractor seal_store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Boc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety, handling, and disposal information for Boc-NH-PEG4-CH2COOH (CAS No. 876345-13-0), a heterobifunctional PEG linker. Adherence to these guidelines is essential for minimizing risks and ensuring procedural accuracy.

Immediate Safety Precautions

Hazard Identification:

  • Oral Toxicity: Harmful if swallowed (GHS Category 4).[1]

  • Environmental Hazard: Very toxic to aquatic life with long lasting effects (GHS Category 1).[1]

Primary Routes of Exposure:

  • Ingestion

  • Skin contact

  • Eye contact

  • Inhalation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always check the manufacturer's breakthrough times for the specific chemicals being used.

  • Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, consider a chemically resistant apron or gown.

  • Respiratory Protection: While the compound is a liquid at room temperature, if there is any risk of aerosolization, a properly fitted respirator should be used within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

ParameterValueSource/Recommendation
CAS Number 876345-13-0[1][2][3][4]
Molecular Formula C15H29NO8[1][3][4]
Molecular Weight 351.39 g/mol [1][3][4]
Form Liquid
Density 1.1395 g/mL
Storage Temperature -20°C or 4°C[3]
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]

Experimental Protocols

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and CAS number on the label match the order.

  • Storage: Store the compound in a tightly sealed container in a designated, well-ventilated, and cool area, as per the recommended storage temperature (-20°C or 4°C).[3] Keep it away from incompatible materials.

Handling and Use
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and worn correctly.

  • Weighing and Aliquoting: To minimize exposure, carefully perform all weighing and aliquoting of the liquid compound within the fume hood. Use appropriate tools and techniques to avoid splashes and spills.

  • Dissolution: When preparing solutions, add the desired solvent to the this compound in a suitable container within the fume hood. Swirl gently to mix.

  • Reaction: Conduct all subsequent experimental steps involving the compound within the chemical fume hood.

  • Cleanup: After the procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical using a suitable solvent. Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.

  • Chemical Waste:

    • Solid Waste: Collect any solid waste contaminated with the compound in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions and solvents containing this compound in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.

  • Contaminated PPE:

    • Disposable PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid waste container.

    • Non-disposable PPE: Decontaminate non-disposable PPE according to standard laboratory procedures.

  • Empty Containers:

    • Rinse the container three times with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • Dispose of the rinsed container according to institutional guidelines.

All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.

Visualized Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Receive Receive & Inspect Store Store at Recommended Temperature Receive->Store WearPPE Wear Appropriate PPE Store->WearPPE Weigh Weigh & Aliquot WearPPE->Weigh React Perform Experiment Weigh->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Waste Segregate & Label Hazardous Waste Decontaminate->Waste Dispose Dispose via Licensed Service Waste->Dispose Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain Spill Evacuate->Contain Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean Report Report Incident Clean->Report

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.